molecular formula C8H5O3- B1224774 Phenylglyoxylate

Phenylglyoxylate

Numéro de catalogue: B1224774
Poids moléculaire: 149.12 g/mol
Clé InChI: FAQJJMHZNSSFSM-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenylglyoxylate, also known as benzoylformic acid or oxophenylacetic acid, is an alpha-keto acid with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . It appears as a colorless solid with a melting point of 62-67°C . In scientific research, this compound serves as a versatile building block and precursor. It is a known metabolite of styrene in biological systems and is used as a biomarker for exposure to this petrochemical . In synthetic chemistry, its ester derivatives, such as methyl this compound and ethyl this compound, are valuable substrates in asymmetric transfer hydrogenation reactions and can act as electron-deficient enophiles in Lewis acid-catalyzed ene reactions . More recently, phenylglyoxylic acid has been identified as a potent promoter and photoinitiator for a variety of metal-free photochemical processes, offering a new tool for driving photochemical reactions . The conjugate base of phenylglyoxylic acid, benzoylformate, is a substrate for the enzyme benzoylformate decarboxylase, which catalyzes its conversion to benzaldehyde and CO2 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H5O3-

Poids moléculaire

149.12 g/mol

Nom IUPAC

2-oxo-2-phenylacetate

InChI

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1

Clé InChI

FAQJJMHZNSSFSM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-]

SMILES canonique

C1=CC=C(C=C1)C(=O)C(=O)[O-]

Synonymes

enzoylformate
benzoylformic acid
phenylglyoxilic acid
phenylglyoxylic acid
phenylglyoxylic acid, calcium salt
phenylglyoxylic acid, potassium salt
phenylglyoxylic acid, sodium salt
phenylglyoxylic hydrochloride

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Phenylglyoxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of phenylglyoxylates. Phenylglyoxylic acid and its esters are pivotal intermediates in organic synthesis and hold relevance in various biological processes, making them crucial molecules for study in chemical and pharmaceutical research. This document details key synthetic methodologies, presents quantitative data in a structured format, and visualizes important pathways and workflows to facilitate a deeper understanding of these compounds.

Core Properties of Phenylglyoxylic Acid and its Esters

Phenylglyoxylic acid is a colorless solid, while its common methyl and ethyl esters are typically liquids at room temperature.[1][2] These compounds are characterized by the presence of an α-keto ester or α-keto acid functional group attached to a phenyl ring, which dictates their chemical reactivity.

Table 1: Physical and Chemical Properties of Phenylglyoxylic Acid and its Esters
PropertyPhenylglyoxylic AcidMethyl PhenylglyoxylateEthyl this compound
Molecular Formula C₈H₆O₃C₉H₈O₃C₁₀H₁₀O₃
Molecular Weight 150.13 g/mol [1]164.16 g/mol [3]178.19 g/mol [2][4]
Appearance Colorless to light yellow solid[1][5]Colorless to yellow liquid/solidClear, colorless to greenish liquid[2][6]
Melting Point 64-66 °C[1]May be solid or liquid at RTN/A
Boiling Point 163 °C at 15 mmHg[5]82-85 °C at 0.67 mbar[7], 136 °C at 12 mmHg[8]138-139 °C at 18 mmHg[2], 92 °C at 0.2 mbar[7]
Density N/AN/A~1.122 g/mL at 25 °C[2]
Refractive Index N/AN/A1.5135-1.5175 at 20 °C[6]
pKa 2.15[1]N/AN/A
Solubility Soluble in water[1]N/AN/A
Table 2: Spectroscopic Data for Phenylglyoxylates
Spectroscopic DataPhenylglyoxylic Acid (in Water, pH 7.0)Methyl this compoundEthyl this compound (in CDCl₃)
¹H NMR (ppm) 7.62, 7.76, 7.96, 7.60, 7.97, 7.74, 7.59, 7.77[5]N/AChemical shifts available in spectral databases.[4]
¹³C NMR Data available in spectral databases.[5]N/AN/A
FTIR N/AN/AData available in spectral databases.[9]
Mass Spec (GC-MS) N/AN/AData available in spectral databases.[10]

Synthesis of Phenylglyoxylates

Several synthetic routes to phenylglyoxylates have been established, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Oxidation of Mandelic Acid and its Esters

A common and effective method for synthesizing phenylglyoxylic acid is the oxidation of mandelic acid.[1] This transformation can be achieved using various oxidizing agents. Similarly, this compound esters can be synthesized by the oxidation of the corresponding mandelic esters.[11]

Experimental Protocol: Oxidation of Mandelic Acid with Potassium Permanganate (B83412) [12]

  • A solution of mandelic acid in water is cooled to -2 to -4 °C.

  • Finely ground potassium permanganate is added portion-wise over 30 minutes, maintaining the temperature.

  • The mixture is stirred for 1.5 hours.

  • Excess permanganate is quenched with ethyl alcohol.

  • The manganese dioxide precipitate is removed by filtration.

  • The filtrate is evaporated to a smaller volume and acidified with concentrated sulfuric acid.

  • The resulting phenylglyoxylic acid is extracted with ether.

Experimental Protocol: Oxidation of Mandelic Esters with Ammonium (B1175870) Chlorochromate/Alumina (B75360) [11]

  • Mandelic acid is first esterified by heating with an alcohol in the presence of a catalyst (e.g., Fe₂(SO₄)₃·xH₂O).

  • The resulting mandelic ester is then oxidized using ammonium chlorochromate adsorbed on alumina in a suitable solvent.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered, and the filtrate is worked up to isolate the this compound ester.

Hydrolysis of Benzoyl Cyanide

Another established route involves the hydrolysis of benzoyl cyanide to form phenylglyoxylic acid, which can then be esterified.[1] A one-pot method for the synthesis of methyl benzoylformate from benzoyl cyanide has also been developed.[13]

Experimental Protocol: One-Pot Synthesis of Methyl this compound from Benzoyl Cyanide [7][13]

  • Benzoyl cyanide, methanol, a catalyst (e.g., sodium chloride), and water are mixed in a reaction vessel.

  • Concentrated sulfuric acid is added dropwise while maintaining the temperature.

  • The mixture is heated (e.g., to 80 °C) for a specified period (e.g., 2 hours).

  • Post-reaction workup, including salt splitting and neutralization, is performed to obtain the crude methyl this compound.

  • The final product is purified by distillation.

Synthesis from Acetophenone (B1666503)

A multi-step synthesis starting from acetophenone has been reported for the preparation of methyl benzoylformate.[14]

Experimental Protocol: Synthesis of Methyl this compound from Acetophenone [14]

  • Acetophenone is reacted with methyl nitrite (B80452) in the presence of hydrogen chloride to yield 2,2-dimethoxyacetophenone.

  • The 2,2-dimethoxyacetophenone is then subjected to chlorination or bromination in the presence of a catalyst such as 4-methyl-2,6-di-tert-butyl phenol.

  • A molecule of haloalkane is eliminated from the chlorinated or brominated intermediate to afford methyl benzoylformate.

  • The product is purified by reduced pressure distillation.

Grignard Reaction

Ethyl this compound can be prepared via a Grignard reaction between phenylmagnesium bromide and diethyl oxalate.[11]

Table 3: Comparison of this compound Synthesis Methods
Synthesis MethodStarting MaterialKey ReagentsTypical YieldNotes
Oxidation of Mandelic Acid/Esters Mandelic acid or its estersPotassium permanganate[12], Ammonium chlorochromate/alumina[11]50-95% (for esters from mandelic esters)[11]A common and reliable laboratory method.
Hydrolysis of Benzoyl Cyanide Benzoyl cyanideSulfuric acid, water, alcohol[7][13]86.5-96% (for methyl ester)[7][8]Can be performed as a one-pot synthesis.
From Acetophenone AcetophenoneMethyl nitrite, HCl, Br₂ or Cl₂[14]90.2-92.7% (for methyl ester)[14]A multi-step process.
Grignard Reaction Phenylmagnesium bromideDiethyl oxalate[11]ModerateA classic organometallic approach.
Co-oxidation Methyl atropateOxidizing agent88% (for methyl ester)[15]A less common method.

Biological Significance and Applications

Phenylglyoxylic acid is a known metabolite of styrene (B11656), an industrial chemical used in the production of plastics and rubbers.[16][17] Exposure to styrene can be monitored by measuring the levels of mandelic and phenylglyoxylic acids in urine.[17]

Metabolic Pathway of Styrene

Styrene is metabolized in the liver by cytochrome P-450 enzymes, leading to the formation of styrene oxide.[16][18] This epoxide is then further metabolized through sequential oxidation to mandelic acid and finally to phenylglyoxylic acid before being excreted.[16][18]

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene Oxide Styrene->StyreneOxide Cytochrome P-450 MandelicAcid Mandelic Acid StyreneOxide->MandelicAcid Sequential Oxidation PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Oxidation Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm PGA Phenylglyoxylic Acid IKK IKK Complex PGA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Genes Nucleus->InflammatoryGenes Activation Phenylglyoxylate_Workflow Start Starting Materials (e.g., Mandelic Acid, Benzoyl Cyanide) Synthesis Chemical Synthesis (Oxidation, Hydrolysis, etc.) Start->Synthesis Purification Purification (Distillation, Chromatography) Synthesis->Purification This compound This compound Ester Purification->this compound Characterization Characterization (NMR, MS, FTIR) This compound->Characterization Application Application in Further Synthesis (e.g., Drug Intermediates, Heterocycles) This compound->Application

References

Phenylglyoxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of phenylglyoxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound is the carboxylate anion derived from phenylglyoxylic acid. It is classified as a 2-oxo monocarboxylic acid, where the aldehyde hydrogen of glyoxylic acid is substituted by a phenyl group.[1][2]

The IUPAC name for the acidic form, phenylglyoxylic acid, is oxo(phenyl)acetic acid or 2-oxo-2-phenylacetic acid .[1][2] Consequently, the IUPAC name for the conjugate base is oxo(phenyl)acetate .

Common synonyms for phenylglyoxylic acid include benzoylformic acid, α-ketophenylacetic acid, and phenylglyoxalic acid.[1][2][3] The corresponding synonyms for the anion are benzoylformate and this compound.

Chemical Structures:

  • Phenylglyoxylic Acid:

    • Chemical Formula: C₈H₆O₃

    • SMILES: O=C(C(=O)O)c1ccccc1

    • InChI: InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)

  • This compound (anion):

    • Chemical Formula: C₈H₅O₃⁻

    • SMILES: O=C(C(=O)[O-])c1ccccc1

    • InChI: InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1

Physicochemical Properties

A summary of the key physicochemical properties of phenylglyoxylic acid and its common esters, methyl this compound and ethyl this compound, is presented below.

Table 1: Physicochemical Properties of Phenylglyoxylic Acid and its Esters

PropertyPhenylglyoxylic AcidMethyl this compoundEthyl this compound
Molecular Formula C₈H₆O₃C₉H₈O₃C₁₀H₁₀O₃
Molecular Weight 150.13 g/mol [1][3]164.16 g/mol [4]178.18 g/mol [5]
Appearance Colorless to light yellow crystalline solid[1][2]LiquidClear colorless to yellow liquid
Melting Point 64-66 °C[1][3]17 °C[6]Not applicable
Boiling Point 163 °C at 15 mmHg[1]>113 °C (flash point)[6]138-139 °C at 18 mmHg
Solubility in Water 920 g/L at 0 °C[1]Not specified1143 mg/L at 25 °C
pKa 2.15[3]Not applicableNot applicable
CAS Number 611-73-4[1][2]15206-55-0[4]1603-79-8

Experimental Protocols

Phenylglyoxylic acid is a valuable building block in organic synthesis.[3] Several methods for its preparation have been established.

Synthesis of Phenylglyoxylic Acid via Oxidation of Mandelic Acid

A common laboratory-scale synthesis involves the oxidation of mandelic acid using an oxidizing agent like potassium permanganate (B83412).[3]

Protocol:

  • Dissolve mandelic acid in water.

  • Slowly add a solution of potassium permanganate to the mandelic acid solution while maintaining a controlled temperature.

  • The reaction mixture is typically stirred for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • The resulting manganese dioxide precipitate is removed by filtration.

  • The filtrate is then acidified, leading to the precipitation of phenylglyoxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene (B151609) and petroleum ether.

Synthesis of Phenylglyoxylic Acid via Hydrolysis of Benzoyl Cyanide

An alternative route to phenylglyoxylic acid is the hydrolysis of benzoyl cyanide.[3]

Protocol:

  • Benzoyl cyanide is treated with a strong acid, such as concentrated hydrochloric acid.[7]

  • The mixture is heated and stirred for an extended period to ensure complete hydrolysis of the nitrile group to a carboxylic acid and the ketone.[7]

  • After cooling, the reaction mixture is poured into water and extracted with an organic solvent like chloroform.[7]

  • The organic extract is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[7]

  • The resulting crude phenylglyoxylic acid can be further purified by vacuum distillation or recrystallization.[7]

Biological Significance and Metabolic Pathways

This compound is a known human xenobiotic metabolite.[2][8] Its presence in urine is often used as a biomarker for exposure to styrene (B11656).[9] Styrene, an industrial chemical used in the production of plastics and resins, is metabolized in the body to mandelic acid and subsequently to phenylglyoxylic acid before excretion.[9]

Styrene Metabolism Pathway

The metabolic conversion of styrene to its excretable metabolites involves a series of enzymatic reactions, primarily occurring in the liver.

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide CYP450 Mandelic_Acid Mandelic Acid Styrene_Oxide->Mandelic_Acid Epoxide hydrolase Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Mandelate dehydrogenase Excretion Urinary Excretion Phenylglyoxylic_Acid->Excretion

Styrene metabolism to phenylglyoxylic acid.
Role in Glyoxylate (B1226380) Metabolism

As a derivative of glyoxylic acid, this compound can be involved in the broader context of glyoxylate and dicarboxylate metabolism.[10] Glyoxylate metabolism is a crucial set of pathways involved in the conversion of fats to carbohydrates and the detoxification of certain compounds.

Logical Workflow for Biomarker Analysis

The determination of phenylglyoxylic acid in urine as a biomarker for styrene exposure follows a logical experimental workflow.

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Extraction Solid-Phase or Liquid-Liquid Extraction Urine_Collection->Extraction Derivatization Chemical Derivatization (optional) Extraction->Derivatization Chromatography Gas or Liquid Chromatography Derivatization->Chromatography Detection Mass Spectrometry (MS) Chromatography->Detection Quantification Quantification Detection->Quantification Interpretation Interpretation of Exposure Levels Quantification->Interpretation

Workflow for this compound biomarker analysis.

References

Phenylglyoxylate Metabolic Pathways in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid, also known as benzoylformic acid, is a key metabolite in human xenobiotic metabolism, primarily arising from exposure to industrial solvents such as styrene (B11656). While its principal formation pathway is well-characterized, the broader context of its metabolic fate, including potential endogenous roles and enzymatic regulation, is of significant interest to researchers in toxicology, drug development, and environmental health. This technical guide provides a comprehensive overview of the metabolic pathways involving phenylglyoxylate in humans, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental methodologies.

Core Metabolic Pathway: Styrene Metabolism

The primary source of this compound in humans is the biotransformation of styrene, a monomer used extensively in the production of plastics and resins.[1] The metabolic cascade proceeds through a series of oxidative reactions predominantly occurring in the liver.[2]

The initial and rate-limiting step is the oxidation of styrene to styrene-7,8-oxide, a reactive epoxide intermediate. This reaction is catalyzed by the cytochrome P450 monooxygenase system.[2][3] Several P450 isozymes have been implicated in this conversion, with CYP2B6 showing the highest efficacy, followed by CYP1A2, CYP2E1, and CYP2C8.[4]

Styrene-7,8-oxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form styrene glycol (1-phenylethane-1,2-diol).[5] Subsequently, styrene glycol is oxidized to mandelic acid, and further to phenylglyoxylic acid, by cytosolic alcohol and aldehyde dehydrogenases.[6] Phenylglyoxylic acid is then primarily excreted in the urine along with mandelic acid.[3][7]

Styrene_Metabolism Styrene Styrene Styrene_oxide Styrene-7,8-oxide Styrene->Styrene_oxide Cytochrome P450 (CYP2B6, CYP1A2, CYP2E1, CYP2C8) Styrene_glycol Styrene Glycol Styrene_oxide->Styrene_glycol Epoxide Hydrolase (mEH) Mandelic_acid Mandelic Acid Styrene_glycol->Mandelic_acid Alcohol/Aldehyde Dehydrogenase This compound This compound Mandelic_acid->this compound Alcohol/Aldehyde Dehydrogenase

Figure 1: Principal metabolic pathway of styrene to this compound in humans.

The Mandelic Acid Pathway: A Note on its Role in Humans

In microorganisms, a well-defined "mandelate pathway" exists for the catabolism of mandelic acid. This pathway involves enzymes such as mandelate (B1228975) racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, which converts this compound (benzoylformate) to benzaldehyde.[8][9][10] While this pathway is crucial for bacterial metabolism of aromatic compounds, there is currently limited evidence to suggest a complete and physiologically significant mandelate pathway for endogenous this compound metabolism in humans. While human malate (B86768) dehydrogenase has been identified and characterized, its specific role in a mandelate pathway is not established.[2][7][11] Genes for enzymes like mandelate racemase and benzoylformate decarboxylase have been identified in bacteria, but their human orthologs with the same function have not been clearly established.[3][4][12][13][14] Therefore, the primary relevance of this compound metabolism in humans remains in the context of xenobiotic transformation.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism in humans.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateHuman Isozyme(s)KmVmaxSource
Cytochrome P450StyreneCYP2B6, CYP1A2, CYP2E1, CYP2C8Data not availableData not available[4]
Epoxide HydrolaseStyrene-7,8-oxidemEH0.25 - 0.54 mmol/l7.2 - 16.7 nmol/min/mg[15]
Alcohol DehydrogenaseMandelic AcidVariousData not availableData not available-
Aldehyde DehydrogenaseMandelic AcidVariousData not availableData not available-

Table 2: Urinary Levels of this compound

PopulationConditionMean Concentration (µg/g creatinine)Range (µg/g creatinine)Source
General PopulationNormalNot typically measured0 - 5[1]
Occupationally ExposedPost-shiftVariableCan be significantly elevated[7][15]

Experimental Protocols

Quantification of this compound in Urine by HPLC-MS/MS

This protocol provides a general framework for the analysis of phenylglyoxylic acid in human urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

a. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex for 15 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 900 µL of a solution of 0.1% formic acid in water (or an appropriate internal standard solution).

  • Vortex the mixture for 15 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for the detection of acidic compounds like phenylglyoxylic acid.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards. For phenylglyoxylic acid, a common transition is m/z 149 -> 105.

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution & Spiking Centrifuge->Dilute Filter Filtration Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Tandem Mass Spectrometry (ESI-, MRM) HPLC->MS

Figure 2: General workflow for HPLC-MS/MS analysis of urinary this compound.
Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of phenylglyoxylic acid in urine using Gas Chromatography-Mass Spectrometry, which typically requires derivatization.

a. Sample Preparation and Derivatization:

  • Thaw frozen urine samples to room temperature and vortex.

  • To 1 mL of urine, add an appropriate internal standard.

  • Acidify the urine to approximately pH 1 with concentrated HCl.

  • Extract the analytes with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (e.g., 2 x 3 mL).

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatize the dried residue. A common method is methylation using diazomethane (B1218177) or silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). For silylation, add 100 µL of the silylating agent and heat at 60-70 °C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of the characteristic ions of the derivatized this compound and internal standard, or full scan mode for qualitative analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Extract Acidification & Extraction Urine->Extract Dry Evaporation Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize GC GC Separation (e.g., DB-5ms column) Derivatize->GC MS Mass Spectrometry (EI, SIM/Scan) GC->MS

Figure 3: General workflow for GC-MS analysis of urinary this compound.
Enzymatic Assay for Dehydrogenase Activity

This protocol provides a general method for assaying the activity of alcohol or aldehyde dehydrogenases, which can be adapted for the conversion of mandelic acid to this compound. The assay is based on the spectrophotometric measurement of NADH production at 340 nm.

a. Reagents:

  • Assay Buffer: e.g., 100 mM sodium pyrophosphate buffer, pH 8.8.

  • NAD+ Stock Solution: 20 mM in assay buffer.

  • Substrate Stock Solution: 100 mM Mandelic Acid in assay buffer.

  • Enzyme Preparation: A purified or partially purified human alcohol or aldehyde dehydrogenase, or a cell/tissue lysate containing the enzyme activity.

b. Assay Procedure:

  • In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixture by adding:

    • Assay Buffer (to a final volume of 1 mL or 200 µL).

    • NAD+ solution to a final concentration of 1-2 mM.

    • Substrate solution to a desired final concentration (a range of concentrations should be used to determine kinetic parameters).

  • Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Dehydrogenase_Assay cluster_prep Reaction Setup cluster_reaction Reaction & Measurement Buffer Assay Buffer Mix Reaction Mixture Buffer->Mix NAD NAD+ NAD->Mix Substrate Mandelic Acid Substrate->Mix Add_Enzyme Add Enzyme Mix->Add_Enzyme Spectro Monitor A340 nm Add_Enzyme->Spectro Data Calculate Rate Spectro->Data

Figure 4: General workflow for a dehydrogenase enzymatic assay.

Conclusion

The metabolic pathway of this compound in humans is primarily understood through the lens of xenobiotic metabolism, with styrene being the most significant precursor. The enzymatic steps involving cytochrome P450s and epoxide hydrolase are well-documented. While the subsequent oxidation of mandelic acid to this compound is known to be carried out by dehydrogenases, specific kinetic data for the human enzymes with this substrate remain an area for further investigation. The physiological relevance of a dedicated "mandelate pathway" in humans is not well-established, unlike in microbial systems. The provided experimental protocols offer robust methods for the quantification of this compound, which is crucial for biomonitoring of exposure to industrial chemicals and for advancing our understanding of these metabolic pathways. Further research is warranted to fully elucidate the kinetics of the dehydrogenase-mediated steps and to explore any potential endogenous roles of this compound metabolism in human physiology and pathophysiology.

References

The Central Role of Phenylglyoxylate in Anaerobic Phenylalanine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of the aromatic amino acid phenylalanine is a critical biogeochemical process carried out by diverse microorganisms, playing a significant role in the carbon cycle in anoxic environments. Unlike aerobic pathways that utilize oxygenases for ring cleavage, anaerobic metabolism proceeds through a series of unique enzymatic reactions, converging on the central intermediate benzoyl-CoA. A key, yet often overlooked, intermediate in this pathway is phenylglyoxylate. This technical guide provides an in-depth exploration of the role of this compound in anaerobic phenylalanine metabolism, detailing the core enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the intricate molecular workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic route.

The Anaerobic Phenylalanine Degradation Pathway to Benzoyl-CoA

Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica and Azoarcus evansii, phenylalanine is catabolized to benzoyl-CoA through a multi-step pathway. This compound serves as a crucial nexus in this conversion. The overall pathway can be summarized as follows:

  • Transamination of Phenylalanine: The pathway is initiated by the transamination of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a phenylalanine transaminase .[1][2]

  • Decarboxylation of Phenylpyruvate: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by the enzyme phenylpyruvate decarboxylase .[1][2]

  • Oxidation of Phenylacetaldehyde: Phenylacetaldehyde is subsequently oxidized to phenylacetate. This step is catalyzed by a phenylacetaldehyde dehydrogenase .[1]

  • Activation of Phenylacetate: Phenylacetate is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by phenylacetate-CoA ligase , an ATP-dependent reaction.[1][3][4]

  • α-Oxidation of Phenylacetyl-CoA: In a key step, phenylacetyl-CoA undergoes α-oxidation to form this compound. This reaction is catalyzed by phenylacetyl-CoA:acceptor oxidoreductase , a membrane-bound enzyme.[1]

  • Oxidative Decarboxylation of this compound: Finally, this compound is oxidatively decarboxylated to benzoyl-CoA and CO2. This reaction is catalyzed by This compound:acceptor oxidoreductase .[1]

From benzoyl-CoA, the aromatic ring is then reduced and subsequently cleaved, feeding into central metabolism.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the anaerobic conversion of phenylalanine to benzoyl-CoA. It is important to note that data for all enzymes from a single organism under strictly anaerobic conditions are not always available in the literature, necessitating a compilation from related studies.

EnzymeOrganismSubstrate(s)K_m_ (µM)V_max_ (µmol/min/mg)Notes
Phenylacetate-CoA Ligase Azoarcus evansii (aerobically grown)Phenylacetate1448 (specific activity)Monomer of 52 kDa.[3]
ATP60
CoA45
Phenylpyruvate Decarboxylase (KDC4427) Enterobacter sp. CGMCC 5087Phenylpyruvic acid330158 (k_cat_ s⁻¹)Optimum pH 6.5, 35°C.[5]
Phenylacetaldehyde Dehydrogenase (NPADH) Pseudomonas putida S12Phenylacetaldehyde-12.3 s⁻¹ (turnover number)NAD⁺ dependent.[6]
NAD⁺207
This compound:acceptor oxidoreductase Azoarcus evansiiThis compound45Not reported

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Anaerobic_Phenylalanine_Metabolism cluster_pathway Anaerobic Phenylalanine to Benzoyl-CoA Pathway Phe L-Phenylalanine Phy Phenylpyruvate Phe->Phy Phenylalanine Transaminase Paa Phenylacetaldehyde Phy->Paa Phenylpyruvate Decarboxylase Pac Phenylacetate Paa->Pac Phenylacetaldehyde Dehydrogenase PacCoA Phenylacetyl-CoA Pac->PacCoA Phenylacetate-CoA Ligase PGO This compound PacCoA->PGO Phenylacetyl-CoA: acceptor oxidoreductase BzA Benzoyl-CoA PGO->BzA This compound: acceptor oxidoreductase

Anaerobic Phenylalanine Degradation Pathway

Experimental_Workflow_Metabolomics cluster_workflow General Metabolomics Workflow for Anaerobic Bacteria Culture Anaerobic Bacterial Culture (e.g., Thauera aromatica on Phenylalanine) Quenching Metabolic Quenching (e.g., Cold Methanol) Culture->Quenching 1. Arrest Metabolism Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting 2. Separate Cells Extraction Metabolite Extraction (e.g., Boiling Ethanol) Harvesting->Extraction 3. Extract Metabolites Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis 4. Instrumental Analysis DataProcessing Data Processing & Statistical Analysis Analysis->DataProcessing 5. Data Handling Identification Metabolite Identification & Pathway Analysis DataProcessing->Identification 6. Biological Interpretation

Workflow for Anaerobic Bacterial Metabolomics

Regulatory_Network cluster_regulation Hypothesized Regulatory Logic of the 'paa' Gene Cluster Inducer Phenylacetyl-CoA (Inducer) Regulator PaaX (Transcriptional Regulator) Inducer->Regulator Binds to and inactivates PaaX paa_genes 'paa' catabolic genes (e.g., paaA-K, paaZ) Regulator->paa_genes Represses transcription (in absence of inducer) Enzymes Catabolic Enzymes paa_genes->Enzymes Transcription & Translation Metabolism Phenylacetate Metabolism Enzymes->Metabolism Catalyzes

Regulatory Control of the Phenylacetate Pathway

Experimental Protocols

Assay for Phenylacetate-CoA Ligase Activity

This protocol is adapted from studies on Azoarcus evansii.[3][4]

Principle: The formation of phenylacetyl-CoA is coupled to the release of pyrophosphate (PPi), which can be measured using a colorimetric assay.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • ATP (10 mM)

  • Coenzyme A (1 mM)

  • Phenylacetate (10 mM)

  • MgCl₂ (10 mM)

  • Pyrophosphatase (1 U/mL)

  • Malachite green reagent

  • Phosphate (B84403) standard solution

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, phenylacetate, and MgCl₂.

  • Add the cell-free extract or purified enzyme to the reaction mixture.

  • Incubate at the optimal temperature (e.g., 30°C).

  • At various time points, take aliquots of the reaction and stop the reaction by adding a denaturing agent.

  • Add pyrophosphatase to convert the released PPi to inorganic phosphate (Pi).

  • Add malachite green reagent and measure the absorbance at 620 nm.

  • Calculate the amount of Pi produced using a standard curve and relate it to the enzyme activity.

Assay for Phenylacetyl-CoA:acceptor Oxidoreductase Activity

This protocol is based on the spectrophotometric assay developed for Thauera aromatica.

Principle: The activity of the membrane-bound enzyme is measured by monitoring the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP).

Reagents:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Phenylacetyl-CoA (1 mM)

  • DCPIP (100 µM)

  • Triton X-100 (0.1% v/v) for solubilization of membrane fractions

Procedure:

  • Prepare membrane fractions from anaerobically grown cells. The enzyme can be solubilized using Triton X-100.

  • In a cuvette, mix the potassium phosphate buffer and DCPIP.

  • Add the solubilized membrane fraction or purified enzyme.

  • Start the reaction by adding phenylacetyl-CoA.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.

Assay for this compound:acceptor Oxidoreductase Activity

This assay is adapted from studies on Azoarcus evansii.

Principle: The oxidative decarboxylation of this compound to benzoyl-CoA is coupled to the reduction of NAD⁺, which can be monitored spectrophotometrically.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound (1 mM)

  • Coenzyme A (0.5 mM)

  • NAD⁺ (2 mM)

  • Dithiothreitol (DTT) (2 mM)

Procedure:

  • Perform all steps under strictly anaerobic conditions.

  • In an anaerobic cuvette, prepare a reaction mixture containing Tris-HCl buffer, CoA, NAD⁺, and DTT.

  • Add the cell-free extract or purified enzyme.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

Conclusion

This compound stands as a pivotal intermediate in the anaerobic degradation of phenylalanine, bridging the initial transformation products with the central benzoyl-CoA pathway. The enzymes responsible for its formation and subsequent conversion are unique and represent potential targets for biotechnological applications and drug development, particularly in the context of the gut microbiome where anaerobic metabolism is prevalent. While significant progress has been made in elucidating this pathway, further research is required to obtain a complete quantitative understanding of the enzyme kinetics, metabolite fluxes, and regulatory networks in key anaerobic microorganisms. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating biochemistry of anaerobic aromatic compound metabolism.

References

The Multifaceted Biological Activities of Phenylglyoxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylglyoxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial and anti-inflammatory to anticancer agents. This technical guide provides a comprehensive overview of the biological activities of phenylglyoxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antibacterial Activity

Phenylglyoxylic acid derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antibacterial Data

The following table summarizes the antibacterial activity of several synthesized 2-phenyl-2-oxoacetamide derivatives.

CompoundGram-Positive BacteriaMIC (µg/mL)MBC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)MBC (µg/mL)
2-[2-(acetylamino)phenyl]-N-(2-chlorophenyl)-2-oxoacetamide (9) Bacillus stearothermophilus7.831.3Escherichia coli125500
Bacillus subtilis15.662.5Pseudomonas aeruginosa2501000
Staphylococcus aureus31.3125Klebsiella pneumoniae5002000
2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide (13) Bacillus stearothermophilus15.662.5Escherichia coli2501000
Bacillus subtilis31.3125Pseudomonas aeruginosa500>2000
Staphylococcus aureus62.5250Klebsiella pneumoniae1000>2000

Data extracted from a study on twelve phenylglyoxylic acid derivatives, where compound 9 was the most active.[1][2][3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a phenylglyoxylic acid derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

  • Preparation of Test Compounds: A stock solution of the phenylglyoxylic acid derivative is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made to obtain a range of concentrations.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from an overnight culture to a concentration of approximately 10^5 CFU/mL.

  • MIC Determination (Broth Microdilution Method):

    • Aliquots of the diluted compounds are added to the wells of a 96-well microtiter plate.

    • The standardized microbial inoculum is added to each well.

    • Positive (inoculum without test compound) and negative (broth without inoculum) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC Determination:

    • Aliquots from the wells showing no growth in the MIC assay are subcultured onto a suitable agar (B569324) medium.

    • The plates are incubated at 37°C for 24-48 hours.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

Anti-inflammatory Activity

Several phenylglyoxylic acid derivatives have demonstrated significant anti-inflammatory properties. In vivo studies have shown a reduction in edema formation, while in vitro assays provide insights into the mechanisms of action, such as membrane stabilization and protein anti-denaturation.[1][2][3]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of phenylglyoxylic acid derivatives has been quantified by their ability to reduce edema in animal models and through in vitro assays.

CompoundIn Vivo: Reduction in Oedema Formation (%)In Vitro: Protein Anti-denaturation IC50 (µg/mL)In Vitro: RBC Membrane Stabilization IC50 (µg/mL)
2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide (13) 67Not ReportedNot Reported
Other Phenylglyoxylic Acid Derivatives 22 - 58Not ReportedNot Reported
Diclofenac (Standard) Not Reported~86.75~94.77

In vivo data from a study on seven phenylglyoxylic acid derivatives, where compound 13 was the most active.[1][2][3] In vitro data for Diclofenac is provided for comparison.[4]

Experimental Protocols for In Vitro Anti-inflammatory Assays

a) Protein Anti-denaturation Assay

Objective: To assess the ability of phenylglyoxylic acid derivatives to inhibit the denaturation of proteins, a key process in inflammation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of protein denaturation, is determined from a dose-response curve.

b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Objective: To evaluate the ability of phenylglyoxylic acid derivatives to stabilize the membrane of red blood cells, which is analogous to the lysosomal membrane stabilization that is important in the inflammatory response.

Methodology:

  • Preparation of HRBC Suspension: Fresh human blood is collected and washed with an isotonic buffer solution. A 10% v/v suspension of HRBC is prepared.

  • Reaction Mixture: The reaction mixture consists of the HRBC suspension and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 56°C for 30 minutes to induce hemolysis.

  • Measurement: The mixture is centrifuged, and the absorbance of the supernatant (hemoglobin release) is measured at 560 nm.

  • Calculation: The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]

  • IC50 Determination: The IC50 value, the concentration of the compound that provides 50% protection to the HRBC membrane, is determined.

Antitumor Activity

Phenylglyoxylic acid derivatives have shown cytotoxic effects against various cancer cell lines. The MTT assay is a common method used to assess the in vitro anticancer activity of these compounds.

Quantitative Anticancer Data

The following table presents the IC50 values of representative phenylglyoxylic acid derivatives against different cancer cell lines.

Compound Derivative TypeCancer Cell LineIC50 (µM)
Thiazole derivatives based on pyrazolineMCF-7 (Breast)< 100
HCT-116 (Colon)< 100
HepG2 (Liver)< 100
2-alkenylimidazo[1,2-a]pyrimidinesA549 (Lung)5.988 ± 0.12
Oleanolic acid derivativeMDA-MB-231 (Breast)7.33 ± 0.79

Data compiled from various studies on derivatives containing related heterocyclic cores.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a phenylglyoxylic acid derivative that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenylglyoxylic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many phenylglyoxylic acid derivatives are still under investigation, their biological activities are likely mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival. Based on the activities of structurally related phenolic compounds, the following pathways are proposed as potential targets.

a) Inhibition of Pro-inflammatory Pathways

Phenylglyoxylic acid derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes like COX-2.

G Proposed Anti-inflammatory Mechanism LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, JNK, ERK) LPS->MAPK PGA Phenylglyoxylic Acid Derivatives PGA->IKK PGA->MAPK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Gene MAPK->NFkB Inflammation Inflammation Gene->Inflammation

Caption: Proposed inhibition of NF-κB and MAPK pathways by phenylglyoxylic acid derivatives.

b) Induction of Apoptosis in Cancer Cells

The antitumor activity of phenylglyoxylic acid derivatives may be attributed to the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

G Proposed Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PGA Phenylglyoxylic Acid Derivatives DeathReceptor Death Receptors (e.g., Fas, TNFR) PGA->DeathReceptor Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) PGA->Bcl2 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic and extrinsic apoptotic pathways by phenylglyoxylic acid derivatives.

Conclusion and Future Directions

Phenylglyoxylic acid derivatives represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide highlight their potential for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. Further in vivo studies are also crucial to validate the therapeutic potential of these compounds and assess their pharmacokinetic and toxicological profiles. The versatility of the phenylglyoxylic acid scaffold, combined with its accessibility for chemical modification, ensures that it will remain an important area of investigation in the quest for novel therapeutics.

References

Phenylglyoxylate as a Biomarker for Styrene Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of phenylglyoxylate (also known as phenylglyoxylic acid or PGA) as a urinary biomarker for occupational and environmental exposure to styrene (B11656). This document details the metabolic pathways of styrene, presents quantitative data on the correlation between styrene exposure and this compound excretion, and offers detailed experimental protocols for its analysis.

Introduction to Styrene and its Metabolism

Styrene, a monocyclic aromatic hydrocarbon, is a widely used industrial chemical primarily in the production of polystyrene plastics and resins.[1] Human exposure to styrene occurs predominantly through inhalation in occupational settings, with minor absorption through the skin.[1] Once absorbed, styrene is distributed throughout the body, with the highest concentrations found in adipose tissue.[1]

The primary metabolic pathway of styrene involves its oxidation by cytochrome P450 enzymes in the liver to form styrene-7,8-oxide.[1] This reactive intermediate is then primarily hydrolyzed by epoxide hydrolase to styrene glycol. Subsequent oxidation of styrene glycol leads to the formation of mandelic acid (MA) and phenylglyoxylic acid (PGA), which are the major urinary metabolites.[1][2][3] Together, MA and PGA account for approximately 90% of the absorbed styrene dose, with MA being the more abundant metabolite.[2]

This compound as a Biomarker of Exposure

The measurement of urinary MA and PGA is a well-established method for biological monitoring of styrene exposure. The concentrations of these metabolites in urine correlate well with the time-weighted average (TWA) of airborne styrene concentrations.[4] While both metabolites are indicative of exposure, the sum of MA and PGA is often considered the most reliable biomarker.[4][5] It is important to note that these metabolites are not entirely specific to styrene, as they can also be present due to exposure to other compounds like ethylbenzene.[6]

Quantitative Data

The following tables summarize the quantitative relationship between styrene exposure and the urinary concentrations of its metabolites, as well as established biological exposure limits.

Table 1: Correlation between Airborne Styrene and Urinary Metabolites

Urinary MetaboliteCorrelation Coefficient (r) with Airborne StyreneReference
Mandelic Acid (MA)0.80 - 0.96[7][8]
Phenylglyoxylic Acid (PGA)0.73 - 0.85[8][9]
Sum of MA and PGA0.81 - 0.96[7][8]

Table 2: Urinary Concentrations of Phenylglyoxylic Acid (PGA) and Mandelic Acid (MA) in Relation to Styrene Exposure

Airborne Styrene (ppm, 8-hr TWA)Urinary PGA (mg/g creatinine)Urinary MA (mg/g creatinine)Population/StudyReference
17.4 (Geometric Mean)57.5 (Geometric Mean)404.3 (Geometric Mean)42 Exposed Workers[8]
Not Exposed (Control)9.5 (Geometric Mean)46.4 (Geometric Mean)Control Group[8]
9.6 (Geometric Mean)143.3 (Geometric Mean)267.7 (Geometric Mean)56 Exposed Workers[5]
20--Predicted concentration for BEI[5]
Not Exposed (Control)Not Detected0.01 g/g creatinine (B1669602)Control Group[10]

Table 3: Biological Exposure Indices (BEIs) for Styrene

AnalyteBEISampling TimeNotationReference
Mandelic acid plus Phenylglyoxylic acid in urine400 mg/g creatinineEnd of shiftNs[2]
Styrene in venous blood0.2 mg/LEnd of shiftNs[2]

BEI values are recommended by the American Conference of Governmental Industrial Hygienists (ACGIH). Ns = Non-specific.

Signaling Pathways and Experimental Workflows

Styrene Metabolism Pathway

The following diagram illustrates the major metabolic pathway of styrene in humans, leading to the formation of urinary biomarkers mandelic acid and phenylglyoxylic acid.

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-Oxide Styrene->Styrene_Oxide Cytochrome P450 Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid (MA) Styrene_Glycol->Mandelic_Acid Phenylglyoxylic_Acid Phenylglyoxylic Acid (PGA) Mandelic_Acid->Phenylglyoxylic_Acid Urine Excreted in Urine Mandelic_Acid->Urine Phenylglyoxylic_Acid->Urine

Caption: Major metabolic pathway of styrene.

Experimental Workflow for Urinary this compound Analysis

This diagram outlines the general workflow for the analysis of phenylglyoxylic acid in urine samples using chromatographic methods.

Phenylglyoxylate_Analysis_Workflow Urine_Collection Urine Sample Collection (End of Shift) Sample_Preparation Sample Preparation (e.g., Acidification, Extraction) Urine_Collection->Sample_Preparation Chromatographic_Analysis Chromatographic Analysis (HPLC or GC) Sample_Preparation->Chromatographic_Analysis Data_Analysis Data Analysis and Quantification Chromatographic_Analysis->Data_Analysis Result_Reporting Result Reporting (e.g., mg/g creatinine) Data_Analysis->Result_Reporting

Caption: General workflow for urinary this compound analysis.

Experimental Protocols

The following are detailed methodologies for the analysis of phenylglyoxylic acid in urine, based on established and published methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite of commonly used HPLC methods for the simultaneous determination of mandelic acid and phenylglyoxylic acid in urine.[9]

1. Sample Preparation: a. To 200 µL of urine sample in a microcentrifuge tube, add 60 mg of sodium chloride and an appropriate internal standard (e.g., 20 µL of o-methyl hippuric acid). b. Acidify the sample by adding 6N hydrochloric acid (HCl). c. Extract the metabolites by adding ethyl acetate, vortexing, and centrifuging. d. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of water and methanol (B129727) (e.g., 90:10 v/v) with 0.5% acetic acid is commonly used.[9]

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 5 µL.[9]

  • Detection: UV detector at a wavelength suitable for both MA and PGA (e.g., 210 nm).

3. Quantification: a. Prepare a series of calibration standards of MA and PGA in a blank urine matrix. b. Analyze the standards using the same HPLC method. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Quantify the concentration of MA and PGA in the unknown samples using the calibration curve. e. Normalize the results to urinary creatinine concentration to account for urine dilution.

Gas Chromatography (GC) Method

This protocol describes a common GC method for the analysis of mandelic and phenylglyoxylic acids in urine. This method often involves the reduction of PGA to MA prior to analysis.[7]

1. Sample Preparation: a. To a urine sample, add an internal standard. b. Acidify the sample with sulfuric acid. c. To reduce PGA to MA, add zinc powder and incubate. d. Extract the MA with an organic solvent such as ethyl acetate. e. Evaporate the solvent and derivatize the residue using a suitable agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.

2. GC Conditions:

  • Column: A capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5MS).[11]

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Quantification: a. The quantification of total MA (original MA plus MA from reduced PGA) is performed using a calibration curve prepared with MA standards. b. To determine the concentration of PGA, a separate analysis is performed on a non-reduced sample to quantify the baseline MA. The PGA concentration is then calculated by subtracting the baseline MA from the total MA concentration in the reduced sample. c. Results are normalized to urinary creatinine concentration.

Conclusion

This compound, in conjunction with mandelic acid, serves as a reliable and widely accepted biomarker for assessing exposure to styrene. The strong correlation between airborne styrene levels and the urinary excretion of these metabolites makes them invaluable tools in occupational health and environmental monitoring. The analytical methods, particularly HPLC and GC, provide the necessary sensitivity and specificity for accurate quantification. This guide provides the foundational knowledge and detailed methodologies for researchers, scientists, and drug development professionals to effectively utilize this compound as a biomarker in their studies.

References

The Natural Occurrence of Phenylglyoxylate in Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylate, an alpha-keto acid, is a fascinating molecule that sits (B43327) at the crossroads of several key metabolic pathways in a diverse range of organisms, from microorganisms to plants and animals. While often recognized as a xenobiotic metabolite in humans, particularly as a biomarker for exposure to styrene, its endogenous roles and natural distribution are of increasing interest to the scientific community.[1] This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthetic origins, measured concentrations in various organisms, and the analytical methodologies employed for its detection and quantification. This information is critical for researchers in fields ranging from metabolic engineering and drug discovery to plant science and environmental toxicology.

Data Presentation: Quantitative Occurrence of this compound

The concentration of naturally occurring this compound can vary significantly depending on the organism, tissue type, and physiological conditions. The following tables summarize the available quantitative data to provide a comparative overview.

Organism/MatrixConcentrationAnalytical MethodReference/Notes
Human Urine
Unexposed Adults36.6 +/- 0.48 µmol/mmol creatinineNot Specified[2]
General Population0.009–1.238 mg/g creatinineLC-MS/MS[3]
Styrene Exposed WorkersUp to 0.32 mg/mlGC/MS[3]
Engineered Microorganisms (Production)
Escherichia coli (engineered)98% conversion from 100 mM mandelic acidNot Specified[4]
Escherichia coli (engineered, from L-phenylalanine)Accumulation observed, not quantifiedNot Specified[5]
Pseudomonas putida (engineered for 4-HPG)Estimated 1.5 - 2.0 g/LNot Specified[4]

Note: Data on endogenous concentrations of this compound in wild-type plants, fungi, and bacteria is sparse in the readily available literature. Much of the quantitative data for microorganisms pertains to engineered strains designed for the production of this compound or its derivatives.

Biosynthetic Pathways of this compound

This compound is synthesized through various metabolic routes in different organisms. The primary pathways include the phenylpropanoid pathway in plants and the mandelate (B1228975) pathway, which is prominent in bacteria and fungi.

The Phenylpropanoid Pathway in Plants

In plants, this compound is a product of the extensive phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites.[2][6][7] This pathway starts with the amino acid L-phenylalanine. While the precise enzymatic steps leading directly to this compound from phenylpropanoid intermediates are not fully elucidated for all plant species, the general pathway provides the foundational precursors. This compound has been identified as a naturally occurring growth stimulator and flower-inducing substance in the immature seeds of Pharbitis purpurea.[8] It has also been reported in Vitis vinifera (grapevine).[1]

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Phenylpropanoid Intermediates Phenylpropanoid Intermediates p-Coumaric Acid->Phenylpropanoid Intermediates Various Enzymes This compound This compound Phenylpropanoid Intermediates->this compound Putative Oxidases/ Dehydrogenases

General Phenylpropanoid Pathway to this compound.
The Mandelic Acid Pathway in Microorganisms

In many bacteria and some fungi, this compound is a key intermediate in the catabolism of mandelic acid and related aromatic compounds.[9] This pathway is particularly important for organisms that can utilize aromatic compounds as a sole carbon source. For instance, in Pseudomonas putida, mandelate is oxidized to this compound by mandelate dehydrogenase.[4] this compound can then be further metabolized. This pathway is also harnessed in engineered microorganisms for the production of valuable chemicals.

Mandelic_Acid_Pathway cluster_bacterial Bacterial Catabolism Mandelic Acid Mandelic Acid This compound This compound Mandelic Acid->this compound Mandelate Dehydrogenase Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA This compound Oxidoreductase

Mandelic Acid Catabolic Pathway.
This compound Synthesis in Fungi

This compound and its derivatives have been isolated from various fungi. For example, 2,4,5-trimethoxyphenylglyoxylic acid has been isolated from the fungus Polyporus tumulosus.[7] The biosynthesis in fungi can be linked to the degradation of aromatic amino acids or other aromatic compounds present in their growth substrate. The glyoxylate (B1226380) cycle is also a central metabolic pathway in fungi, and while distinct from direct this compound synthesis, it highlights the importance of α-keto acids in fungal metabolism.

Experimental Protocols

Accurate quantification of this compound in biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Extraction from Biological Tissues

The extraction of this compound from complex biological matrices is a critical first step to remove interfering substances.

1. Liquid-Liquid Extraction (LLE) from Plasma/Urine:

  • Sample Preparation: Acidify the sample (e.g., plasma, urine) to a pH of 2-3 with an appropriate acid (e.g., HCl).

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers.

  • Collection: Carefully collect the organic layer containing the this compound.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique.

2. Extraction from Fungal Mycelia:

  • Harvesting: Separate the fungal mycelia from the culture medium by filtration or centrifugation.

  • Lysis: Disrupt the fungal cells to release intracellular metabolites. This can be achieved by grinding the mycelia in liquid nitrogen, bead beating, or sonication in an extraction solvent (e.g., methanol (B129727) or ethyl acetate).

  • Extraction: Incubate the lysed mycelia with the extraction solvent (e.g., overnight with stirring).

  • Filtration and Concentration: Filter the extract to remove cellular debris and then concentrate the solvent using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE).

Extraction_Workflow Biological_Sample Biological Sample (e.g., Plasma, Mycelia) Homogenization Homogenization/Lysis Biological_Sample->Homogenization Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Solvent_Extraction Centrifugation Centrifugation/ Filtration Solvent_Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Drying Drying under N2 Collect_Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

General Sample Extraction Workflow.
GC-MS Analysis Protocol

For GC-MS analysis, this compound, being a polar and non-volatile compound, requires derivatization to increase its volatility.

  • Derivatization:

    • Oximation: The keto group is protected by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine. This prevents tautomerization.

    • Silylation: The hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C) to elute the derivatized analyte.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized this compound.

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI), usually in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and monitoring for a specific product ion after fragmentation in the collision cell.

      • MRM Transition Example: m/z 149 -> m/z 105 (corresponding to the loss of CO₂).

This compound in Drug Development

The unique structure of this compound and its presence in key metabolic pathways make it and its derivatives interesting scaffolds for drug development.[10][11] For instance, derivatives of phenylglyoxylic acid have been investigated for their anti-inflammatory and antineoplastic activities.[11] Understanding the natural biosynthesis and metabolism of this compound can provide valuable insights for the rational design of novel therapeutics that target specific enzymes or pathways. Furthermore, its role as a metabolite in microbial processes is relevant for the development of new antibiotics and for optimizing fermentation processes in industrial biotechnology.

Conclusion

This compound is a naturally occurring metabolite found across different biological kingdoms, playing roles in primary and secondary metabolism. While its presence as a xenobiotic metabolite in humans is well-documented, its endogenous functions in plants as a potential growth regulator and its role as a central intermediate in microbial aromatic compound degradation are areas of active research. The advancement of sensitive analytical techniques like GC-MS and LC-MS/MS is enabling more precise quantification of this molecule in complex biological samples, paving the way for a deeper understanding of its physiological significance and potential applications in biotechnology and medicine. Further research is needed to fully elucidate the specific biosynthetic pathways and to quantify the endogenous levels of this compound in a wider range of organisms.

References

Phenylglyoxylate Degradation: A Technical Guide to Core Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core metabolic pathways involved in the degradation of phenylglyoxylate, a key intermediate in the catabolism of various aromatic compounds. This document outlines the enzymatic reactions, products, and regulatory mechanisms, and provides detailed experimental protocols for the study of these pathways. All quantitative data has been summarized in structured tables for comparative analysis, and all pathways and workflows are visualized using Graphviz diagrams.

Introduction to this compound Metabolism

This compound, also known as benzoylformate, is a central intermediate in the microbial degradation of aromatic compounds such as mandelic acid, styrene (B11656), and phenylalanine.[1][2] Its catabolism is crucial for the bioremediation of environmental pollutants and holds potential for applications in biocatalysis and metabolic engineering.[3][4] The degradation of this compound primarily proceeds through two distinct routes: an aerobic pathway, famously exemplified by the mandelate (B1228975) pathway in Pseudomonas putida, and an anaerobic pathway observed in denitrifying bacteria like Azoarcus evansii.[1][5]

Aerobic Degradation of this compound: The Mandelate Pathway

The aerobic degradation of this compound is best characterized as part of the mandelate pathway, which facilitates the conversion of mandelic acid to benzoate (B1203000).[6][7] this compound is a key intermediate in this pathway.

The central enzyme in the direct degradation of this compound is Benzoylformate Decarboxylase (BFD) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of this compound to benzaldehyde (B42025) and carbon dioxide.[5][8][9]

Enzymatic Steps and Products

The key enzymatic reaction in the aerobic degradation of this compound is:

  • This compound → Benzaldehyde + CO₂

    • Enzyme: Benzoylformate Decarboxylase (EC 4.1.1.7)[8][9]

    • Cofactor: Thiamine pyrophosphate (TPP)[8]

Benzaldehyde is then typically oxidized to benzoate by benzaldehyde dehydrogenase, which can then enter central metabolic pathways, such as the β-ketoadipate pathway.[7]

Aerobic_Phenylglyoxylate_Degradation Mandelate Mandelate This compound This compound Mandelate->this compound (S)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde This compound->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase Central_Metabolism Central Metabolism Benzoate->Central_Metabolism β-Ketoadipate Pathway

Regulation of the Mandelate Pathway

In Pseudomonas aeruginosa, the enzymes of the mandelate pathway are inducible. L-mandelate induces the expression of L-mandelate dehydrogenase, while this compound (benzoylformate) induces the expression of both benzoylformate decarboxylase and benzaldehyde dehydrogenase.[7][10] This regulatory mechanism ensures that the enzymes required for the downstream processing of this compound are synthesized in its presence.

Mandelate_Pathway_Regulation cluster_inducers Inducers cluster_genes Genes Mandelate L-Mandelate mdh mdlA (L-Mandelate Dehydrogenase) Mandelate->mdh induces This compound This compound bfd mdlC (Benzoylformate Decarboxylase) This compound->bfd induces bdh mdlB (Benzaldehyde Dehydrogenase) This compound->bdh induces

Anaerobic Degradation of this compound

In the absence of oxygen, some bacteria, such as the denitrifying bacterium Azoarcus evansii, utilize a different pathway for this compound degradation.[1] this compound is an intermediate in the anaerobic metabolism of phenylalanine and phenylacetate.[1]

Enzymatic Steps and Products

The key enzyme in this pathway is This compound:NAD+ Oxidoreductase (CoA benzoylating) , which catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA.[1]

  • This compound + NAD⁺ + CoA → Benzoyl-CoA + CO₂ + NADH

    • Enzyme: this compound:NAD+ Oxidoreductase (CoA benzoylating)[1]

Benzoyl-CoA is a central intermediate in the anaerobic degradation of aromatic compounds and can be further metabolized.[1]

Anaerobic_Phenylglyoxylate_Degradation Phenylacetyl_CoA Phenylacetyl-CoA This compound This compound Phenylacetyl_CoA->this compound α-oxidation Benzoyl_CoA Benzoyl-CoA This compound->Benzoyl_CoA this compound:NAD+ Oxidoreductase Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Further Metabolism

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in this compound degradation.

Table 1: Kinetic Parameters of Benzoylformate Decarboxylase (BFD)

SubstrateOrganismKm (mM)kcat (s⁻¹)Reference
BenzoylformatePseudomonas putida0.76 ± 0.09-[4]
p-NitrobenzoylformatePseudomonas putida--[11]

Table 2: Kinetic Parameters of (S)-Mandelate Dehydrogenase (MDH)

SubstrateOrganismKm (mM)kcat (s⁻¹)Reference
(S)-MandelatePseudomonas putida--[12][13]
(R,S)-3-PhenyllactatePseudomonas putida--[12][13]

Table 3: Kinetic Parameters of this compound:NAD+ Oxidoreductase

SubstrateOrganismKm (µM)Turnover number (s⁻¹)Reference
This compoundAzoarcus evansii4546 (with benzyl (B1604629) viologen)[1]
Coenzyme AAzoarcus evansii55-[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound degradation.

Enzyme Assays

This assay measures the production of benzaldehyde by coupling its reduction to benzyl alcohol with horse liver alcohol dehydrogenase (HLADH) and monitoring the concomitant oxidation of NADH.[5]

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.0)

  • Benzoylformate (3.5 mM)

  • MgSO₄ (2.5 mM)

  • Thiamine pyrophosphate (TPP) (0.5 mM)

  • NADH (0.28 mM)

  • Horse liver alcohol dehydrogenase (HLADH) (10 units)

  • Purified BFD enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing potassium phosphate buffer, MgSO₄, TPP, NADH, and HLADH.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding a known amount of the BFD enzyme solution.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

BFD_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, MgSO4, TPP, NADH, HLADH) Equilibrate Equilibrate to 30°C Prepare_Mixture->Equilibrate Add_BFD Add BFD Enzyme Equilibrate->Add_BFD Monitor_Absorbance Monitor A340 Decrease Add_BFD->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate

The activity of MDH can be determined by monitoring the reduction of an artificial electron acceptor or the production of NADH, depending on the specific enzyme and available substrates. A common method involves monitoring the reduction of a dye. For NAD-dependent MDHs, the increase in absorbance at 340 nm due to NADH formation can be measured.

Materials:

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • (S)-Mandelate solution

  • NAD⁺ solution

  • Purified MDH enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette with buffer and NAD⁺.

  • Add the (S)-mandelate solution to the cuvette.

  • Equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the MDH enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

This assay measures the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP), by the enzyme in the presence of this compound and CoA.[14]

Materials:

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound solution

  • Coenzyme A (CoA) solution

  • Dichlorophenolindophenol (DCPIP) solution

  • Purified enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, this compound, and CoA.

  • Add DCPIP to the mixture.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculate the enzyme activity based on the rate of DCPIP reduction.

Analytical Methods for Metabolite Quantification

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical mobile phase could be methanol:10 mM potassium dihydrogen phosphate (pH 2.5) (10:90, v/v).[15]

Detection:

  • UV detection at a wavelength suitable for both compounds, such as 220 nm or 254 nm.[15][16]

Sample Preparation:

  • Centrifuge cell cultures or reaction mixtures to remove solids.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample into the HPLC system.

Quantification:

  • Generate a standard curve using known concentrations of this compound and benzaldehyde to quantify the amounts in the samples.

HPLC_Workflow Sample_Prep Sample Preparation (Centrifugation, Filtration) Injection Inject Sample into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Derivatization (Silylation):

  • Organic acids like phenylglyoxylic acid are non-volatile and require derivatization before GC-MS analysis. Silylation is a common method.[17][18]

  • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture (e.g., at 60-70°C) for a specified time to complete the reaction.

Instrumentation:

  • GC-MS system with a capillary column suitable for separating silylated compounds (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

GC Conditions:

  • Injector Temperature: e.g., 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 280°C) to elute the derivatized analytes.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: A suitable mass range to detect the characteristic ions of the silylated phenylglyoxylic acid.

Quantification:

  • Use an internal standard (e.g., a deuterated analog) and create a calibration curve for accurate quantification.

Conclusion

The degradation of this compound is a well-studied process, with distinct aerobic and anaerobic pathways elucidated in various microorganisms. The enzymes involved, particularly benzoylformate decarboxylase and this compound oxidoreductase, are central to these catabolic routes. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate these pathways further. A thorough understanding of this compound metabolism is not only fundamental to microbial physiology and environmental science but also provides valuable tools for the development of novel biocatalysts and engineered metabolic pathways for the production of valuable chemicals.

References

Toxicological Profile of Phenylglyoxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylglyoxylate, a key metabolite of styrene (B11656), is a compound of increasing toxicological interest. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of this compound exposure. Drawing from available in vitro and in vivo studies, this document details its genotoxic and neurotoxic potential, summarizes quantitative toxicological data, and outlines relevant experimental methodologies. While direct evidence for the specific intracellular signaling pathways disrupted by this compound is still emerging, this guide proposes plausible mechanisms based on its chemical nature as an α-keto acid and the known effects of structurally related compounds. This information is intended to serve as a valuable resource for researchers and professionals involved in toxicological assessment and drug development.

Introduction

This compound, also known as benzoylformate, is an organic compound that serves as a biomarker for exposure to styrene, a widely used industrial chemical.[1][2][3][4][5] As a primary metabolite, understanding the inherent toxicity of this compound is crucial for a complete assessment of the health risks associated with styrene exposure.[6][7][8] this compound is an α-keto acid, a class of molecules known to be dynamic regulators of cellular physiology, linking nutrient availability to fundamental cellular processes.[9][10] This guide focuses on the direct toxicological effects of this compound, moving beyond its role as a mere biomarker to explore its cellular and systemic impacts.

Metabolism of Styrene to this compound

The primary route of human exposure to this compound is through the metabolism of styrene. Styrene is initially oxidized by cytochrome P450 enzymes to its reactive intermediate, styrene-7,8-oxide. This epoxide is then hydrolyzed by epoxide hydrolase to form styrene glycol. Subsequent oxidation of styrene glycol leads to the formation of mandelic acid and finally this compound, which is then excreted in the urine.[3]

Styrene_Metabolism Styrene Styrene Styrene_oxide Styrene-7,8-oxide Styrene->Styrene_oxide Cytochrome P450 Styrene_glycol Styrene Glycol Styrene_oxide->Styrene_glycol Epoxide Hydrolase Mandelic_acid Mandelic Acid Styrene_glycol->Mandelic_acid Oxidation This compound This compound Mandelic_acid->this compound Oxidation Excretion Urinary Excretion This compound->Excretion

Figure 1: Metabolic pathway of styrene to this compound.

Toxicological Effects

Genotoxicity

In vitro studies have demonstrated the genotoxic potential of this compound. It has been shown to induce DNA damage in mammalian cells. While not as potent as some other reactive metabolites, its ability to interact with genetic material is a significant toxicological concern.[3][8][11][12][13]

Neurotoxicity

Animal studies have indicated that this compound exposure can lead to neurotoxic effects. A three-month oral dosing study in male Wistar rats revealed alterations in neurotransmitter levels in various brain regions. Specifically, dopamine (B1211576) concentrations were increased in the cerebellum, hippocampus, and pons, while 5-hydroxytryptamine (serotonin) levels were decreased in the cerebellum, cerebral cortex, and hippocampus.[14] Furthermore, at the highest dose, a reduction in peripheral nerve myelin sheath thickness was observed in a subset of the animals.[14] Another study in rats linked incremental dosing of phenylglyoxylic acid to striatal-motor toxicity, as evidenced by increased vacuous chewing movements.[6][7]

Other Toxicological Endpoints

A 3-month oral dosing study in rats also reported an increased relative kidney weight in the highest dose group, although no changes in kidney structure were observed upon histopathological examination.[14] Phenylglyoxylic acid is also known to be a skin and strong eye irritant.[1]

Quantitative Toxicological Data

Quantitative data on the toxicity of this compound is limited. The available data, primarily from animal studies, are summarized below. It is important to note that LD50 values for phenylglyoxylic acid itself are scarce, and data from structurally similar compounds are included for context.

Endpoint Species Route Value Reference
LD50MouseIntravenous180 mg/kg[1][15]
LD50 (similar compound: Phenoxyacetic acid)RatOral1500 mg/kg[16]
LD50 (similar compound: Phenoxyacetic acid)RabbitDermal>5 g/kg[16]
NOAEL (3-month study)Rat (Male)Oral (drinking water)3750 mg/L[14]
LOAEL (3-month study)Rat (Male)Oral (drinking water)5000 mg/L (based on increased relative kidney weight and myelin sheath reduction)[14]

Table 1: Summary of Quantitative Toxicological Data for this compound and a Structurally Similar Compound.

The 3-month oral study in rats with phenylglyoxylic acid administered in drinking water at concentrations of 0, 1250, 3750, or 5000 mg/l showed no gross signs of toxicity.[14] The No Observed Adverse Effect Level (NOAEL) was determined to be 3750 mg/l, while the Lowest Observed Adverse Effect Level (LOAEL) was 5000 mg/l, based on the observation of increased relative kidney weight and a reduction in peripheral nerve myelin sheath thickness in some animals.[14]

Plausible Signaling Pathways of Toxicity

Direct research into the specific signaling pathways disrupted by this compound is limited. However, based on its chemical structure as an α-keto acid and the observed toxicological effects, several pathways can be hypothesized to be involved.

Phenylglyoxylate_Toxicity_Pathways cluster_cellular_stress Cellular Stress Induction cluster_downstream_effects Downstream Toxicological Effects This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Production This compound->ROS Hypothesized ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Hypothesized Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Hypothesized Calcium_Homeostasis Disrupted Ca2+ Homeostasis This compound->Calcium_Homeostasis Hypothesized DNA_Damage DNA Damage / Genotoxicity ROS->DNA_Damage Myelin_Sheath_Damage Myelin Sheath Damage ROS->Myelin_Sheath_Damage Apoptosis Apoptosis ER_Stress->Apoptosis Neurotransmitter_Imbalance Neurotransmitter Imbalance Mitochondrial_Dysfunction->Neurotransmitter_Imbalance Mitochondrial_Dysfunction->Apoptosis Calcium_Homeostasis->Neurotransmitter_Imbalance

Figure 2: Hypothesized signaling pathways of this compound toxicity.
  • Oxidative Stress: As an α-keto acid, this compound may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress. This can result in damage to cellular components, including DNA, lipids, and proteins, and is a known mechanism of toxicity for many xenobiotics.

  • Mitochondrial Dysfunction: The central role of α-keto acids in cellular metabolism suggests that exposure to high levels of this compound could disrupt mitochondrial function, leading to impaired energy production and the initiation of apoptotic pathways.[10]

  • Endoplasmic Reticulum (ER) Stress: Accumulation of metabolites can lead to ER stress, a condition that, if unresolved, can trigger apoptosis. The effects of the related compound methylglyoxal (B44143) on ER stress have been documented.[17][18][19][20]

  • Disruption of Calcium Signaling: Alterations in intracellular calcium homeostasis are a common mechanism of neurotoxicity. Given the observed effects on the nervous system, it is plausible that this compound interferes with calcium signaling pathways.[21][22][23][24][25]

Further research is necessary to elucidate the precise signaling cascades affected by direct this compound exposure.

Experimental Protocols

A tiered approach is recommended for assessing the toxicological effects of this compound. This typically begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by more complex cellular models and in vivo studies to investigate systemic effects and specific organ toxicity.

Tiered_Toxicity_Testing cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: In Vitro Screening Tier2 Tier 2: In Vitro Mechanistic Studies Tier1->Tier2 If positive results Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames Test, UDS Assay) Tier3 Tier 3: In Vivo Confirmation Tier2->Tier3 To confirm in vivo relevance Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Oxidative_Stress Oxidative Stress Assays (e.g., ROS detection) Mitochondrial_Function Mitochondrial Function Assays Acute_Toxicity Acute Toxicity Studies (LD50 determination) Subchronic_Toxicity Subchronic Toxicity Studies Neurotoxicity_Assessment Neurotoxicity Assessment (Functional Observational Battery)

Figure 3: Tiered experimental workflow for toxicological assessment.
In Vitro Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

  • Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

  • Methodology:

    • Prepare overnight cultures of the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

    • Prepare various concentrations of this compound.

    • In a test tube, combine the bacterial culture, the test compound, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar (B569324) plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies and compare to the negative (solvent) and positive controls.

In Vitro DNA Damage Assessment: Unscheduled DNA Synthesis (UDS) Assay

The UDS assay detects DNA repair synthesis in non-S-phase cells, indicating that the test compound has caused DNA damage that is being repaired.

  • Principle: Primary rat hepatocytes are treated with the test compound and [³H]-thymidine. If the compound induces DNA damage, the cells will incorporate the radiolabeled thymidine (B127349) as they repair the DNA. This incorporation is measured by autoradiography.

  • Methodology:

    • Isolate primary hepatocytes from rats.

    • Culture the hepatocytes on coverslips.

    • Expose the cells to various concentrations of this compound in the presence of [³H]-thymidine for a defined period.

    • Fix the cells and perform autoradiography.

    • Count the number of silver grains over the nuclei of non-S-phase cells using a microscope. An increase in the net grain count indicates a positive result.

In Vivo Neurotoxicity Assessment: Functional Observational Battery (FOB)

The FOB is a series of non-invasive tests designed to screen for neurobehavioral and functional deficits in rodents.

  • Principle: A systematic observation and scoring of an animal's behavior, autonomic and sensorimotor functions, and neuromuscular status before and after exposure to a test substance.

  • Methodology:

    • Home Cage Observations: Observe the animal's posture, activity level, and any abnormal movements or behaviors.

    • Open Field Assessment: Place the animal in a novel open field and record locomotor activity, rearing frequency, and any unusual gait or posture.

    • Sensorimotor and Reflex Tests: Assess responses to various stimuli, such as approach, touch, and sound. Evaluate reflexes like the pinna and righting reflexes.

    • Neuromuscular Tests: Measure grip strength and assess landing foot splay.

    • Autonomic Assessments: Observe for signs such as salivation, lacrimation, and changes in pupil size.

    • All observations are scored according to a standardized scale at predetermined time points after dosing.

Neurotransmitter Level Measurement

To quantify the changes in neurotransmitter levels observed in animal studies, high-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a commonly used method.

  • Principle: Brain tissue is homogenized and the neurotransmitters are extracted. The extract is then injected into an HPLC system where the compounds are separated based on their physicochemical properties and detected by an electrochemical detector, which is highly sensitive for electroactive compounds like dopamine and serotonin.

  • Methodology:

    • Dissect specific brain regions of interest (e.g., hippocampus, striatum, cortex) from control and this compound-exposed animals.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Centrifuge the homogenate to pellet the protein and other cellular debris.

    • Filter the supernatant and inject a known volume into the HPLC-ECD system.

    • Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.

Conclusion

This compound, a major metabolite of styrene, exhibits genotoxic and neurotoxic properties. While quantitative data on its toxicity are still being gathered, the available evidence warrants careful consideration of its potential health risks. The neurotoxic effects, including alterations in neurotransmitter levels and peripheral nerve demyelination, are of particular concern. The precise molecular mechanisms underlying these toxic effects are not yet fully elucidated, but are hypothesized to involve the induction of cellular stress pathways, including oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis. The experimental protocols outlined in this guide provide a framework for further investigation into the toxicological profile of this compound. A deeper understanding of its mechanisms of action is essential for accurate risk assessment and the development of potential protective strategies.

References

Phenylglyoxylate: An In-depth Technical Guide on Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of phenylglyoxylate, a key organic compound with applications in chemical synthesis and as a biomarker. This document collates available data on its physicochemical properties, outlines experimental protocols for its analysis, and discusses its known biological roles.

Physicochemical Properties of this compound

Phenylglyoxylic acid, and its conjugate base this compound, is a 2-oxo monocarboxylic acid. Its properties are crucial for its handling, formulation, and analysis in aqueous systems.

Aqueous Solubility

The aqueous solubility of phenylglyoxylic acid is significantly influenced by pH due to its acidic nature. The reported pKa of phenylglyoxylic acid is approximately 2.15 to 2.69. This indicates that in solutions with a pH above this value, the more soluble carboxylate form (this compound) will predominate.

Data on the aqueous solubility of phenylglyoxylic acid is varied in the literature, with some sources citing it as insoluble while others provide specific quantitative values. This discrepancy is likely due to the pH-dependent nature of its solubility. The sodium salt of this compound is expected to be more readily soluble in water.

Table 1: Solubility of Phenylglyoxylic Acid and its Derivatives

CompoundSolventTemperature (°C)SolubilityReference
Phenylglyoxylic AcidWater0920 g/L[1]
Phenylglyoxylic AcidWaterNot SpecifiedInsoluble
Phenylglyoxylic AcidMethanolNot Specified0.1 g/mL (clear)
Phenylglyoxylic AcidChloroformNot Specified10% (clear, colorless)
Phenylglyoxylic AcidDMSONot Specified3 mg/mL (19.98 mM)
Phenylglyoxylic Acid10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified1 mg/mL (6.66 mM)
Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and the presence of oxidizing agents. As an α-keto acid, it is susceptible to degradation, particularly decarboxylation.

Studies on the stability of phenylglyoxylic acid in urine have shown that it is relatively unstable at room temperature (25°C) and under alkaline conditions (e.g., pH 8) compared to refrigerated (4°C) and acidic (e.g., pH 6 or below) conditions. While no substantial decrease was observed within one day at room temperature, a gradual decrease was noted after a week, which was more pronounced at 25°C than at 4°C.

Table 2: Stability of Phenylglyoxylic Acid in Urine

Storage Temperature (°C)Storage DurationObservationReference
251 dayNo substantial decrease
251 weekGradual decrease
41 weekLess pronounced decrease compared to 25°C
42 weeksFurther reduction observed
4 (alkaline pH, e.g., 8)Not SpecifiedTended to be more unstable
4 (acidic pH, e.g., ≤6)Not SpecifiedMore stable than at alkaline pH

Phenylglyoxylic acid can undergo decarboxylation, particularly in the presence of hydrogen peroxide, to yield benzoate (B1203000) and carbon dioxide. Photodecarboxylation can also occur.

Experimental Protocols

This section details methodologies for determining the solubility and stability of this compound in aqueous solutions.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in water.

Materials:

  • Phenylglyoxylic acid or its salt

  • Purified water (HPLC grade)

  • pH meter

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Adjust the pH of the suspension to the desired value using dilute acid or base.

  • Place the container in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle.

  • Withdraw a sample of the supernatant and centrifuge to remove any undissolved solids.

  • Filter the supernatant through a syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC.

  • Repeat the experiment at different pH values and temperatures to determine the solubility profile.

Workflow for Solubility Determination
Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 2.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 90:10 v/v).[1]

  • Flow Rate: 0.5 mL/min[1]

  • Detection: UV at 220 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound in a suitable solvent with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose a solution of this compound to light (e.g., UV and/or visible light) according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound at a known concentration.

  • Expose the solutions to the different stress conditions for various time points.

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photodegradation Start->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Outcome Identify Degradation Products and Pathways Analyze->Outcome

Forced Degradation Study Workflow

Biological Role and Signaling

This compound is primarily known as a human xenobiotic metabolite, particularly as a biomarker for exposure to styrene (B11656) and ethylbenzene. In the body, styrene is metabolized to styrene oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid, which are then excreted in the urine.

While a specific signaling pathway directly initiated by this compound has not been extensively characterized, as a xenobiotic metabolite, its presence can influence cellular processes. Xenobiotics can activate signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway, which in turn regulates the expression of drug-metabolizing enzymes.

G cluster_exposure Exposure cluster_metabolism Metabolism cluster_excretion Excretion Styrene Styrene SO Styrene Oxide Styrene->SO SG Styrene Glycol SO->SG MA Mandelic Acid SG->MA PGA Phenylglyoxylic Acid MA->PGA Urine Urine PGA->Urine

References

The Enzymatic Path to Phenylglyoxylate: A Technical Guide to the Conversion of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic conversion of mandelic acid to phenylglyoxylic acid, a critical transformation in the synthesis of various pharmaceutical intermediates. Aimed at researchers, scientists, and professionals in drug development, this document details the key enzymes, reaction mechanisms, kinetic parameters, and experimental protocols associated with this biocatalytic process.

Introduction

The oxidation of mandelic acid to phenylglyoxylic acid represents a key step in various metabolic pathways and holds significant potential for industrial applications, particularly in the environmentally sustainable production of specialty chemicals. Phenylglyoxylic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Enzymatic conversion offers a highly specific, efficient, and greener alternative to traditional chemical oxidation methods, which often rely on harsh reagents and produce unwanted byproducts. This guide focuses on the primary enzymes responsible for this conversion: mandelate (B1228975) dehydrogenases (MDH) and mandelate oxidases.

Key Enzymes and Reaction Mechanisms

The enzymatic oxidation of mandelic acid to phenylglyoxylic acid is primarily catalyzed by two classes of enzymes: mandelate dehydrogenases and mandelate oxidases. These enzymes exhibit stereospecificity, acting on either the (S)- or (R)-enantiomer of mandelic acid.

Mandelate Dehydrogenases (MDH) are oxidoreductases that catalyze the conversion of mandelic acid to phenylglyoxylic acid using an electron acceptor, typically NAD⁺ or FMN.

  • (S)-Mandelate Dehydrogenase (EC 1.1.99.31) : This FMN-dependent enzyme, found in organisms like Pseudomonas putida, oxidizes (S)-mandelate to phenylglyoxylate. The reaction mechanism is proposed to proceed through the formation of a carbanion intermediate.[1][2] A key active site residue, Histidine-274, is thought to act as the base that abstracts the substrate's α-proton to generate this carbanion.[1] Arginine-277 is also crucial for substrate binding and stabilization of the carbanion intermediate.[1]

  • (D)-Mandelate Dehydrogenase (EC 1.1.1.-) : Found in organisms such as the yeast Rhodotorula graminis, this enzyme specifically oxidizes D-(-)-mandelate to this compound in an NAD⁺-dependent manner.[3]

Mandelate Oxidases also catalyze the oxidation of mandelic acid to phenylglyoxylic acid but typically use molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.

Below is a diagram illustrating the general enzymatic conversion pathway.

Enzymatic_Conversion cluster_cofactors Cofactors/Electron Acceptors Mandelic_Acid Mandelic Acid Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Oxidation Enzyme Mandelate Dehydrogenase or Mandelate Oxidase NAD+ NAD+ NADH + H+ NADH + H+ NAD+->NADH + H+ FMN FMN FMNH2 FMNH2 FMN->FMNH2 O2 O2 H2O2 H2O2 O2->H2O2

Fig. 1: General pathway of mandelic acid oxidation.

Quantitative Data

The efficiency of the enzymatic conversion is characterized by key kinetic parameters and optimal reaction conditions. The following tables summarize these quantitative data for representative enzymes.

Table 1: Kinetic Parameters of Mandelate Dehydrogenases and Oxidases

EnzymeSource OrganismSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)
(S)-Mandelate DehydrogenasePseudomonas putida(S)-Mandelate0.25-25
Hydroxymandelate OxidasePseudomonas convexa(S)-4-Hydroxymandelate---

Table 2: Optimal Reaction Conditions

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)
(S)-Mandelate DehydrogenasePseudomonas putida5.1 - 9.6-
Hydroxymandelate OxidasePseudomonas convexa6.655
L(+)-Mandelate DehydrogenaseRhodotorula graminis7.9-
L-Mandelate DehydrogenaseAcinetobacter calcoaceticus7.5-

Note: Specific optimal temperatures for some enzymes were not specified in the referenced literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of mandelic acid.

Enzyme Purification

The following is a general workflow for the purification of mandelate dehydrogenase, adapted from protocols for L-mandelate dehydrogenase from Rhodotorula graminis and Acinetobacter calcoaceticus.[3][4]

Enzyme_Purification_Workflow Start Cell Culture (e.g., Rhodotorula graminis) Cell_Harvest Cell Harvesting (Centrifugation) Start->Cell_Harvest Cell_Lysis Cell Lysis (e.g., French Press) Cell_Harvest->Cell_Lysis Clarification Clarification (High-Speed Centrifugation) Cell_Lysis->Clarification Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Fractionation Clarification->Ammonium_Sulfate Dialysis1 Dialysis Ammonium_Sulfate->Dialysis1 Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sephacel) Dialysis1->Ion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography Ion_Exchange->Hydrophobic_Interaction Gel_Filtration Gel Filtration Chromatography Hydrophobic_Interaction->Gel_Filtration Purified_Enzyme Purified Enzyme Gel_Filtration->Purified_Enzyme

Fig. 2: General workflow for enzyme purification.

Protocol:

  • Cell Culture and Harvest: Grow the microbial cells (e.g., Rhodotorula graminis) in a suitable medium until the desired growth phase. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.

  • Clarification: Remove cell debris by high-speed centrifugation to obtain a crude cell extract.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction containing the desired enzyme activity.

  • Dialysis: Dialyze the protein fraction against a suitable buffer to remove excess ammonium sulfate.

  • Chromatography: Subject the dialyzed protein solution to a series of chromatography steps for further purification. This may include:

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.

    • Gel Filtration Chromatography: To separate proteins based on their size.

  • Purity Analysis: Analyze the purity of the enzyme at each step using SDS-PAGE. Pool the fractions containing the purified enzyme.

Mandelate Dehydrogenase Activity Assay

The activity of mandelate dehydrogenase can be determined by monitoring the reduction of an electron acceptor spectrophotometrically. The following protocol is a general guide.

Reagents:

  • Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 7.5.

  • Substrate Stock Solution: A stock solution of mandelic acid in the assay buffer.

  • Electron Acceptor Stock Solution: A stock solution of NAD⁺ or an artificial electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).

Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer and the electron acceptor at their final concentrations.

  • Incubate the mixture for a few minutes to reach thermal equilibrium and establish a baseline reading in a spectrophotometer at the appropriate wavelength (e.g., 340 nm for NADH formation).

  • Initiate the reaction by adding a known amount of the enzyme solution to the cuvette and mix immediately.

  • Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Quantitative Analysis of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the conversion of mandelic acid to phenylglyoxylic acid.[5]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column.

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., methanol). The exact ratio may need to be optimized.

Procedure:

  • Sample Preparation: At various time points during the enzymatic reaction, withdraw an aliquot of the reaction mixture and stop the reaction (e.g., by adding acid or a quenching agent). Centrifuge the sample to remove any precipitated protein.

  • Injection: Inject a known volume of the supernatant onto the HPLC column.

  • Detection: Monitor the elution of mandelic acid and phenylglyoxylic acid using a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).[5]

  • Quantification: Determine the concentrations of mandelic acid and phenylglyoxylic acid by comparing the peak areas to those of standard solutions of known concentrations.

Cascade Biocatalysis for Phenylglyoxylic Acid Production

An efficient strategy for the production of phenylglyoxylic acid from racemic mandelic acid involves a cascade reaction.[6] This approach utilizes a multi-enzyme system, often within a single whole-cell catalyst, to drive the reaction to completion. A typical cascade involves:

  • Mandelate Racemase: Interconverts the (R)- and (S)-enantiomers of mandelic acid.

  • (D)-Mandelate Dehydrogenase: Specifically oxidizes the (D)-enantiomer to phenylglyoxylic acid.

  • Lactate Dehydrogenase (optional, for cofactor regeneration): Can be used to regenerate the NAD⁺ consumed by the mandelate dehydrogenase.

This system allows for the theoretical 100% conversion of racemic mandelic acid to phenylglyoxylic acid.

Cascade_Biocatalysis cluster_reactants Substrates cluster_cofactor_regeneration Cofactor Regeneration R_Mandelate (R)-Mandelic Acid Racemase Mandelate Racemase R_Mandelate->Racemase Dehydrogenase (D)-Mandelate Dehydrogenase R_Mandelate->Dehydrogenase Oxidation S_Mandelate (S)-Mandelic Acid S_Mandelate->Racemase This compound Phenylglyoxylic Acid Dehydrogenase->this compound NAD+ NAD+ NADH + H+ NADH + H+ NAD+->NADH + H+

References

Phenylglyoxylate in the glyoxylate cycle and its significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The glyoxylate (B1226380) cycle is a critical anabolic pathway in many microorganisms and plants, enabling them to subsist on two-carbon compounds like acetate (B1210297). This pathway is notably absent in vertebrates, making its key enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), attractive targets for antimicrobial drug development. Phenylglyoxylate, a keto acid derived from phenylalanine and styrene (B11656) metabolism, is not a canonical intermediate or a known direct modulator of the glyoxylate cycle. This technical guide clarifies the distinct metabolic roles of the glyoxylate cycle and this compound, provides quantitative data on the inhibition of the glyoxylate cycle by various compounds, and details experimental protocols for assessing the activity of its key enzymes. Understanding these separate pathways is crucial for researchers in metabolic engineering and drug discovery to avoid conflation and to recognize the true significance of each in microbial physiology and pathogenesis.

The Glyoxylate Cycle: An Overview

The glyoxylate cycle is a modified version of the tricarboxylic acid (TCA) cycle that allows for the net conversion of acetyl-CoA into succinate (B1194679), which can then be used for gluconeogenesis and other biosynthetic processes.[1] This pathway is essential for organisms growing on fatty acids or acetate as their sole carbon source.[2] It bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon atoms.[2] The two key enzymes unique to the glyoxylate cycle are isocitrate lyase (ICL) and malate synthase (MS).[3]

Key Functions of the Glyoxylate Cycle:

  • Carbon Conservation: Enables the synthesis of carbohydrates from two-carbon compounds.[2]

  • Pathogenesis: The glyoxylate cycle is crucial for the virulence of several pathogens, including Mycobacterium tuberculosis and Candida albicans, as it allows them to survive in the nutrient-limited environment of the host.[4]

  • Bio-production: Metabolic engineering of the glyoxylate cycle is being explored for the production of various chemicals.[3]

This compound: Metabolic Context and Significance

This compound, also known as benzoylformate, is an alpha-keto acid with the formula C₆H₅C(O)COOH.[5] It is not an intermediate in the glyoxylate cycle. Instead, it is a key metabolite in the anaerobic degradation of phenylalanine and the metabolism of styrene.[6]

  • Anaerobic Phenylalanine Metabolism: In some denitrifying bacteria like Azoarcus evansii, phenylalanine is metabolized to phenylacetate, which is then converted to this compound. This compound is subsequently decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[6]

  • Styrene Metabolism: Styrene, an industrial solvent, is metabolized in the body to styrene glycol, which is then oxidized to mandelic acid and further to this compound.[7] this compound is one of the major urinary metabolites of styrene exposure.[7]

  • Enzymatic Decarboxylation: this compound is a substrate for the enzyme benzoylformate decarboxylase, which catalyzes its conversion to benzaldehyde (B42025) and carbon dioxide.[1][8]

Significance for Drug Development: The metabolic pathways involving this compound are distinct from the glyoxylate cycle. However, understanding these pathways is important in the context of microbial metabolism and identifying potential drug targets. For instance, the enzymes involved in anaerobic aromatic degradation could be potential targets for novel antibiotics.

This compound's Relationship to the Glyoxylate Cycle: A Clarification

Current scientific literature does not support a direct role for this compound as a substrate, intermediate, or significant inhibitor of the key glyoxylate cycle enzymes, isocitrate lyase and malate synthase. The metabolic pathways are distinct. The primary relevance of studying these pathways in parallel lies in the broader context of microbial carbon metabolism and the ongoing search for novel antimicrobial targets. The glyoxylate cycle is a well-established target for pathogens that rely on fatty acid metabolism for survival within a host.[4] this compound's metabolic pathways, particularly in anaerobic bacteria, represent another facet of microbial metabolic diversity that could be exploited for therapeutic intervention.

Quantitative Data: Inhibition of Glyoxylate Cycle Enzymes

While this compound is not a known inhibitor, various other compounds have been identified and characterized as inhibitors of isocitrate lyase (ICL) and malate synthase (MS). This data is crucial for drug development efforts targeting the glyoxylate cycle.

Table 1: Inhibitors of Isocitrate Lyase (ICL)

InhibitorOrganismKi (μM)IC50 (μM)Type of InhibitionReference
3-NitropropionatePseudomonas indigofera0.0115-Slow-binding[9]
ItaconateMycobacterium tuberculosis--Competitive[5]
Secoemestrin CCandida albicans263.84.77Uncompetitive[10]
2-Vinyl-d-isocitrate (2-VIC)Mycobacterium tuberculosisK_inact_ = 22-Mechanism-based[5]

Table 2: Inhibitors of Malate Synthase (GlcB)

InhibitorOrganismKi (mM)IC50 (mM)Type of InhibitionReference
Phenyl-diketo acids (PDKA)Mycobacterium tuberculosis-~0.02-[11]
Methyl benzoylphosphonateBenzoylformate decarboxylase (for comparison)0.00038-Competitive[12]

Experimental Protocols

Isocitrate Lyase (ICL) Activity Assay

This protocol is based on the continuous spectrophotometric rate determination of glyoxylate formation.[13]

Principle: Isocitrate is cleaved by ICL to succinate and glyoxylate. The glyoxylate produced then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.

Reagents:

  • Assay Buffer: 50 mM Imidazole buffer, pH 6.8 at 30°C.

  • MgCl₂ Solution: 50 mM Magnesium Chloride.

  • EDTA Solution: 10 mM Ethylenediaminetetraacetic Acid.

  • Phenylhydrazine HCl Solution: 40 mM Phenylhydrazine Hydrochloride.

  • Substrate Solution: 10 mM DL-Isocitric Acid.

  • Enzyme Solution: Purified ICL or cell-free extract containing ICL, diluted in cold Assay Buffer.

Procedure:

  • In a suitable cuvette, pipette the following reagents:

    • 0.50 mL Assay Buffer

    • 0.10 mL MgCl₂ Solution

    • 0.10 mL EDTA Solution

    • 0.10 mL Phenylhydrazine HCl Solution

    • 0.10 mL Substrate Solution

  • Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 324 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution.

  • Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA₃₂₄/minute) from the linear portion of the curve.

  • A blank reaction without the enzyme should be run to correct for any non-enzymatic reaction.

Unit Definition: One unit of isocitrate lyase catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 at 30°C.

Malate Synthase (MS) Activity Assay

This protocol utilizes a continuous spectrophotometric rate determination based on the reaction of free Coenzyme A with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[14]

Principle: Malate synthase catalyzes the condensation of acetyl-CoA and glyoxylate to form malate and Coenzyme A (CoA). The released CoA reacts with DTNB to produce 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

Reagents:

  • Assay Buffer: 50 mM Imidazole buffer, pH 8.0 at 30°C.

  • MgCl₂ Solution: 100 mM Magnesium Chloride.

  • Acetyl-CoA Solution: 2.5 mM Acetyl Coenzyme A.

  • Glyoxylic Acid Solution: 10 mM Glyoxylic Acid.

  • DTNB Solution: 2 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in 95% ethanol.

  • Enzyme Solution: Purified MS or cell-free extract containing MS, diluted in cold Assay Buffer.

Procedure:

  • In a suitable cuvette, pipette the following reagents:

    • 0.60 mL Assay Buffer

    • 0.10 mL MgCl₂ Solution

    • 0.10 mL Acetyl-CoA Solution

    • 0.10 mL DTNB Solution

  • Mix by inversion and equilibrate to 30°C.

  • Add 0.10 mL of the Enzyme Solution and mix.

  • Initiate the reaction by adding 0.10 mL of the Glyoxylic Acid Solution.

  • Immediately mix by inversion and record the increase in absorbance at 412 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA₄₁₂/minute) from the linear portion of the curve.

  • A blank reaction without the glyoxylic acid should be run to account for any acetyl-CoA hydrolase activity.

Unit Definition: One unit of malate synthase will catalyze the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.

Visualizations: Signaling Pathways and Logical Relationships

The Canonical Glyoxylate Cycle

Glyoxylate_Cycle AcetylCoA1 Acetyl-CoA CS Citrate Synthase AcetylCoA1->CS Citrate Citrate Acon Aconitase Citrate->Acon Isocitrate Isocitrate ICL Isocitrate Lyase Isocitrate->ICL Glyoxylate Glyoxylate MS Malate Synthase Glyoxylate->MS Succinate Succinate To_TCA To TCA Cycle & Gluconeogenesis Succinate->To_TCA SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate Fum Fumarase Fumarate->Fum Malate Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate Oxaloacetate->CS AcetylCoA2 Acetyl-CoA AcetylCoA2->MS CS->Citrate Acon->Isocitrate ICL->Glyoxylate ICL->Succinate MS->Malate SDH->Fumarate Fum->Malate MDH->Oxaloacetate

Caption: The Glyoxylate Cycle, highlighting the key enzymes Isocitrate Lyase and Malate Synthase.

This compound Metabolism via Phenylalanine Degradation

Phenylalanine_Metabolism Phe Phenylalanine PAT Phenylalanine Aminotransferase Phe->PAT Phy Phenylpyruvate PDC Phenylpyruvate Decarboxylase Phy->PDC Paa Phenylacetaldehyde PDH Phenylacetaldehyde Dehydrogenase Paa->PDH Pac Phenylacetate PadJ Phenylacetate-CoA Ligase Pac->PadJ PacCoA Phenylacetyl-CoA PadBCD Phenylacetyl-CoA Oxidoreductase PacCoA->PadBCD PGO This compound PadEFGHI This compound Oxidoreductase PGO->PadEFGHI BenzoylCoA Benzoyl-CoA CentralMetabolism Central Anaerobic Metabolism BenzoylCoA->CentralMetabolism PAT->Phy PDC->Paa PDH->Pac PadJ->PacCoA PadBCD->PGO PadEFGHI->BenzoylCoA

Caption: Anaerobic metabolism of phenylalanine leading to the formation of this compound.

This compound Formation from Styrene Metabolism

Styrene_Metabolism Styrene Styrene CYP450 Cytochrome P450 (e.g., CYP2E1) Styrene->CYP450 SO Styrene-7,8-oxide mEH Epoxide Hydrolase SO->mEH SG Styrene Glycol ADH_ALDH Alcohol/Aldehyde Dehydrogenases SG->ADH_ALDH MA Mandelic Acid MA->ADH_ALDH PGO Phenylglyoxylic Acid Excretion Urinary Excretion PGO->Excretion CYP450->SO mEH->SG ADH_ALDH->MA ADH_ALDH->PGO

Caption: Metabolic pathway of styrene, resulting in the formation of phenylglyoxylic acid.

Logical Relationship: this compound and the Glyoxylate Cycle

Logical_Relationship cluster_glyoxylate Glyoxylate Cycle cluster_this compound This compound Metabolism Isocitrate Isocitrate ICL Isocitrate Lyase Isocitrate->ICL Glyoxylate Glyoxylate ICL->Glyoxylate MS Malate Synthase Glyoxylate->MS Malate Malate MS->Malate Phenylalanine Phenylalanine PGO This compound Phenylalanine->PGO Styrene Styrene Styrene->PGO PGO->ICL No known direct interaction (not a substrate or significant inhibitor) PGO->MS BenzoylCoA Benzoyl-CoA PGO->BenzoylCoA Conclusion This compound and the Glyoxylate Cycle are distinct metabolic pathways. Their co-occurrence in certain microbes highlights metabolic diversity but does not imply direct functional interaction.

Caption: Distinct metabolic roles of this compound and the glyoxylate cycle.

References

The Discovery and Enduring Enigma of Phenylglyoxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Exploration of Phenylglyoxylic Acid's Historical Significance, Synthesis, and Biological Intricacies

This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving understanding of phenylglyoxylic acid (also known as phenylglyoxylate or benzoylformic acid). Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, detailed experimental protocols for its synthesis and analysis, and its known biological roles, including its metabolic pathways and toxicological profile. A key focus is the exploration of its impact on neurotransmitter systems and the inferred effects on cellular signaling.

A Journey Through Time: The Discovery and Early History of this compound

Phenylglyoxylic acid, an alpha-keto acid, has been a subject of chemical investigation for over a century. Its initial discovery is rooted in the foundational era of organic chemistry. Early synthesis methods, developed in the late 19th and early 20th centuries, laid the groundwork for its availability and subsequent study. Two primary routes for its preparation were established: the oxidation of mandelic acid and the hydrolysis of benzoyl cyanide[1][2]. These classical methods, refined over time, remain fundamental to its synthesis today.

Initially, research on this compound was primarily of academic interest, focusing on its chemical properties and reactivity. However, its significance grew with the burgeoning field of biochemistry and the understanding of metabolic pathways. A pivotal moment in the history of this compound research was its identification as a key metabolite in various biological processes, most notably in the anaerobic metabolism of phenylalanine and as a urinary biomarker for exposure to the industrial solvent styrene[3][4]. This discovery opened new avenues of investigation into its biological roles and toxicological implications.

Synthesis and Physicochemical Properties: A Summary for the Modern Chemist

Phenylglyoxylic acid is a colorless solid with a melting point of 64–66 °C. It is moderately acidic, and its properties have been well-characterized. The following table summarizes key physicochemical data for phenylglyoxylic acid.

PropertyValueReference
Molecular FormulaC₈H₆O₃PubChem CID: 11915
Molar Mass150.13 g/mol PubChem CID: 11915
Melting Point64-66 °C[1]
pKa2.15[1]
AppearanceColorless solid[1]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of phenylglyoxylic acid, compiled from established literature.

Synthesis of Phenylglyoxylic Acid

Two classical and reliable methods for the synthesis of phenylglyoxylic acid are presented below.

This protocol is adapted from established organic synthesis procedures[1].

Materials:

  • Mandelic acid (375 g, 2.5 moles)

  • Sodium hydroxide (B78521) (110 g, 2.8 moles)

  • Potassium permanganate (B83412) (275 g, 1.74 moles), finely ground

  • Cracked ice (2000 g)

  • Sulfuric acid (concentrated)

  • Ether

  • 12-L earthenware crock with a powerful stirrer

Procedure:

  • In the 12-L earthenware crock, dissolve 375 g of mandelic acid in 500 cc of water.

  • Start the stirrer and add a cool solution of 110 g of sodium hydroxide in 500 cc of water.

  • Add 2000 g of cracked ice to the mixture.

  • Over a period of 30 minutes, add 275 g of finely ground potassium permanganate in portions. The temperature of the reaction mixture should be maintained at or below 5 °C.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Evaporate the combined filtrates to a volume of 2500–3000 cc.

  • Carefully acidify the solution with diluted sulfuric acid to precipitate benzoic acid, which is removed by filtration.

  • Make the filtrate alkaline with sodium hydroxide and concentrate to 800–1000 cc.

  • Acidify the concentrated solution with sulfuric acid and extract the phenylglyoxylic acid with ether.

  • Remove the ether by evaporation to obtain crude, liquid benzoylformic acid. Further purification can be achieved by crystallization.

This method is based on the hydrolysis of benzoyl cyanide using concentrated hydrochloric acid[2][4][5].

Materials:

  • Benzoyl cyanide (50 g, 0.38 mole)

  • Concentrated hydrochloric acid (500 ml)

  • Ether

  • 1-L flask

Procedure:

  • In a 1-L flask, combine 50 g of benzoyl cyanide with 500 ml of concentrated hydrochloric acid.

  • Shake the mixture occasionally until the solid benzoyl cyanide is completely dissolved.

  • Allow the solution to stand at room temperature for 5 days.

  • Pour the clear yellow solution into 2 L of water.

  • Extract the aqueous solution with one 400-ml portion and three 250-ml portions of ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the ether to yield crystalline benzoylformic acid. The crude product can be purified by recrystallization.

Quantification of this compound in Biological Samples

The analysis of this compound in urine is a common method for monitoring styrene (B11656) exposure. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. A general workflow is described below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample acidification Acidification (e.g., HCl) urine_sample->acidification extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) acidification->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC System reconstitution->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection quantification Quantification using Calibration Curve uv_detection->quantification

Caption: General workflow for the quantification of this compound in urine samples using HPLC.

Biological Significance and Metabolic Pathways

This compound is a key intermediate in several metabolic pathways. Its roles range from being a product of amino acid catabolism to a biomarker of xenobiotic exposure.

Phenylalanine Metabolism

In some anaerobic bacteria, this compound is an intermediate in the metabolism of phenylalanine. Phenylacetyl-CoA is oxidized to this compound, which is then oxidatively decarboxylated to benzoyl-CoA by the enzyme this compound:NAD+ oxidoreductase.

Styrene Metabolism

In humans, this compound is a major metabolite of styrene, a widely used industrial chemical. Styrene is first oxidized to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid. Both mandelic acid and phenylglyoxylic acid are excreted in the urine and serve as biomarkers for styrene exposure.

Styrene Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide Oxidation Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Hydrolysis Mandelic_Acid Mandelic Acid Styrene_Glycol->Mandelic_Acid Oxidation Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Oxidation Urinary_Excretion Urinary Excretion Phenylglyoxylic_Acid->Urinary_Excretion

Caption: Simplified metabolic pathway of styrene to phenylglyoxylic acid in humans.

Toxicological Profile and Putative Signaling Interactions

While essential in certain metabolic contexts, this compound has also been implicated in toxicological effects, particularly neurotoxicity. Studies in animal models have demonstrated that exposure to phenylglyoxylic acid can lead to alterations in neurotransmitter levels in the brain.

Neurotoxicity and Neurotransmitter Alterations

Research has shown that administration of phenylglyoxylic acid to rats can lead to changes in the concentrations of key neurotransmitters, including dopamine (B1211576) and serotonin (B10506), in various brain regions. The precise molecular mechanisms underlying this neurotoxicity are not fully elucidated. However, it is hypothesized that this compound or its downstream metabolites may interfere with the synthesis, release, or metabolism of these neurotransmitters.

The following table summarizes dose-response data from a neurotoxicity study in rats.

This compound DoseBrain RegionNeurotransmitter ChangeReference
220-400 mg/kg (oral)StriatumDopamine Depletion (inferred)[6]
5000 mg/L (drinking water)HippocampusDopamine Increase[7]
5000 mg/L (drinking water)Cerebellum, Cerebral Cortex, Hippocampus, Medulla Oblongata5-Hydroxytryptamine (Serotonin) Decrease[7]
Inferred Modulation of Cellular Signaling Pathways

Direct evidence for the interaction of this compound with specific cellular signaling pathways is currently limited. However, based on its observed effects on dopamine and serotonin levels, it is plausible to infer its indirect influence on their respective signaling cascades.

Dopamine exerts its effects through G protein-coupled receptors (GPCRs), primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families. Changes in dopamine levels, as potentially induced by this compound, would consequently alter the activation state of these receptors and their downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA pathway and the phospholipase C/IP3/DAG/PKC pathway.

Putative this compound Influence on Dopaminergic Signaling PGA Phenylglyoxylic Acid Dopamine_Levels Dopamine Levels PGA->Dopamine_Levels Alters D1_Receptor D1 Receptor (Gs-coupled) Dopamine_Levels->D1_Receptor Activates D2_Receptor D2 Receptor (Gi-coupled) Dopamine_Levels->D2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Stimulates D2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response_D2 Cellular Response Adenylyl_Cyclase->Cellular_Response_D2 PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1

Caption: Hypothetical influence of this compound on dopaminergic signaling via modulation of dopamine levels.

Similar to dopamine, serotonin (5-hydroxytryptamine, 5-HT) signals through a variety of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel). Alterations in serotonin levels by this compound would impact a wide range of signaling pathways, influencing mood, cognition, and other physiological processes.

Putative this compound Influence on Serotonergic Signaling PGA Phenylglyoxylic Acid Serotonin_Levels Serotonin (5-HT) Levels PGA->Serotonin_Levels Alters HTR1A 5-HT1A Receptor (Gi-coupled) Serotonin_Levels->HTR1A Activates HTR2A 5-HT2A Receptor (Gq-coupled) Serotonin_Levels->HTR2A Activates Adenylyl_Cyclase Adenylyl Cyclase HTR1A->Adenylyl_Cyclase Inhibits PLC Phospholipase C HTR2A->PLC Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC_Ca PKC / Ca²⁺ IP3_DAG->PKC_Ca Cellular_Response_1A Cellular Response PKA->Cellular_Response_1A Cellular_Response_2A Cellular Response PKC_Ca->Cellular_Response_2A

Caption: Hypothetical influence of this compound on serotonergic signaling pathways.

Future Directions and Unanswered Questions

Despite decades of research, many aspects of this compound's biological activity remain to be fully understood. The direct molecular targets of this compound and the precise mechanisms by which it exerts its neurotoxic effects are key areas for future investigation. Elucidating whether this compound directly interacts with signaling proteins, ion channels, or other cellular components will be crucial for a complete understanding of its toxicological profile. Furthermore, exploring the potential therapeutic applications of modulating this compound metabolism or its downstream effects could open new avenues for drug development.

This technical guide serves as a foundational resource for researchers embarking on or continuing studies into the multifaceted nature of phenylglyoxylic acid. The historical context, detailed protocols, and summary of its known biological roles provide a solid framework for future discoveries in this intriguing area of biochemical research.

References

The Pivotal Role of Phenylglyoxylate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxylate, a simple α-keto acid, occupies a surprisingly central and versatile position in the metabolic networks of diverse microorganisms. Far from being a minor metabolic player, it serves as a critical intermediate in both the breakdown of aromatic compounds and the biosynthesis of valuable secondary metabolites, including non-proteinogenic amino acids essential for certain antibiotics. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in microbial metabolism. It details the key catabolic and anabolic pathways where this compound is a key intermediate, the enzymes responsible for its transformation, and the regulatory mechanisms that govern its flux. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core metabolic pathways to facilitate a deeper understanding and spur further research in metabolic engineering, synthetic biology, and drug discovery.

Introduction

This compound, also known as benzoylformate, is an organic compound with the chemical formula C₆H₅C(O)COOH.[1] In the realm of microbial biochemistry, it stands at a metabolic crossroads, linking the degradation of aromatic molecules like mandelate (B1228975) to the synthesis of complex natural products.[2] Its strategic position makes the enzymes and pathways involved in its metabolism attractive targets for biotechnological applications, from the bioremediation of environmental pollutants to the engineered production of pharmaceuticals.

This guide will systematically explore the key areas of this compound metabolism:

  • Catabolic Pathways: Primarily the mandelate pathway, which allows various bacteria to utilize mandelic acid as a sole carbon and energy source.

  • Anabolic Pathways: Focusing on its role as a precursor in the biosynthesis of L-phenylglycine (B554971), a crucial building block for certain antibiotics.

  • Key Enzymes: A detailed look at the structure, function, and kinetics of enzymes such as benzoylformate decarboxylase and this compound oxidoreductase.

  • Regulation of Metabolism: How microbes control the flow of metabolites through this compound-centric pathways.

  • Experimental Methodologies: An overview of common protocols used to study these pathways.

Catabolic Pathways Involving this compound

The most well-characterized catabolic role of this compound is in the mandelate pathway , a metabolic route employed by bacteria such as Pseudomonas putida to degrade mandelic acid.[3] This pathway channels mandelate into central metabolism, allowing the organism to thrive on this aromatic compound.

The key steps involving this compound in the mandelate pathway are:

  • (R)-Mandelate → this compound: The pathway is initiated by the oxidation of (R)-mandelate to this compound, a reaction catalyzed by mandelate dehydrogenase.

  • This compound → Benzaldehyde (B42025) + CO₂: this compound is then decarboxylated to benzaldehyde and carbon dioxide by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, benzoylformate decarboxylase.[3][4]

  • Benzaldehyde → Benzoate (B1203000): Benzaldehyde is subsequently oxidized to benzoate by benzaldehyde dehydrogenase. Benzoate is then further metabolized.

In some anaerobic bacteria, such as the denitrifying bacterium Azoarcus evansii, this compound is an intermediate in the anaerobic metabolism of phenylalanine and phenylacetate (B1230308).[5] It is formed by the α-oxidation of phenylacetyl-CoA and is then oxidatively decarboxylated to benzoyl-CoA by the enzyme this compound:NAD+ oxidoreductase (CoA benzoylating).[5]

The Mandelate Pathway

The mandelate pathway represents a classic example of a peripheral metabolic route that funnels a specific aromatic compound into the central metabolic pathways of bacteria.

mandelate_pathway mandelate R-Mandelate This compound This compound mandelate->this compound Mandelate Dehydrogenase benzaldehyde Benzaldehyde This compound->benzaldehyde Benzoylformate Decarboxylase benzoate Benzoate benzaldehyde->benzoate Benzaldehyde Dehydrogenase central_metabolism Central Metabolism benzoate->central_metabolism Further Degradation

Figure 1: The Mandelate Pathway for the degradation of R-Mandelate.

Anabolic Pathways: this compound as a Biosynthetic Precursor

This compound is a key precursor in the biosynthesis of the non-proteinogenic amino acid L-phenylglycine (L-Phg). L-Phg is a vital component of several important antibiotics, including virginiamycin S and pristinamycin (B1678112) I.[6] The biosynthetic pathway to L-phenylglycine from phenylpyruvate has been characterized in organisms like Streptomyces pristinaespiralis.[6]

The synthesis of L-phenylglycine from phenylpyruvate proceeds through the following steps:

  • Phenylpyruvate → Phenylacetyl-CoA: Catalyzed by a pyruvate (B1213749) dehydrogenase-like complex (PglB/C).[6]

  • Phenylacetyl-CoA → Benzoylformyl-CoA: Oxidation by PglA.[6]

  • Benzoylformyl-CoA → this compound + CoA: The thioester bond is cleaved by a thioesterase (PglD).[6]

  • This compound → L-Phenylglycine: A transamination reaction catalyzed by an aminotransferase (PglE), often using L-phenylalanine as the amino donor.[6]

A similar pathway exists for the synthesis of 4-hydroxyphenylglycine (HPG), another important non-proteinogenic amino acid found in glycopeptide antibiotics like vancomycin. In this case, 4-hydroxythis compound serves as the key keto acid intermediate.[2][7]

l_phg_biosynthesis ppa Phenylpyruvate pac Phenylacetyl-CoA ppa->pac PglB/C bfc Benzoylformyl-CoA pac->bfc PglA pg This compound bfc->pg PglD lphg L-Phenylglycine pg->lphg PglE (Aminotransferase) lphe L-Phenylalanine (amino donor) ppa_out Phenylpyruvate lphe->ppa_out

Figure 2: Biosynthesis of L-Phenylglycine from Phenylpyruvate.

Key Enzymes in this compound Metabolism

Several key enzymes are responsible for the synthesis and conversion of this compound in microorganisms. The following sections detail the most critical of these.

Benzoylformate Decarboxylase (BFDC)
  • EC Number: 4.1.1.7[8]

  • Reaction: this compound → Benzaldehyde + CO₂

  • Cofactor: Thiamin diphosphate (ThDP)[4]

  • Description: BFDC is a crucial enzyme in the mandelate pathway, catalyzing the non-oxidative decarboxylation of this compound.[3] It has been extensively studied, particularly the enzyme from Pseudomonas putida.[3] The enzyme is of interest to biocatalysis due to its ability to catalyze carbon-carbon bond formation in the reverse reaction, producing chiral α-hydroxy ketones.[8]

This compound:NAD+ Oxidoreductase (CoA benzoylating)
  • Description: This enzyme is involved in the anaerobic metabolism of phenylalanine and phenylacetate in bacteria like Azoarcus evansii.[5] It catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA.[5] This oxygen-sensitive enzyme is a complex iron-sulfur protein.[5]

Mandelate Dehydrogenase
  • Reaction: (R)-Mandelate + NAD⁺ ⇌ this compound + NADH + H⁺

  • Description: This enzyme catalyzes the initial oxidative step in the mandelate pathway. Different forms of this enzyme exist, with varying stereospecificity for the mandelate enantiomers.

Aminotransferases
  • Reaction: this compound + Amino Donor ⇌ L-Phenylglycine + α-Keto Acid

  • Description: These enzymes are critical for the final step in the biosynthesis of L-phenylglycine and its hydroxylated derivatives.[6] They exhibit specificity for both the amino donor and the keto acid acceptor.

Quantitative Data on this compound Metabolism

The following table summarizes key quantitative parameters for enzymes involved in this compound metabolism.

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)Source
This compound:acceptor oxidoreductaseAzoarcus evansiiThis compound4546 (with benzyl (B1604629) viologen)[5]
This compound:acceptor oxidoreductaseAzoarcus evansiiCoenzyme A55-[5]
D-Mandelate Dehydrogenase (LhDMDH)Lactobacillus harbinensisD-Mandelic Acid-~1200 U/mg[9]

Note: Comprehensive kinetic data for all enzymes across various organisms is not always readily available in the literature. The values presented here are from specific studies and may vary under different experimental conditions.

Regulation of this compound Metabolism

The metabolic pathways involving this compound are tightly regulated to ensure efficient substrate utilization and to prevent the accumulation of potentially toxic intermediates. In the mandelate pathway of bacterium N.C.I.B. 8250, the enzymes L-mandelate dehydrogenase, this compound carboxy-lyase, and benzaldehyde dehydrogenase I appear to be coordinately regulated.[10][11] this compound itself acts as the primary inducer of this regulon.[10] This means that the presence of this compound signals the cell to produce the enzymes needed for its further metabolism.

Experimental Protocols for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the role of this compound in microbial metabolism. Below are generalized protocols for some of the key methodologies.

Enzyme Activity Assays

Objective: To quantify the catalytic activity of an enzyme involved in this compound metabolism (e.g., Benzoylformate Decarboxylase).

Principle: The activity of benzoylformate decarboxylase can be monitored by measuring the decrease in absorbance at a specific wavelength corresponding to the disappearance of the substrate, this compound, or the appearance of the product, benzaldehyde.

Generalized Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing a known concentration of this compound and the necessary cofactor (e.g., ThDP and MgCl₂ for BFDC).

  • Enzyme Addition: Initiate the reaction by adding a small amount of purified enzyme or cell-free extract to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the change in absorbance over time at a wavelength where the substrate and product have different extinction coefficients (e.g., 300-340 nm for this compound).

  • Calculation of Activity: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify this compound and related metabolites in microbial cultures or enzymatic reactions.

Principle: HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis or mass spectrometer) is used to detect and quantify the separated compounds.

Generalized Protocol:

  • Sample Preparation:

    • Cell Cultures: Centrifuge the culture to separate cells from the supernatant. The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration. For intracellular metabolites, quench the metabolism rapidly (e.g., with cold methanol), lyse the cells, and extract the metabolites.

    • Enzyme Assays: Stop the reaction at specific time points (e.g., by adding acid or a denaturing agent).

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Monitor the eluent at a wavelength where this compound and other target metabolites absorb (e.g., ~254 nm).

  • Quantification: Create a standard curve using known concentrations of pure this compound and other relevant standards to quantify the metabolites in the samples.

General Workflow for Studying Microbial Metabolism of this compound

The following diagram illustrates a typical workflow for investigating the metabolism of this compound in a microorganism.

experimental_workflow cluster_0 Organism and Culture cluster_1 Analysis cluster_2 Molecular Biology cluster_3 Data Interpretation culture Microbial Culture (with/without this compound) biomass Biomass Measurement (Growth Curve) culture->biomass metabolite Metabolite Analysis (HPLC, GC-MS) culture->metabolite enzyme_assay Enzyme Assays (Cell-free extracts) culture->enzyme_assay pathway_elucidation Pathway Elucidation biomass->pathway_elucidation metabolite->pathway_elucidation protein_exp Protein Expression and Purification enzyme_assay->protein_exp enzyme_assay->pathway_elucidation gene_id Gene Identification (Genomics, Proteomics) gene_ko Gene Knockout/ Overexpression gene_id->gene_ko gene_ko->culture gene_ko->pathway_elucidation protein_exp->enzyme_assay

Figure 3: General workflow for studying microbial metabolism of this compound.

Conclusion and Future Perspectives

This compound is a functionally versatile intermediate in microbial metabolism. Its central position in both anabolic pathways leading to complex antibiotics and catabolic routes for the breakdown of aromatic compounds makes it a molecule of significant scientific and industrial interest.[2] The enzymes responsible for its synthesis and conversion are promising targets for metabolic engineering to enhance the production of high-value pharmaceuticals and for the development of novel bioremediation strategies.

Future research in this area will likely focus on:

  • Discovery of Novel Enzymes: Identifying and characterizing new enzymes with improved catalytic efficiency, substrate specificity, and stability for use in biocatalytic processes.

  • Metabolic Engineering: Engineering microbial hosts to optimize the flux through this compound-dependent pathways for the overproduction of desired compounds.

  • Synthetic Biology: Designing and constructing novel synthetic pathways that utilize this compound as a key building block for the production of new-to-nature molecules.

  • Structural Biology: Elucidating the three-dimensional structures of key enzymes to understand their catalytic mechanisms and to guide protein engineering efforts.

A deeper understanding of the role of this compound in microbial metabolism will undoubtedly unlock new opportunities in biotechnology and drug development.

References

Methodological & Application

Application Note: HPLC Analysis of Phenylglyoxylic Acid and Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details two high-performance liquid chromatography (HPLC) methods for the analysis of phenylglyoxylic acid and mandelic acid, crucial compounds in pharmaceutical synthesis and metabolic studies. The first is a reversed-phase HPLC method for the simultaneous quantification of both analytes. The second is a chiral HPLC method for the separation of mandelic acid enantiomers. These protocols are designed for researchers, scientists, and professionals in drug development.

Introduction

Phenylglyoxylic acid is a key building block in chemical synthesis and is used in the production of pharmaceutical intermediates and food additives.[1] Mandelic acid and its enantiomerically pure forms are important chiral analogs widely used in the pharmaceutical industry for the synthesis of various drugs, including semisynthetic penicillins and cephalosporins.[2] Given their significance, robust analytical methods for their quantification and chiral purity assessment are essential. This note provides detailed protocols for both achiral and chiral HPLC analysis.

Experimental Protocols

This method utilizes a reversed-phase C18 column for the simultaneous analysis of both phenylglyoxylic acid and mandelic acid.

Materials and Reagents:

  • Phenylglyoxylic Acid (analytical standard)

  • Mandelic Acid (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with UV detector

  • Kromasil C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • pH meter

  • Sonicator

Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of phenylglyoxylic acid and 10 mg of mandelic acid in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation: Dissolve the sample containing phenylglyoxylic acid and mandelic acid in the mobile phase, filter through a 0.45 µm syringe filter, and degas before injection.

HPLC Conditions:

ParameterCondition
Column Kromasil C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase A: AcetonitrileB: 0.5 mL glacial acetic acid + 0.5 mL phosphoric acid in 1000 mL waterRatio: A:B (5:95, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 225 nm[3]
Column Temperature 25 °C[3]
Injection Volume 10 µL

This method employs a chiral stationary phase for the resolution of (R)- and (S)-mandelic acid.

Materials and Reagents:

  • (±)-Mandelic Acid (racemic mixture)

  • (R)-Mandelic Acid (analytical standard)

  • (S)-Mandelic Acid (analytical standard)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with UV detector

  • CHIRALPAK® IC column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Sonicator

Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of (±)-mandelic acid, (R)-mandelic acid, and (S)-mandelic acid in methanol.

  • Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare working standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and degas prior to injection.

HPLC Conditions:

ParameterCondition
Column CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min (can be optimized between 0.4-1.2 mL/min)[2]
Detection UV at 230 nm[2]
Column Temperature 25 °C (can be optimized between 15-35 °C)[2]
Injection Volume 10 µL[2]

Data Presentation

The following tables summarize the quantitative data for the described HPLC methods.

Table 1: Quantitative Data for Simultaneous Analysis of Phenylglyoxylic Acid and Mandelic Acid

AnalyteLinearity Range (mg/mL)Limit of Quantification (ng)Recovery (%)
Phenylglyoxylic Acid0.03298 - 0.4122[3]17.2[3]95.2 - 104.3[3]
Mandelic Acid0.08158 - 1.0198[3]20.4[3]99.3 - 104.2[3]

Table 2: Chromatographic Parameters for Chiral Separation of Mandelic Acid

EnantiomerResolution (Rs)
Mandelic Acid2.21[2]

Visualizations

The following diagrams illustrate the logical relationship between the analytes and the experimental workflow.

Chemical Relationship of Analytes cluster_mandelic Mandelic Acid cluster_phenylglyoxylic Phenylglyoxylic Acid MA MA PGA PGA MA->PGA Oxidation

Caption: Relationship between Mandelic Acid and Phenylglyoxylic Acid.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solutions working Prepare Working Standards stock->working inject Inject Sample working->inject sample Prepare Sample filter Filter and Degas sample->filter filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify

Caption: General workflow for HPLC analysis.

References

Quantitative Determination of Phenylglyoxylate in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid (PGA) is a key urinary biomarker for assessing occupational exposure to styrene (B11656), a volatile organic compound widely used in the manufacturing of plastics, resins, and synthetic rubber.[1][2] Monitoring PGA levels in urine provides a reliable method for evaluating the internal dose of styrene and ensuring workplace safety.[3][4] This document provides detailed application notes and protocols for the quantitative determination of phenylglyoxylate in urine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Styrene

Styrene is primarily metabolized in the liver by cytochrome P450 enzymes to styrene-7,8-oxide.[2] This intermediate is then hydrolyzed to styrene glycol, which is further oxidized to mandelic acid (MA) and phenylglyoxylic acid (PGA), the major urinary metabolites.[2]

Styrene Styrene Styrene_oxide Styrene_oxide Styrene->Styrene_oxide Cytochrome P450 Styrene_glycol Styrene_glycol Styrene_oxide->Styrene_glycol Epoxide hydrolase Mandelic_Acid Mandelic_Acid Styrene_glycol->Mandelic_Acid Oxidation Phenylglyoxylic_Acid Phenylglyoxylic_Acid Mandelic_Acid->Phenylglyoxylic_Acid Oxidation Urine_Excretion Urine_Excretion Mandelic_Acid->Urine_Excretion Phenylglyoxylic_Acid->Urine_Excretion cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Urine_Sample Urine_Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Dilution Dilution Centrifugation->Dilution Filtration Filtration Dilution->Filtration HPLC_Injection HPLC_Injection Filtration->HPLC_Injection 20 µL C18_Column C18_Column HPLC_Injection->C18_Column Separation UV_Detection UV_Detection C18_Column->UV_Detection 225 nm Data_Analysis Data_Analysis UV_Detection->Data_Analysis Concentration_Report Concentration_Report Data_Analysis->Concentration_Report cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Urine_Sample Urine_Sample Extraction Extraction Urine_Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GC_Injection GC_Injection Derivatization->GC_Injection GC_Column GC_Column GC_Injection->GC_Column Separation MS_Detection MS_Detection GC_Column->MS_Detection SIM Mode Data_Analysis Data_Analysis MS_Detection->Data_Analysis Concentration_Report Concentration_Report Data_Analysis->Concentration_Report cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Urine_Sample Urine_Sample Dilution Dilution Urine_Sample->Dilution Filtration Filtration Dilution->Filtration LC_Injection LC_Injection Filtration->LC_Injection LC_Column LC_Column LC_Injection->LC_Column Separation MSMS_Detection MSMS_Detection LC_Column->MSMS_Detection MRM Mode Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis Concentration_Report Concentration_Report Data_Analysis->Concentration_Report

References

Synthesis of phenylglyoxylic acid methyl ester protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of Phenylglyoxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxylic acid methyl ester, also known as methyl benzoylformate, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] This document provides detailed protocols for the chemical synthesis of phenylglyoxylic acid methyl ester, with a focus on a high-yield, one-pot synthesis from benzoyl cyanide. Alternative synthetic routes, including the oxidation of methyl mandelate (B1228975) and the esterification of phenylglyoxylic acid, are also discussed. Quantitative data from various synthetic approaches are summarized for comparison.

Introduction

Phenylglyoxylic acid methyl ester is a versatile organic compound utilized as a building block in the creation of a diverse range of molecules. Its applications are prominent in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants.[2] Furthermore, it serves as a photoinitiator in UV-curable coatings and inks.[3] The development of efficient and scalable synthetic protocols for this compound is of significant interest to the chemical and pharmaceutical industries. This application note details reliable methods for its preparation.

Comparative Synthetic Data

Several methods for the synthesis of phenylglyoxylic acid methyl ester have been reported. The following table summarizes the quantitative data from different synthetic approaches to provide a comparative overview.

Starting MaterialReagentsReaction TimeTemperatureYield (%)Purity (%)Reference
Benzoyl CyanideConcentrated H₂SO₄, Methanol (B129727), Acetyl Chloride, Water4 hours22°C then 70°C9699[4]
Benzoyl CyanideConcentrated H₂SO₄, NaCl, Water, Methanol~4.5 hours40-45°C then 75°C86.596[5]
Methyl MandelateH₂O₂, 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst, Acetonitrile (B52724)2 hours50°C85 (selectivity)Not specified[1][6]
2,2-dimethoxyacetophenoneBromine, 4-methyl-2,6-di-tert-butylphenol, Cyclohexane>1 hour60-70°C92.7Not specified[7]
Phenylglyoxylic AcidMethanol, Methanesulfonic acid, Toluene (B28343)6 hours105°C92.1Not specified[8]
Methyl AtropateCo-oxidationNot specifiedNot specified88Not specified[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Benzoyl Cyanide

This protocol is adapted from a high-yield procedure and is recommended for its efficiency.[4][5]

Materials:

  • Benzoyl cyanide

  • Concentrated sulfuric acid (98%)

  • Methanol

  • Acetyl chloride

  • Toluene

  • Sodium bicarbonate solution (5%)

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask containing 450 g of concentrated sulfuric acid, a mixture of 393 g of benzoyl cyanide, 20.3 g of acetyl chloride, and 202 g of benzoic acid methyl ester is added dropwise at 22°C.[4]

  • The mixture is stirred for one hour at 22°C.[4]

  • 72 g of water is then added dropwise over approximately 20 minutes, maintaining the temperature at 22°C.[4]

  • The reaction mixture is stirred for an additional 3 hours at 22°C.[4]

  • 304 g of methanol is added, and the mixture is heated to about 70°C and stirred for 3 hours.[4]

  • After cooling, the reaction mixture is diluted with 390 g of water.[4]

  • The organic phase is separated and washed successively with 160 g of water, 160 g of sodium bicarbonate solution, and 160 g of water.[4]

  • The combined aqueous phases are extracted twice with 30 ml of toluene each time.[4]

  • The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[4]

  • The residue is purified by vacuum distillation to yield phenylglyoxylic acid methyl ester.[4]

Protocol 2: Oxidation of Methyl Mandelate

This protocol offers a cleaner synthesis using a heterogeneous catalyst.[1][6]

Materials:

  • Methyl mandelate

  • Acetonitrile

  • 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst

  • Hydrogen peroxide (30%)

Equipment:

  • Jacketed glass reactor with a condenser and mechanical stirrer

  • Thermostatic oil bath

  • Dropping funnel

Procedure:

  • A reactor is charged with 0.0036 mol of methyl mandelate dissolved in 50 mL of acetonitrile and 0.026 g/cm³ of the catalyst.[1]

  • The mixture is heated to 50°C with agitation.[1]

  • 0.037 mol of hydrogen peroxide is added dropwise.[1]

  • The reaction is stirred at 1000 rpm for 2 hours at 50°C.[1]

  • The reaction progress can be monitored by HPLC.

  • Upon completion, the catalyst can be filtered off, and the product isolated from the filtrate.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of phenylglyoxylic acid methyl ester from benzoyl cyanide.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Mix Benzoyl Cyanide, Acetyl Chloride, Benzoic Acid Methyl Ester start->reagents add_reagents Add Reagent Mixture to Acid (22°C) reagents->add_reagents acid Concentrated Sulfuric Acid acid->add_reagents stir1 Stir for 1 hour (22°C) add_reagents->stir1 add_water Add Water (22°C) stir1->add_water stir2 Stir for 3 hours (22°C) add_water->stir2 add_methanol Add Methanol stir2->add_methanol heat Heat and Stir for 3 hours (70°C) add_methanol->heat cool Cool and Dilute with Water heat->cool separate Separate Organic Phase cool->separate wash Wash with Water and NaHCO₃ Solution separate->wash extract Extract Aqueous Phase with Toluene wash->extract combine Combine Organic Phases extract->combine dry Dry over Na₂SO₄ combine->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Phenylglyoxylic Acid Methyl Ester distill->product

Caption: Workflow for the one-pot synthesis of phenylglyoxylic acid methyl ester.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, where each step activates the next transformation.

LogicalFlow cluster_activation Activation cluster_transformation Esterification cluster_product Final Product BenzoylCyanide Benzoyl Cyanide AmideFormation Phenylglyoxylic Acid Amide Intermediate BenzoylCyanide->AmideFormation H₂O/H₂SO₄ SulfuricAcid H₂SO₄ SulfuricAcid->AmideFormation Esterification Ester Formation AmideFormation->Esterification Methanol Methanol Methanol->Esterification MethylEster Phenylglyoxylic Acid Methyl Ester Esterification->MethylEster

Caption: Logical flow of the chemical transformation from benzoyl cyanide.

Conclusion

The synthesis of phenylglyoxylic acid methyl ester can be achieved through various routes, with the one-pot synthesis from benzoyl cyanide offering a particularly high yield and purity.[4] The choice of synthetic protocol will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The detailed protocols and comparative data provided in this application note serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

Application Notes: Phenylglyoxylate as a Versatile Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylglyoxylate, also known as benzoylformate, is a 2-oxo monocarboxylic acid that serves as a key metabolic intermediate and a versatile substrate for assaying various enzymes.[1][2][3] Its chemical structure lends itself to several types of enzymatic conversions, including decarboxylation, oxidation, and reduction, making it a valuable tool for researchers in enzymology, metabolic studies, and drug discovery. These assays are crucial for enzyme characterization, inhibitor screening, and understanding metabolic pathways.[4][5] This document provides detailed protocols and application notes for using this compound to assay key enzymes.

Key Enzymes Utilizing this compound

  • Benzoylformate Decarboxylase (BFD) (EC 4.1.1.7): This thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzyme catalyzes the non-oxidative decarboxylation of this compound to produce benzaldehyde (B42025) and carbon dioxide (CO₂).[6][7][8] BFD is a key enzyme in pathways for the degradation of mandelic acid and other aromatic compounds.[8][9] Assays for BFD are fundamental in studying microbial aromatic degradation pathways and for applications in biocatalysis.

  • This compound Dehydrogenase (Acylating) (EC 1.2.1.58): This enzyme, also referred to as this compound:NAD+ oxidoreductase (CoA benzoylating), is involved in the anaerobic metabolism of phenylalanine.[10] It catalyzes the oxidative decarboxylation of this compound in the presence of Coenzyme A (CoA) and NAD⁺ to form benzoyl-CoA, NADH, and CO₂.[10][11] The direct production of NADH allows for a continuous spectrophotometric assay.

  • Amino Acid Dehydrogenases (e.g., Leucine Dehydrogenase, LeuDH): Certain dehydrogenases can utilize this compound as a substrate for reductive amination. For instance, Leucine Dehydrogenase can catalyze the conversion of this compound to L-phenylglycine (B554971) in the presence of NADH and an ammonium (B1175870) source.[12] This reaction is valuable in the context of biocatalytic synthesis of non-canonical amino acids.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Benzoylformate Decarboxylase (BFD)

This protocol measures BFD activity by coupling the production of benzaldehyde to its reduction by horse liver alcohol dehydrogenase (HLAD), which oxidizes NADH to NAD⁺. The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm.[13]

Logical Workflow: Coupled BFD Assay

sub This compound bfd Benzoylformate Decarboxylase (BFD) sub->bfd Step 1 prod1 Benzaldehyde + CO₂ hlad Alcohol Dehydrogenase (HLAD) prod1->hlad Step 2 prod2 Benzyl Alcohol + NAD⁺ nadh NADH nadh->hlad bfd->prod1 hlad->prod2

Caption: Principle of the coupled assay for BFD activity.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.0)

  • This compound stock solution (50 mM, pH adjusted to 6.0)

  • NADH stock solution (3.5 mM in buffer)

  • Horse Liver Alcohol Dehydrogenase (HLAD) solution (e.g., 10 U/mL)

  • Purified BFD enzyme or cell lysate containing BFD

  • UV/Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare the assay mixture in a 1.7 mL cuvette by combining:

    • 700 µL of 50 mM potassium phosphate buffer (pH 6.0)

    • 100 µL of 3.5 mM NADH solution

    • 50 µL of HLAD solution (10 U)

  • Add 100 µL of 50 mM this compound solution to the cuvette.

  • Mix gently by inversion and incubate the mixture at 30°C for 3 minutes to establish a baseline.

  • Initiate the reaction by adding a known amount of the BFD enzyme solution or cell extract.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Direct Spectrophotometric Assay for this compound Dehydrogenase

This assay directly measures the activity of this compound Dehydrogenase by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.[11]

Reaction Pathway: this compound Dehydrogenase

sub This compound + NAD⁺ + CoA enzyme This compound Dehydrogenase sub->enzyme prod Benzoyl-CoA + NADH + CO₂ enzyme->prod

Caption: Reaction catalyzed by this compound Dehydrogenase.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound stock solution (10 mM)

  • NAD⁺ stock solution (20 mM)

  • Coenzyme A (CoA) stock solution (10 mM)

  • Dithiothreitol (DTT)

  • Purified this compound Dehydrogenase

Procedure:

  • Prepare an assay buffer of 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT.

  • In a quartz cuvette, prepare the reaction mixture with final concentrations of:

    • 100 mM Tris-HCl, pH 8.0

    • 0.5 mM this compound

    • 2 mM NAD⁺

    • 0.5 mM CoA

  • Bring the total volume to 1 mL with the assay buffer.

  • Incubate the mixture at 37°C for 3 minutes to equilibrate.

  • Start the reaction by adding the purified this compound Dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm continuously.

  • Calculate the enzyme activity based on the rate of NADH formation (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Protocol 3: Assay for Leucine Dehydrogenase with this compound

This protocol measures the reductive amination of this compound to L-phenylglycine by Leucine Dehydrogenase (LeuDH), which is monitored by the consumption of NADH.[12]

General Experimental Workflow

prep 1. Prepare Reagents (Buffer, Substrate, Cofactor) mix 2. Prepare Assay Mixture in Cuvette/Plate prep->mix equil 3. Equilibrate (e.g., 3 min at 37°C) mix->equil start 4. Initiate Reaction (Add Enzyme) equil->start measure 5. Monitor Absorbance (e.g., at 340 nm) start->measure analyze 6. Calculate Activity measure->analyze

Caption: A typical workflow for spectrophotometric enzyme assays.

Materials:

  • Tris-HCl buffer (25 mM, pH 7.0)

  • Ammonium chloride (NH₄Cl) stock solution (1 M)

  • NADH stock solution (10 mM)

  • This compound (PG) stock solution (20 mM)

  • Cell lysate or purified LeuDH

Procedure:

  • Prepare a 2 mL enzyme reaction mixture in a cuvette containing:

    • 25 mM Tris-HCl buffer (pH 7.0)

    • 1 mM NH₄Cl

    • 0.1 mM NADH

    • 0.2 mM this compound

  • Incubate at the desired temperature (e.g., 30°C) for 3 minutes.

  • Initiate the reaction by adding 200 µL of the cell lysate or purified enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate activity, where one unit is defined as the amount of enzyme catalyzing the oxidation of 1 µmol of NADH per minute.[12]

Quantitative Data Summary

The following tables summarize key kinetic parameters for enzymes that utilize this compound as a substrate. This data is essential for designing experiments and comparing enzyme performance.

Table 1: Kinetic Parameters for this compound-Utilizing Enzymes

EnzymeOrganism SourceSubstrateK_m (µM)Optimal pHNotes
This compound:acceptor oxidoreductaseAzoarcus evansiiThis compound45[10]8.0[10]Also requires CoA (K_m = 55 µM)[10]
Benzoylformate DecarboxylasePseudomonas putidaBenzoylformate-~6.0[13]A thiamine-diphosphate protein.[6][7]
Leucine Dehydrogenase-This compound-7.0[12]Used in a whole-cell catalysis system.[12]

Data not always available in the reviewed literature is indicated by "-".

Table 2: this compound Properties

PropertyValueReference
Molar Mass150.13 g/mol [1]
AppearanceColorless solid[1]
Melting Point64-66 °C[1]
pK_a2.15[1]
SynonymsBenzoylformate, Oxo(phenyl)acetic acid[1][14]

Disclaimer: These protocols are intended as a guide and may require optimization for specific enzymes, equipment, and research goals. Always consult primary literature and perform appropriate controls.

References

Phenylglyoxylate Derivatives: Versatile Scaffolds in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylglyoxylic acid and its ester derivatives, such as methyl and ethyl phenylglyoxylate, are pivotal building blocks in the pharmaceutical industry. Their unique α-keto acid functionality allows for a diverse range of chemical transformations, making them essential precursors for a variety of active pharmaceutical ingredients (APIs). These intermediates are integral to the synthesis of blockbuster drugs, including β-lactam antibiotics and anticholinergic agents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, supported by quantitative data and visual diagrams to facilitate laboratory application and process development.

Synthesis of β-Lactam Antibiotic Precursors

This compound derivatives are fundamental to the synthesis of side chains for semi-synthetic penicillins and cephalosporins. A key intermediate, D-(-)-p-hydroxyphenylglycine methyl ester, is synthesized from a p-hydroxythis compound precursor and is crucial for the production of widely used antibiotics like amoxicillin (B794) and cefadroxil.[1]

Application: Synthesis of D-(-)-p-Hydroxyphenylglycine Methyl Ester

D-(-)-p-hydroxyphenylglycine methyl ester serves as a critical chiral building block for the semi-synthesis of β-lactam antibiotics.[1] The following protocol details its preparation via the esterification of D-p-hydroxyphenylglycine.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialD-p-hydroxyphenylglycine[2]
ReagentsMethanol, Thionyl Chloride or Trimethylchlorosilane[2][3]
Reaction Temperature0°C to 60°C[2][3]
Reaction Time3 - 48 hours[2][4]
pH for Neutralization7.5 - 9.0[2][3]
Yield87.5% - 93.4%[3]
Purity (HPLC)97.8% - 99.6%[3][5]

Experimental Protocol: Esterification of D-p-hydroxyphenylglycine

Materials:

  • D-p-hydroxyphenylglycine

  • Methanol (reagent grade)

  • Thionyl chloride or Trimethylchlorosilane

  • 10% Sodium carbonate solution or other weak base

  • Deionized water

Procedure:

  • Suspend D-p-hydroxyphenylglycine (1 molar equivalent) in methanol.[2]

  • Cool the suspension in an ice bath to 0-10°C.[2][3]

  • Slowly add trimethylchlorosilane (2 molar equivalents) dropwise while maintaining the temperature.[3] Alternatively, thionyl chloride (1.1-1.5 molar equivalents) can be used.[2]

  • After the addition is complete, raise the temperature to 50-60°C and monitor the reaction by Thin Layer Chromatography (TLC) until completion.[3]

  • Cool the reaction mixture and concentrate under reduced pressure to obtain a solid.[3]

  • Dissolve the solid in water and neutralize with a 10% sodium carbonate solution to a pH of 8.5-9.0.[3]

  • Filter the precipitated D-(-)-p-hydroxyphenylglycine methyl ester.[2]

  • Wash the crystals with cold deionized water and dry under a vacuum.[2]

Reaction Workflow:

DHPG D-p-hydroxyphenylglycine Esterification Esterification (0-60°C) DHPG->Esterification MeOH Methanol MeOH->Esterification Reagent Trimethylchlorosilane / Thionyl Chloride Reagent->Esterification Crude Crude Hydrochloride Salt Esterification->Crude Neutralization Neutralization (pH 8.5-9.0) Crude->Neutralization Product D-(-)-p-hydroxyphenylglycine methyl ester Neutralization->Product

Synthesis of D-(-)-p-hydroxyphenylglycine methyl ester.
Application: Enzymatic Synthesis of Amoxicillin

Amoxicillin, a broad-spectrum penicillin antibiotic, is efficiently synthesized via enzymatic coupling of D-(-)-p-hydroxyphenylglycine methyl ester and 6-aminopenicillanic acid (6-APA), catalyzed by penicillin G acylase.[1]

Quantitative Data Summary:

ParameterValueReference
Substrates6-APA, D-(-)-p-hydroxyphenylglycine methyl ester[1]
EnzymeImmobilized Penicillin G Acylase[1]
pH6.25[1]
Temperature22°C[1]
Yield77% - 82% (activity yields)[6]

Experimental Protocol: Enzymatic Synthesis of Amoxicillin

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-(-)-p-hydroxyphenylglycine methyl ester hydrochloride

  • Immobilized penicillin G acylase

  • Purified water

  • 3M Ammoniacal liquor

Procedure:

  • In a beaker, add 12g of 6-APA to 240ml of purified water and stir.[1]

  • Adjust the pH to 7.5 by dropwise addition of 3M ammoniacal liquor at 15°C to dissolve the 6-APA.[1]

  • Add D-(-)-p-hydroxyphenylglycine methyl ester hydrochloride to the solution.[1]

  • Add the immobilized penicillin G acylase to initiate the reaction.[1]

  • Maintain the reaction temperature at 22°C and control the pH at 6.25 by the addition of ammoniacal liquor.[1]

  • Monitor the reaction progress by measuring the consumption of 6-APA.[1]

  • Upon completion, stop the reaction and separate the enzyme by filtration to obtain the crude amoxicillin product.[1]

Reaction Pathway:

DHPGM D-(-)-p-hydroxyphenylglycine methyl ester Enzyme Immobilized Penicillin G Acylase DHPGM->Enzyme APA 6-Aminopenicillanic Acid (6-APA) APA->Enzyme Amoxicillin Amoxicillin Enzyme->Amoxicillin Enzymatic Coupling (22°C, pH 6.25) DaneSalt D-HPG Dane Salt MixedAnhydride Mixed Anhydride DaneSalt->MixedAnhydride MCF Methyl Chloroformate MCF->MixedAnhydride NMM N-Methyl Morpholine NMM->MixedAnhydride Coupling Coupling (-44 to -40°C) MixedAnhydride->Coupling SilylatedADCA Silylated 7-ADCA SilylatedADCA->Coupling CefadroxilIntermediate Cefadroxil Intermediate Coupling->CefadroxilIntermediate Hydrolysis Hydrolysis (Dilute HCl) CefadroxilIntermediate->Hydrolysis Cefadroxil Cefadroxil Hydrolysis->Cefadroxil Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine LProline L-proline LProline->Enamine AldolAddition Asymmetric Aldol Addition Enamine->AldolAddition EtPG Ethyl this compound EtPG->AldolAddition Iminium Iminium Ion AldolAddition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->LProline catalyst regeneration Product Chiral Tertiary Alcohol Precursor Hydrolysis->Product LPhe L-Phenylalanine LAAD LAAD LPhe->LAAD PPA Phenylpyruvate LAAD->PPA HmaS HmaS PPA->HmaS Mandelate (S)-Mandelate HmaS->Mandelate SMDH SMDH Mandelate->SMDH PG This compound SMDH->PG LeuDH LeuDH PG->LeuDH LPhg L-Phenylglycine LeuDH->LPhg

References

Application Note: Quantitative Analysis of Phenylglyoxylate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylglyoxylic acid (PGA), and its conjugate base phenylglyoxylate, is a key biomarker for occupational exposure to styrene (B11656).[1] It is a metabolite of styrene and is involved in the glyoxylate (B1226380) and dicarboxylate metabolism pathway.[2] Accurate and sensitive detection of this compound in biological samples, such as urine, is crucial for monitoring exposure and for various research applications in toxicology and drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

Experimental Protocols

This section details the methodology for the analysis of this compound in urine samples. The protocol is based on established methods and offers high accuracy and precision.[4]

1. Materials and Reagents

  • Phenylglyoxylic acid standard

  • Deuterated phenylglyoxylic acid (PGA-D5) internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Acetic acid (2%)

  • Ultrapure water

  • Urine samples for analysis

2. Sample Preparation

A simple dilution method is employed for urine sample preparation, which is efficient and minimizes matrix effects when coupled with the use of an isotopic internal standard.[1][4]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, combine:

    • 100 µL of urine sample

    • 900 µL of the initial mobile phase (e.g., 2% acetic acid in water)[1]

    • 10 µL of internal standard solution (PGA-D5, 10 mg/L)

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

3. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Waters HSS T3 column or equivalent reversed-phase column.[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure the separation of this compound from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

4. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 149.0 -> Product ion (m/z) 105.0

    • PGA-D5 (Internal Standard): Precursor ion (m/z) 154.0 -> Product ion (m/z) 110.0

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

5. Calibration and Quantification

Prepare calibration standards by spiking known concentrations of phenylglyoxylic acid into a blank matrix (e.g., synthetic urine or a pooled urine sample from unexposed individuals). The concentration range should encompass the expected levels in the unknown samples. Process the calibration standards and quality control samples alongside the unknown samples. The quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Data Presentation

The following table summarizes the quantitative performance data for the this compound detection method as reported in the literature.

ParameterThis compound (PGA)Mandelic Acid (MA)Reference
Linearity Range 10 - 1000 ng/mL10 - 1000 ng/mL[4]
Correlation Coefficient (r) 0.99990.9999[4]
Limit of Detection (LOD) 0.015 mg/L (15 ng/mL)0.02 mg/L (20 ng/mL)[1]
Lower Limit of Quantification (LLOQ) 0.040 mg/L (40 ng/mL)0.075 mg/L (75 ng/mL)[1]
Recovery Rate 90.47% - 99.83%92.75% - 101.09%[4]
Intra-batch Precision <5%<5%[4]
Inter-batch Precision <5%<5%[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the metabolic context of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample dilution Dilution with Initial Mobile Phase & Internal Standard urine_sample->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation LC Separation (Reversed-Phase) filtration->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Experimental workflow for this compound detection.

metabolic_pathway styrene Styrene styrene_oxide Styrene-7,8-oxide styrene->styrene_oxide Metabolism phenylethylene_glycol Phenylethylene glycol styrene_oxide->phenylethylene_glycol mandelic_acid Mandelic Acid phenylethylene_glycol->mandelic_acid phenylglyoxylic_acid Phenylglyoxylic Acid mandelic_acid->phenylglyoxylic_acid Oxidation

References

Phenylglyoxylate Derivatization for Enhanced GC-MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid (PGA), a key metabolite of styrene, serves as a critical biomarker for monitoring occupational and environmental exposure to this volatile organic compound. Accurate and sensitive quantification of PGA in biological matrices is paramount for toxicological studies and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, the inherent polarity and low volatility of phenylglyoxylic acid, which contains both a carboxylic acid and a keto group, make its direct analysis by GC-MS challenging.

To overcome these limitations, a chemical derivatization process is essential. This application note details a robust two-step derivatization protocol involving methoximation followed by silylation. This procedure enhances the volatility and thermal stability of phenylglyoxylic acid, enabling sensitive and reliable GC-MS analysis.[1] The methoximation step protects the keto group, preventing tautomerization and the formation of multiple derivatives, while the subsequent silylation of the carboxylic acid group significantly increases the analyte's volatility.[1][2]

Principle of the Method

The derivatization of phenylglyoxylic acid for GC-MS analysis is a two-step process:

  • Methoximation: The carbonyl (keto) group of phenylglyoxylic acid reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step is crucial for stabilizing α-keto acids, preventing potential decarboxylation, and ensuring that a single, stable derivative is formed for the keto functionality.[1][2]

  • Silylation: The active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.[1][3][4]

The resulting derivatized phenylglyoxylic acid is both thermally stable and volatile, allowing for excellent chromatographic separation and sensitive detection by mass spectrometry.

Experimental Protocols

This section provides a detailed methodology for the extraction and derivatization of phenylglyoxylic acid from biological samples, specifically urine, for GC-MS analysis.

Materials and Reagents
  • Phenylglyoxylic acid standard

  • Internal Standard (e.g., labeled Phenylglyoxylic acid)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (B1210297) (extraction solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

  • Sample vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation and Extraction (from Urine)
  • To a 1 mL urine sample, add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 2 by adding 1M HCl.

  • Add 1 mL of ethyl acetate to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 1 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Two-Step Derivatization Protocol

Step 1: Methoximation

  • Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.[1]

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.[1]

  • Seal the vial tightly and vortex briefly to dissolve the residue.[1]

  • Incubate the mixture at 60°C for 60 minutes.[1]

Step 2: Silylation

  • After the methoximation reaction, cool the vial to room temperature.[1]

  • Add 80 µL of MSTFA to the vial.[1] For difficult-to-silylate compounds, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the MSTFA.[1][5]

  • Seal the vial tightly and vortex briefly.[1]

  • Incubate the mixture at 60°C for 30 minutes.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[1]

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized phenylglyoxylic acid. Optimization may be required based on the specific instrument and column used.

  • GC Column: DB-5MS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][4]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).[6]

  • MS Ion Source: Electron Ionization (EI) at 70 eV.[3][4]

  • MS Quadrupole Temperature: 150°C

  • MS Transfer Line Temperature: 280°C

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of GC-MS methods for the analysis of phenylglyoxylic acid following derivatization.

ParameterPhenylglyoxylic Acid (PA)Mandelic Acid (MA)Reference
Linearity Range (µg/mL) 1.25 - 1601.25 - 160[3][4]
Limit of Quantification (LOQ) (µg/mL) 1.251.25[3][4]
Assay Recovery (%) 84.88 - 91.4683.46 - 93.6[3][4]

Visualizations

Derivatization_Reaction Phenylglyoxylate Derivatization Reaction cluster_0 Step 1: Methoximation cluster_1 Step 2: Silylation PGA Phenylglyoxylic Acid Intermediate Methoxime Derivative PGA->Intermediate + MeOx Methoxyamine HCl (in Pyridine) MeOx->Intermediate MSTFA MSTFA Final_Product Volatile TMS Derivative MSTFA->Final_Product Intermediate2 Methoxime Derivative Intermediate2->Final_Product +

Caption: Two-step derivatization of phenylglyoxylic acid.

Experimental_Workflow Experimental Workflow for GC-MS Analysis Sample_Prep Sample Preparation (Urine + Internal Standard) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample_Prep->Extraction Drying Drying and Evaporation Extraction->Drying Methoximation Step 1: Methoximation (60°C, 60 min) Drying->Methoximation Silylation Step 2: Silylation (60°C, 30 min) Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis

Caption: Workflow for this compound GC-MS analysis.

Conclusion

The described two-step derivatization protocol, involving methoximation and silylation, is a highly effective method for the GC-MS analysis of phenylglyoxylic acid. This procedure significantly improves the volatility and thermal stability of the analyte, leading to enhanced chromatographic performance and detection sensitivity. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of toxicology, clinical chemistry, and drug development who require accurate and reliable measurement of phenylglyoxylic acid in biological matrices.

References

Application Notes and Protocols for Cell-Based Assays Involving Phenylglyoxylate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylate, a metabolite of styrene, has garnered interest in cell-based research due to its potential to modulate key cellular metabolic pathways.[1] Cancer cells often exhibit altered metabolism, characterized by a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[2][3][4] This metabolic shift is largely regulated by the enzymes Lactate Dehydrogenase (LDH) and Pyruvate (B1213749) Dehydrogenase Kinase (PDK).[5][6][7] this compound, due to its structural similarity to pyruvate, is hypothesized to interfere with these pathways, making it a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic and apoptotic effects of this compound. Furthermore, we present methods to assess its potential inhibitory effects on LDH and PDK activity. As there is limited published data on the specific cellular effects of this compound, the following protocols are presented as a comprehensive guide for the empirical determination of its biological activity.

Data Presentation: Quantitative Analysis of this compound's Cellular Effects

Quantitative data from the described assays should be meticulously recorded and organized to allow for robust analysis and comparison. The following tables provide a template for summarizing key findings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineTreatment Duration (hours)This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 240 (Vehicle Control)100 ± 5.2
10
50
100
250
500
480 (Vehicle Control)100 ± 4.8
10
50
100
250
500
A549 240 (Vehicle Control)100 ± 6.1
10
50
100
250
500
480 (Vehicle Control)100 ± 5.5
10
50
100
250
500

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
MCF-7 Vehicle Control
This compound (IC50 concentration)
This compound (2x IC50 concentration)
A549 Vehicle Control
This compound (IC50 concentration)
This compound (2x IC50 concentration)

Table 3: Effect of this compound on LDH and PDK Activity

AssayCell LineTreatmentLDH Activity (% of Control)PDK Activity (% of Control)
LDH Activity MCF-7Vehicle Control100N/A
This compound (IC50)N/A
PDK Activity A549Vehicle ControlN/A100
This compound (IC50)N/A

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

Warburg_Effect cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Transport Lactate_ext Lactate Glucose_cyt Glucose GLUT->Glucose_cyt Glycolysis Glycolysis Glucose_cyt->Glycolysis Pyruvate_cyt Pyruvate Glycolysis->Pyruvate_cyt LDHA LDH-A Pyruvate_cyt->LDHA Pyruvate_mit Pyruvate Pyruvate_cyt->Pyruvate_mit Transport Lactate_cyt Lactate LDHA->Lactate_cyt MCT MCT Lactate_cyt->MCT MCT->Lactate_ext PDH PDH Complex Pyruvate_mit->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS PDK PDK PDK->PDH Inhibition

The Warburg Effect in Cancer Cells.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Culture Cancer Cells treatment Treat with this compound (Dose-Response and Time-Course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH Release) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis enzyme Enzyme Activity Assays (LDH and PDK) treatment->enzyme ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant enzyme_inhibition Assess % Enzyme Inhibition enzyme->enzyme_inhibition conclusion Conclusion: Evaluate this compound's Anti-Cancer Potential ic50->conclusion apoptosis_quant->conclusion enzyme_inhibition->conclusion Phenylglyoxylate_MOA cluster_metabolism Cellular Metabolism Pyruvate Pyruvate LDHA LDH-A Pyruvate->LDHA PDH PDH Complex Pyruvate->PDH Lactate Lactate LDHA->Lactate PDK PDK PDK->PDH TCA TCA Cycle PDH->TCA This compound This compound This compound->LDHA Putative Inhibition This compound->PDK Putative Inhibition

References

Application Notes and Protocols: The Role of Phenylglyoxylate and Its Derivatives in a_d_Studying Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylate and its derivatives are emerging as valuable chemical tools for investigating the complex landscape of metabolic disorders. As intermediates and modulators of key metabolic pathways, these compounds offer unique opportunities to probe cellular energy homeostasis, inflammatory signaling, and insulin (B600854) sensitivity. This document provides detailed application notes and experimental protocols to facilitate the use of this compound and its analogs in metabolic research, with a focus on their potential applications in drug discovery and development for conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

This compound is a key intermediate in the anaerobic metabolism of phenylalanine and phenylacetate. Its biological significance extends to its involvement in the glyoxylate (B1226380) and dicarboxylate metabolism pathway[1]. A notable derivative, 4-hydroxythis compound, has been identified as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid oxidation[2]. This inhibitory action provides a direct mechanism to modulate cellular energy metabolism and study the effects of impaired fatty acid oxidation, a condition implicated in various metabolic diseases. Furthermore, phenylglyoxylic acid has been linked to the modulation of inflammatory responses through the NF-κB signaling pathway, offering another avenue for its application in studying the chronic inflammation associated with metabolic disorders.

These application notes will provide a comprehensive overview of the mechanisms of action of this compound derivatives, detailed protocols for their use in in-vitro and in-vivo studies, and data presentation guidelines to ensure clarity and comparability of results.

Data Presentation

Quantitative Data on Enzyme Inhibition

The inhibitory effects of this compound derivatives on key metabolic enzymes are crucial for understanding their mechanism of action. The following table summarizes the available quantitative data for the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1) by 4-hydroxythis compound.

CompoundEnzymeTissue SourceIC50 (µM)Reference
4-Hydroxythis compoundCPT-1Rat Heart Mitochondria~77[3]
4-Hydroxythis compoundCPT-1Rat Liver Mitochondria~148[3]

Experimental Protocols

Protocol 1: Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of this compound derivatives on CPT-1 activity in isolated mitochondria.

Materials:

  • Isolated mitochondria (from rat liver or heart)

  • This compound derivative (e.g., 4-hydroxythis compound)

  • [³H]Carnitine

  • Palmitoyl-CoA

  • Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat liver or heart tissue using standard differential centrifugation methods.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and various concentrations of the this compound derivative to be tested.

  • Pre-incubation: Pre-incubate the isolated mitochondria with the reaction mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA to the mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stop solution, such as perchloric acid.

  • Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted [³H]Carnitine using a suitable method like ion-exchange chromatography.

  • Measurement: Quantify the radioactivity of the product using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Protocol 2: Glucose Uptake Assay in Adipocytes

This protocol describes how to measure the effect of this compound derivatives on glucose uptake in differentiated adipocytes, a key process in maintaining glucose homeostasis.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)

  • This compound derivative

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (positive control)

  • Cytochalasin B (inhibitor control)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum Starvation: Serum starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with the this compound derivative at various concentrations (and controls: vehicle, insulin) for a specified time (e.g., 30-60 minutes).

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose or 2-NBDG.

  • Incubation: Incubate the cells for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Measurement:

    • For [³H]-labeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.

    • For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysates. Compare the glucose uptake in treated cells to the vehicle control.

Protocol 3: NF-κB Reporter Assay

This protocol outlines a method to investigate the potential modulatory effects of phenylglyoxylic acid on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Phenylglyoxylic acid

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with various concentrations of phenylglyoxylic acid for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for a defined time (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to the stimulated control.

Signaling Pathways and Workflows

This compound and Fatty Acid Oxidation

4-Hydroxythis compound acts as an inhibitor of CPT-1, the rate-limiting enzyme in the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. By blocking CPT-1, 4-hydroxythis compound reduces the cell's capacity to utilize fatty acids as an energy source, forcing a metabolic shift towards glucose utilization. This mechanism is central to its potential application in studying metabolic disorders where fatty acid metabolism is dysregulated.

FattyAcidOxidation_Inhibition cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Beta-Oxidation Beta-Oxidation LCFA-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT-1 LCFA-CoA->CPT1 CPT1->Beta-Oxidation Acylcarnitine transport 4-HPG 4-Hydroxythis compound 4-HPG->CPT1 Inhibition NFkB_Pathway cluster_0 Cytoplasm Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activates PGA Phenylglyoxylic Acid PGA->IKK Potential Inhibition Experimental_Workflow Compound This compound Derivative Enzyme_Assay Enzyme Inhibition Assays (e.g., CPT-1) Compound->Enzyme_Assay Cell_Culture Cell-Based Assays (Adipocytes, Myocytes, Hepatocytes) Compound->Cell_Culture Enzyme_Assay->Cell_Culture Inform Glucose_Uptake Glucose Uptake Assay Cell_Culture->Glucose_Uptake Signaling_Assay Signaling Pathway Analysis (e.g., NF-κB) Cell_Culture->Signaling_Assay Gene_Expression Gene Expression Analysis Cell_Culture->Gene_Expression Animal_Models In-Vivo Studies (e.g., db/db mice, HFD-fed mice) Cell_Culture->Animal_Models Promising Results Metabolic_Parameters Metabolic Parameter Analysis (Glucose, Insulin, Lipids) Animal_Models->Metabolic_Parameters

References

Application Notes and Protocols for Isotopic Labeling of Phenylglyoxylate in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylate is a key intermediate in the metabolism of various compounds, including the essential amino acid phenylalanine and the industrial chemical styrene (B11656).[1][2] Understanding the metabolic fate of this compound is crucial for toxicology studies, drug development, and diagnosing metabolic disorders.[3] Isotopic labeling, using stable isotopes such as Carbon-13 (¹³C), is a powerful technique to trace the transformation of molecules through complex biochemical pathways.[4][5] By introducing ¹³C-labeled this compound into a biological system, researchers can track the labeled carbon atoms as they are incorporated into downstream metabolites. This provides invaluable insights into metabolic fluxes, pathway activities, and the impact of xenobiotics or therapeutic agents on cellular metabolism.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of isotopically labeled this compound in metabolic tracing studies. The protocols cover the proposed synthesis of ¹³C-labeled this compound, its application in cell culture-based metabolic tracing experiments, and the subsequent analysis of labeled metabolites using mass spectrometry.

Key Applications

  • Toxicology and Xenobiotic Metabolism: Tracing the metabolic fate of this compound derived from exposure to compounds like styrene to understand mechanisms of toxicity.

  • Drug Development: Investigating how drug candidates affect phenylalanine metabolism and the downstream pathways of this compound.

  • Metabolic Disease Research: Studying inborn errors of metabolism related to phenylalanine and tyrosine catabolism.[2][4]

  • Pathway Elucidation: Mapping and quantifying the contributions of this compound to various metabolic pathways.

Experimental Protocols

Protocol 1: Proposed Synthesis of [1-¹³C]-Phenylglyoxylic Acid

This protocol is a proposed method based on established syntheses of unlabeled phenylglyoxylic acid, adapted for the incorporation of a ¹³C label from a commercially available precursor.[2][7]

Materials and Reagents:

  • [¹³C]-Benzoyl cyanide

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ether

  • Sodium sulfate (B86663) (anhydrous)

  • Carbon tetrachloride

  • Activated carbon (Norit)

  • Glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Hydrolysis of [¹³C]-Benzoyl Cyanide: In a round-bottom flask, dissolve [¹³C]-benzoyl cyanide in concentrated hydrochloric acid.

  • The mixture is stirred at room temperature for an extended period (e.g., 5 days) to allow for complete hydrolysis.[2]

  • Extraction: Pour the reaction mixture into a larger volume of water and extract the aqueous solution with several portions of ether.

  • Combine the ether extracts and wash them with deionized water.

  • Drying and Evaporation: Dry the ether solution over anhydrous sodium sulfate. Filter the solution and remove the ether using a rotary evaporator.

  • Crystallization: The resulting crude [1-¹³C]-phenylglyoxylic acid is placed in a vacuum desiccator to induce crystallization.

  • Recrystallization: For purification, dissolve the crude product in hot carbon tetrachloride, add a small amount of activated carbon, and filter the hot solution.

  • Allow the filtrate to cool to room temperature and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and dry them in a vacuum desiccator.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Metabolic Tracing with [1-¹³C]-Phenylglyoxylate in Mammalian Cell Culture

This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled this compound in a mammalian cell line (e.g., HepG2, a human liver cell line).

Materials and Reagents:

  • Mammalian cell line of interest (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • [1-¹³C]-Phenylglyoxylic acid (synthesized as per Protocol 1)

  • Cell culture plates or flasks

  • Quenching solution (e.g., ice-cold 80% methanol)

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water)

  • Cell scraper

  • Centrifuge and microcentrifuge tubes

  • LC-MS grade solvents

Procedure:

  • Cell Culture: Culture the selected cell line under standard conditions (e.g., 37°C, 5% CO₂) to the desired confluency (typically 80-90%).

  • Labeling:

    • Prepare a stock solution of [1-¹³C]-phenylglyoxylic acid in a suitable solvent (e.g., sterile water or DMSO) and sterilize by filtration.

    • Remove the standard culture medium from the cells and wash them once with pre-warmed PBS.

    • Add fresh culture medium containing a defined concentration of [1-¹³C]-phenylglyoxylic acid (e.g., 10-100 µM, to be optimized for the specific cell line and experiment).

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled compound.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.

    • Add ice-cold quenching solution (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to halt all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for LC-MS/MS Analysis:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of ¹³C-labeled metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between isotopologues.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

Procedure:

  • Method Development: Develop an LC-MS/MS method for the separation and detection of this compound and its expected downstream metabolites (e.g., mandelic acid, benzoic acid, hippuric acid).

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to confirm the identity of metabolites and quantify their isotopologues.

  • Data Analysis:

    • Identify metabolites by comparing their retention times and fragmentation patterns with authentic standards.

    • Determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves measuring the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the molecule.

    • Correct the raw MID data for the natural abundance of ¹³C.

    • Calculate the fractional or percentage incorporation of the ¹³C label into each metabolite over time.

Data Presentation

The quantitative data obtained from metabolic tracing experiments should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Example Data - Fractional ¹³C Enrichment in this compound and Downstream Metabolites Over Time

Time (hours)[1-¹³C]-PhenylglyoxylateMandelic AcidBenzoic AcidHippuric Acid
00.990.010.010.01
10.950.150.050.02
40.800.450.200.10
80.650.600.350.25
240.400.750.500.40

This table presents hypothetical data showing the fractional enrichment of ¹³C in key metabolites following the introduction of [1-¹³C]-phenylglyoxylate. The values represent the proportion of the metabolite pool that contains at least one ¹³C atom from the tracer.

Table 2: Example Data - Mass Isotopologue Distribution of Key Metabolites at a Specific Time Point (e.g., 8 hours)

MetaboliteM+0 (%)M+1 (%)M+2 (%)
This compound35650
Mandelic Acid40600
Benzoic Acid65350
Hippuric Acid75250

This table provides a more detailed view of the mass isotopologue distribution (MID) for each metabolite at a single time point. M+0 represents the unlabeled metabolite, M+1 has one ¹³C label, and M+2 has two ¹³C labels, and so on. The percentages are corrected for natural ¹³C abundance.

Visualization of Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of labeled carbons and understanding the experimental results.

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide CYP450 Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid Styrene_Glycol->Mandelic_Acid ADH/ALDH Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Mandelate Dehydrogenase Benzoic_Acid Benzoic Acid Phenylglyoxylic_Acid->Benzoic_Acid Decarboxylation Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation

Caption: Metabolic pathway of styrene to hippuric acid.

Phenylalanine_Metabolism cluster_phenylketonuria Phenylketonuria (PKU) Pathway cluster_tyrosine_catabolism Tyrosine Catabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate This compound This compound Phenylpyruvate->this compound Oxidation p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Phenylalanine metabolism and related pathways.

References

Phenylglyoxylate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylate and its derivatives have emerged as highly versatile and valuable building blocks in synthetic organic chemistry, particularly for the construction of novel heterocyclic compounds with significant potential in drug discovery and materials science. The unique bifunctional nature of the α-ketoacid moiety allows for a diverse range of chemical transformations, including multicomponent reactions, cyclization cascades, and biotransformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative molecular architectures. The methodologies outlined herein are intended to serve as a practical guide for researchers engaged in the exploration of new chemical entities for pharmaceutical and other applications.

I. Synthesis of Heterocyclic Compounds via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a one-pot fashion. Phenylglyoxal (B86788) hydrate (B1144303), a close relative of this compound, has been successfully employed in MCRs to generate structurally diverse heterocyclic systems.

Quantitative Data for Multicomponent Reactions
EntryReactant 1Reactant 2Reactant 3ProductYield (%)Reference
1Phenylglyoxal hydrate1,3-Dimethylbarbituric acid4-Hydroxy-6-methyl-2H-pyran-2-one5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione83[1][2]
Experimental Protocol: Three-Component Reaction of Phenylglyoxal Hydrate

This protocol describes the synthesis of 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • Phenylglyoxal hydrate

  • 1,3-Dimethylbarbituric acid

  • 4-Hydroxy-6-methyl-2H-pyran-2-one

  • Ethanol (B145695)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • A mixture of phenylglyoxal hydrate (1 mmol), 1,3-dimethylbarbituric acid (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) in ethanol (10 mL) is stirred at room temperature for 15 minutes.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Experimental Workflow for Multicomponent Synthesis

MCR_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup R1 Phenylglyoxal hydrate Mix Mixing in Ethanol R1->Mix R2 1,3-Dimethylbarbituric acid R2->Mix R3 4-Hydroxy-6-methyl- 2H-pyran-2-one R3->Mix Reflux Reflux Mix->Reflux Cool Cooling Reflux->Cool Filter Filtration Cool->Filter Dry Drying Filter->Dry Product Final Product Dry->Product

A generalized workflow for the multicomponent synthesis of novel heterocycles.

II. Cyclization Reactions with ortho-Functionalized Anilines

α-Phenylglyoxylic acids are effective reagents for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles through cyclization reactions with ortho-functionalized anilines. These reactions often proceed with high selectivity and yield, providing access to privileged scaffolds in medicinal chemistry such as benzothiazoles, benzoxazinones, and quinoxalinones.

Quantitative Data for Cyclization Reactions
EntryPhenylglyoxylic Acid Derivativeortho-Functionalized AnilineProductYield (%)Reference
1α-Phenylglyoxylic acido-Aminothiophenol2-Arylbenzothiazoleup to 88[3]
2α-Phenylglyoxylic acido-Aminophenol3-Aryl-2H-benzo[b][1][4]oxazin-2-oneup to 99[3]
3α-Phenylglyoxylic acido-Phenylenediamine3-Arylquinoxalin-2(1H)-oneup to 96[3]
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

This protocol outlines the synthesis of 2-arylbenzothiazoles from α-phenylglyoxylic acids and o-aminothiophenol in a deep eutectic solvent (DES).

Materials:

  • α-Phenylglyoxylic acid

  • o-Aminothiophenol

  • Choline (B1196258) chloride (ChCl)

  • d-(-)-Tartaric acid

  • Stirring apparatus with heating

  • Reaction vials

Procedure:

  • Preparation of the Deep Eutectic Solvent: A mixture of choline chloride and d-(-)-tartaric acid (1:1 molar ratio) is heated at 80°C with stirring until a homogeneous, colorless liquid is formed.

  • Reaction Setup: In a reaction vial, o-aminothiophenol (0.30 mmol) and α-phenylglyoxylic acid (0.30 mmol) are added to the prepared DES (2 mL).

  • Reaction Conditions: The mixture is stirred at 60°C for 0.5 hours.

  • Workup: After completion, the reaction mixture is cooled to room temperature and water is added. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Logical Relationship of this compound in Heterocycle Synthesis

Phenylglyoxylate_Logic cluster_reactants ortho-Functionalized Anilines cluster_products Heterocyclic Products PGA α-Phenylglyoxylic Acid Thiophenol o-Aminothiophenol PGA->Thiophenol Cyclization Phenol o-Aminophenol PGA->Phenol Cyclization Diamine o-Phenylenediamine PGA->Diamine Cyclization Benzothiazole 2-Arylbenzothiazole Thiophenol->Benzothiazole Benzoxazinone 3-Aryl-2H-benzo[b][1,4]oxazin-2-one Phenol->Benzoxazinone Quinoxalinone 3-Arylquinoxalin-2(1H)-one Diamine->Quinoxalinone

Versatility of α-phenylglyoxylic acid in synthesizing various heterocycles.

III. Biological Activity and Signaling Pathways of this compound-Derived Compounds

Compounds derived from this compound have demonstrated a range of biological activities, including anti-inflammatory and potential anticancer properties. The anti-inflammatory effects of some derivatives are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data on Biological Activity
Compound/DerivativeBiological ActivityQuantitative DataReference
Phenylglyoxylic AcidAnti-inflammatory50-200 mg/kg (p.o.) in vivo edema reduction in rats[1]
Phenylglyoxylic Acid DerivativesAnti-inflammatory22-67% in vivo edema reduction in mice[1]
4-Hydroxythis compoundEnzyme InhibitionIC50 of ~77 µM for Carnitine Palmitoyltransferase-1 (CPT-1)[1]
Potential Signaling Pathway Modulation: NF-κB Pathway

The anti-inflammatory activity of phenylglyoxylic acid and its derivatives may be attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory gene expression.

NFkB_Pathway cluster_nucleus PGA This compound Derivative IKK IKK Complex PGA->IKK Inhibition Stimulus Inflammatory Stimulus Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Genes Response Inflammatory Response Genes->Response NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to DNA->Genes Transcription

Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

This compound and its analogs are undeniably potent building blocks for the generation of novel and complex molecular entities. The synthetic routes highlighted in these application notes, including multicomponent and cyclization reactions, provide efficient access to a wide array of heterocyclic compounds. The demonstrated biological activities of these derivatives, particularly their anti-inflammatory potential, underscore the importance of this scaffold in modern drug discovery programs. The provided protocols and diagrams are intended to facilitate the exploration and application of this compound chemistry in the pursuit of new therapeutic agents and functional materials.

References

High-Throughput Screening Assays Featuring Phenylglyoxylate and its Relevance in Targeting Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1] Phenylglyoxylate, and its derivatives, are key chemical moieties relevant to the study of metabolic pathways. As an alpha-keto acid, this compound is structurally analogous to endogenous metabolites like pyruvate (B1213749), making it a valuable tool for investigating enzymes involved in central carbon metabolism. This document provides detailed application notes and protocols for high-throughput screening assays targeting key metabolic enzymes where this compound or similar structures are relevant, either as substrates, substrate analogs, or inhibitor scaffolds. The protocols focus on Aldehyde Dehydrogenase (ALDH), Lactate (B86563) Dehydrogenase (LDH), and Pyruvate Dehydrogenase Kinase (PDK), all critical enzymes in cellular metabolism and prominent targets in various diseases, including cancer and metabolic disorders.

Data Presentation: Summary of Quantitative HTS Data

The following tables summarize quantitative data from high-throughput screening campaigns targeting ALDH, LDH, and PDK. These tables provide a clear comparison of inhibitor potencies and assay performance metrics.

Table 1: Inhibitors of Aldehyde Dehydrogenase (ALDH) Identified via HTS

Compound IDTarget IsoformIC50 (µM)Assay TypeReference
CM038ALDH1A1< 0.3Esterase-based HTS[2]
CM053ALDH1A1< 0.3Esterase-based HTS[2]
CM055ALDH1A1< 0.3Esterase-based HTS[2]
CM0302ALDH1A11.0 ± 0.1Esterase-based HTS[2]
CM0302ALDH22.2 ± 0.3Esterase-based HTS[2]
CM037 (A37)ALDH1A14.6 ± 0.8Esterase-based HTS[2]
NCT-505ALDH1A10.007Biochemical Assay[3]
NCT-506ALDH1A10.007Biochemical Assay[3]
ALDH1A3-IN-1ALDH1A30.63Biochemical Assay[3]
ALDH1A3-IN-2ALDH1A31.29Biochemical Assay[3]
ALDH3A1-IN-1ALDH3A11.61Biochemical Assay[3]

Table 2: Inhibitors of Lactate Dehydrogenase (LDH) Identified via HTS

Compound IDTarget IsoformIC50 (µM)Assay TypeReference
Compound 2LDHA13.63Biochemical Assay[4]
Compound 10LDHA47.2Biochemical Assay[4]
GSK2837808ALDHA/BNot specifiedWST-8 based HTS[5]
NCI-006LDHANanomolar rangeBiochemical Assay[6]
GossypolhLDH5/hLDH11.9 / 1.4 (Ki)Biochemical Assay[7]

Table 3: Inhibitors of Pyruvate Dehydrogenase Kinase (PDK) Identified via HTS

Compound IDTarget Isoform(s)EC50/IC50 (µM)Assay TypeReference
Compound 4PDKs (pan-isoform)0.34 (EC50)Enzymatic ScreeningNot specified
Compound 5PDKs (pan-isoform)1.4 (EC50)Enzymatic ScreeningNot specified
Compound 9PDKs (pan-isoform)1.6 (EC50)Enzymatic ScreeningNot specified
Compound 4HSP900.78 (IC50)Kinase Inhibition AssayNot specified
Compound 5HSP903.58 (IC50)Kinase Inhibition AssayNot specified
Compound 9HSP902.70 (IC50)Kinase Inhibition AssayNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

High-Throughput Screening for ALDH1A1 Inhibitors (Esterase-Based Assay)

This protocol is adapted from an esterase-based HTS designed to identify selective inhibitors of human ALDH1A1.[2]

a. Principle:

The assay utilizes the esterase activity of ALDH1A1, which is independent of the NAD+ cofactor, to screen for inhibitors. The enzyme hydrolyzes the substrate para-nitrophenylacetate (pNPA) to produce para-nitrophenol, which can be detected spectrophotometrically. This approach avoids interference from compounds that interact with the highly conserved NAD+ binding site.

b. Materials and Reagents:

  • Recombinant human ALDH1A1

  • para-Nitrophenylacetate (pNPA)

  • Sodium HEPES (Na+-HEPES) buffer, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Compound library

  • Positive control (e.g., Aldi-1)

  • 384-well microplates

  • Microplate reader

c. Assay Protocol:

  • Prepare the assay buffer: 25 mM Na+-HEPES, pH 7.5.

  • Prepare the ALDH1A1 enzyme solution in assay buffer to a final concentration of 730 nM.

  • Prepare the pNPA substrate solution in assay buffer to a final concentration of 800 µM.

  • Dispense 25 µL of the ALDH1A1 solution into each well of a 384-well plate.

  • Add 0.5 µL of test compounds (from a 1 mM stock in DMSO) to the appropriate wells for a final concentration of 10 µM. For control wells, add 0.5 µL of DMSO (negative control) or a known inhibitor like Aldi-1 at a final concentration of 25 µM (positive control). The final DMSO concentration should be 2%.[2]

  • Incubate the plate for 2 minutes at 25°C to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 25 µL of the pNPA substrate solution to each well.

  • Immediately monitor the absorbance at 405 nm for 7 minutes at 25°C using a microplate reader.

  • Calculate the rate of pNPA hydrolysis for each well.

  • Determine the percent inhibition for each test compound relative to the positive and negative controls.

d. Data Analysis:

The Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay, should be calculated for each plate.[8][9][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10]

High-Throughput Screening for LDH Inhibitors (WST-8 Based Assay)

This protocol is based on a colorimetric HTS assay for screening LDH inhibitors using the water-soluble tetrazolium salt, WST-8.[5]

a. Principle:

Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The produced NADH then reduces WST-8 to a colored formazan (B1609692) product in the presence of an electron mediator. The absorbance of the formazan is directly proportional to the LDH activity.

b. Materials and Reagents:

  • Recombinant human LDHA or LDHB

  • L-Lactic acid

  • NAD+

  • WST-8

  • 1-methoxy PMS (electron mediator)

  • Tris-HCl buffer, pH 8.0

  • Compound library

  • Positive control (e.g., GSK2837808A)

  • 384-well microplates

  • Microplate reader

c. Assay Protocol:

  • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Prepare the LDH enzyme solution in assay buffer. The optimal concentration should be determined empirically.

  • Prepare the substrate/cofactor solution containing L-lactic acid and NAD+ in assay buffer.

  • Prepare the detection reagent containing WST-8 and 1-methoxy PMS in assay buffer.

  • Dispense enzyme solution into the wells of a 384-well plate.

  • Add test compounds from the library to the desired final concentration. Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate/cofactor solution.

  • Immediately add the detection reagent.

  • Incubate the plate at 37°C and monitor the increase in absorbance at 450 nm over time using a microplate reader.

  • Calculate the reaction rate and determine the percent inhibition for each compound.

Enzymatic Screening Assay for PDK Inhibitors

This protocol describes a general enzymatic assay for identifying inhibitors of Pyruvate Dehydrogenase Kinase.

a. Principle:

PDK phosphorylates and inactivates the E1 component of the pyruvate dehydrogenase complex (PDC). The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the E1α subunit. A decrease in radioactivity incorporation in the presence of a test compound indicates inhibition of PDK activity.

b. Materials and Reagents:

  • Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)

  • Recombinant E1α subunit of PDC

  • [γ-32P]ATP

  • HEPES-Tris buffer, pH 7.4

  • KCl, MgCl2, EDTA, Dithiothreitol (DTT)

  • Compound library

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

c. Assay Protocol:

  • Prepare the reaction buffer: 113 mM HEPES-Tris pH 7.4, 60 mM KCl, 30 mM K-HEPES, 2 mM MgCl2, 0.2 mM EDTA, and 2 mM DTT.

  • Prepare the PDK enzyme and E1α substrate in the reaction buffer.

  • In a microcentrifuge tube or 96-well plate, combine the PDK enzyme, E1α substrate, and test compound at the desired concentration.

  • Pre-incubate for a short period at 30°C.

  • Initiate the reaction by adding [γ-32P]ATP (to a final concentration of 0.2 mM).

  • Allow the reaction to proceed for a defined time (e.g., 45 seconds) at 30°C.

  • Stop the reaction by adding cold 10% TCA.

  • Spot the reaction mixture onto phosphocellulose paper or filter mats.

  • Wash the filters extensively with a dilute acid (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound compared to controls.

Mandatory Visualizations

Signaling Pathway: Regulation of the Pyruvate Dehydrogenase Complex (PDC)

The following diagram illustrates the key regulatory mechanisms of the Pyruvate Dehydrogenase Complex, a central hub in cellular metabolism.

PDC_Regulation Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (Active) Pyruvate->PDC Substrate PDK Pyruvate Dehydrogenase Kinase (PDK) Pyruvate->PDK Inhibits AcetylCoA Acetyl-CoA AcetylCoA->PDK Activates PDC->AcetylCoA Product PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) PDC->PDC_inactive Phosphorylation PDC_inactive->PDC Dephosphorylation PDP Pyruvate Dehydrogenase Phosphatase (PDP) ATP ATP ATP->PDK Activates ADP ADP ADP->PDK Inhibits NADH NADH NADH->PDK Activates NAD NAD+ H2O H2O Pi Pi

Caption: Regulation of the Pyruvate Dehydrogenase Complex.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.

HTS_Workflow AssayDev Assay Development & Optimization PlatePrep Plate Preparation (Compound & Reagent Dispensing) AssayDev->PlatePrep Incubation Incubation PlatePrep->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection DataAnalysis Data Analysis (Normalization, Hit Identification) Detection->DataAnalysis HitValidation Hit Validation (Confirmation & Dose-Response) DataAnalysis->HitValidation LeadOpt Lead Optimization HitValidation->LeadOpt

Caption: General HTS workflow for enzyme inhibitors.

References

Application Notes and Protocols for the Purification of Synthetic Phenylglyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic phenylglyoxylate and its common esters, such as methyl and ethyl this compound. The purity of these compounds is critical for their application as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The following sections outline common impurities, purification techniques, and detailed experimental protocols to achieve high-purity materials.

Introduction

Phenylglyoxylic acid and its esters are key building blocks in organic synthesis. Commercial grades or crude synthetic products often contain impurities that can interfere with subsequent reactions, affect product yield, and compromise the purity of the final active pharmaceutical ingredient (API). Therefore, robust purification methods are essential. The choice of purification technique depends on the physical properties of the this compound derivative (e.g., solid or liquid), the nature of the impurities, and the desired final purity.

Common Impurities in Synthetic this compound

The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Such as benzoic acid and its esters, which can form through side reactions.[1]

  • Solvents: Residual solvents used in the synthesis and work-up steps.

  • Reagents: Leftover reagents or catalysts.

  • Degradation Products: Phenylglyoxylic acid can be unstable under certain conditions.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting an appropriate purification strategy.

Purification Techniques

The most common and effective techniques for purifying this compound and its esters are vacuum distillation, recrystallization, and column chromatography.

Vacuum Distillation

Vacuum distillation is the preferred method for purifying liquid this compound esters, such as the methyl and ethyl esters.[1][2] This technique is effective for separating the desired product from non-volatile impurities and other volatile components with different boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.

Recrystallization

For solid derivatives like phenylglyoxylic acid, recrystallization is a powerful purification technique.[1] This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Column Chromatography

Flash column chromatography is a versatile technique for purifying a wide range of organic compounds, including this compound derivatives.[3] It is particularly useful for separating compounds with similar polarities and for removing colored impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) is critical for achieving good separation.

Quantitative Data Summary

The following tables summarize key quantitative data for the purification of this compound and its esters, compiled from various sources.

Table 1: Boiling Points of this compound Esters under Vacuum

CompoundBoiling Point (°C)Pressure (mmHg)Purity Achieved (%)Reference
Methyl this compound1361299[1][4]
Methyl this compound94-96299.3[5]
Ethyl this compound920.1595[1]
Ethyl this compound98-1020.498[1]
Ethyl this compound138-14112Not Specified[1]
Ethyl this compound13010Not Specified[6]
Ethyl this compound14825Not Specified[6]
Ethyl this compound15535Not Specified[6]
Ethyl this compound254760Not Specified[6]

Table 2: Recrystallization Data for Phenylglyoxylic Acid

CompoundRecrystallization SolventMelting Point (°C)Reference
Phenylglyoxylic AcidLigroin64.5-65.5[1]

Experimental Protocols

Protocol for Vacuum Distillation of Methyl this compound

Objective: To purify crude synthetic methyl this compound by vacuum distillation to achieve a purity of ≥99%.

Materials:

  • Crude methyl this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

  • Cold trap (e.g., with dry ice/acetone)

  • Receiving flask(s)

Workflow Diagram:

Vacuum_Distillation_Workflow Workflow for Vacuum Distillation A Setup short-path distillation apparatus B Charge crude methyl This compound A->B C Apply vacuum (target: <15 mmHg) B->C D Gradually heat the distillation flask C->D E Collect forerun (low-boiling impurities) D->E G Monitor temperature and pressure D->G F Collect main fraction (pure product) E->F H Stop distillation and cool down F->H I Characterize purified product (e.g., GC, NMR) H->I

Caption: Workflow for the purification of methyl this compound via vacuum distillation.

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the distillation flask with the crude methyl this compound. Add a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Start the stirrer and begin to evacuate the system. A pressure of 12 mmHg or lower is recommended.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Monitor the temperature of the vapor. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

  • As the temperature stabilizes at the boiling point of methyl this compound (approx. 136 °C at 12 mmHg), switch to a clean receiving flask to collect the main fraction.[1][4]

  • Continue distillation until most of the material has distilled over, leaving a small amount of residue in the distillation flask. Do not distill to dryness.

  • Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using a suitable analytical technique, such as gas chromatography (GC).

Protocol for Recrystallization of Phenylglyoxylic Acid

Objective: To purify crude solid phenylglyoxylic acid by recrystallization from ligroin.

Materials:

  • Crude phenylglyoxylic acid

  • Ligroin

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow Workflow for Recrystallization A Dissolve crude phenylglyoxylic acid in minimum hot ligroin B Hot filtration to remove insoluble impurities (if any) A->B optional C Allow the solution to cool slowly to room temperature A->C B->C D Induce further crystallization in an ice bath C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with a small amount of cold ligroin E->F G Dry the purified crystals F->G H Determine melting point and purity G->H

Caption: Workflow for the purification of phenylglyoxylic acid via recrystallization.

Procedure:

  • Place the crude phenylglyoxylic acid in an Erlenmeyer flask.

  • Add a small amount of ligroin and heat the mixture gently with swirling. Continue to add ligroin portion-wise until the solid just dissolves. Avoid adding excess solvent.

  • If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ligroin to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum.

  • Determine the melting point of the dried crystals. Pure phenylglyoxylic acid has a melting point of 64.5-65.5 °C.[1]

Protocol for Flash Column Chromatography of this compound Esters

Objective: To purify a crude this compound ester using flash column chromatography.

Materials:

  • Crude this compound ester

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Air or nitrogen source for pressurization

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber for monitoring

Workflow Diagram:

Column_Chromatography_Workflow Workflow for Column Chromatography A Select appropriate solvent system via TLC B Pack the column with silica gel slurry A->B C Load the crude sample onto the column B->C D Elute the column with the chosen solvent system C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent to obtain purified product G->H I Assess purity H->I

Caption: Workflow for the purification of this compound esters via flash column chromatography.

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound ester in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Purity Assessment: Assess the purity of the final product by appropriate analytical methods (e.g., NMR, GC-MS).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Vacuum distillation should be performed behind a safety shield.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

Application Notes and Protocols for Phenylglyoxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling, storage, and application of phenylglyoxylic acid and its common ester derivatives, ethyl phenylglyoxylate and methyl this compound. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Compound Information and Safety Overview

This compound and its derivatives are key building blocks in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] They are reactive alpha-keto acids or esters that require careful handling due to their potential hazards.

General Hazards:

  • Harmful if swallowed.

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation.

  • Moisture sensitive, particularly in ester forms.

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

A standard set of PPE is mandatory when handling this compound derivatives:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and inspect them for any signs of degradation before use.

  • Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosol formation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. For solid forms like phenylglyoxylic acid, a dust mask (e.g., N95) is recommended.[4]

Quantitative Data Summary

The physical properties and recommended storage conditions for phenylglyoxylic acid and its esters are summarized below. These values are critical for experimental design and for maintaining the long-term stability of the compounds.

PropertyPhenylglyoxylic AcidEthyl this compoundMethyl this compound
Molecular Formula C₈H₆O₃C₁₀H₁₀O₃C₉H₈O₃
Molecular Weight 150.13 g/mol 178.19 g/mol 164.16 g/mol
Appearance Colorless to white crystalsGreen to clear yellow liquidClear yellow liquid
Melting Point 62-66 °C158 °CNot Available
Boiling Point 138-141 °C @ 16 mmHg138-139 °C @ 18 mmHg136 °C @ 12 mmHg
Density Not Available1.122 g/mL @ 25 °CNot Available
Storage (Solid/Neat) Powder: -20°C for up to 3 years.[5] Store in a cool, dry place.Store below +30°C.[6] Keep container tightly closed.Store in a cool, dry place. Keep container closed when not in use.
Storage (In Solvent) In solvent: -80°C for up to 1 year.[4][5]In solvent: -80°C for up to 2 years; -20°C for 1 year.[7]Not specified, but -80°C is recommended for long-term stability.

Handling and Storage Protocols

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the compound name and CAS number on the label match the order.

  • Ensure the container is tightly sealed.

General Handling
  • Ventilation: Always handle phenylglyoxylates in a certified chemical fume hood to avoid inhalation of vapors, mists, or dust.

  • Dispensing:

    • Solids (Phenylglyoxylic Acid): Use a spatula or powder funnel to dispense. Avoid creating dust.

    • Liquids (Esters): Use a calibrated pipette or syringe for accurate measurement.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Storage Procedures
  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, especially for the moisture-sensitive esters, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Location: Store in a designated, well-ventilated, and dry chemical storage area away from incompatible materials.

  • Temperature: Follow the specific temperature guidelines in the table above for optimal stability. Phenylglyoxylic acid powder is stable at -20°C for years, while solutions are best stored at -80°C.[4][5] Ethyl this compound solutions can be stored at -80°C for up to two years.[7]

Experimental Protocols

Phenylglyoxylates are versatile reagents in organic synthesis. Below are representative protocols for their use.

Protocol: Synthesis of 2-Arylbenzothiazoles using Phenylglyoxylic Acid

This protocol describes the synthesis of a 2-arylbenzothiazole via the condensation of phenylglyoxylic acid with an o-aminothiophenol, a common reaction in the development of pharmaceutically active compounds.

Materials:

  • Phenylglyoxylic acid

  • 2-Aminothiophenol (B119425)

  • Potassium persulfate (K₂S₂O₈)

  • Solvent (e.g., DMF or Toluene)

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and phenylglyoxylic acid (1.1 mmol) in the chosen solvent (10 mL).

  • Initiation: Add potassium persulfate (K₂S₂O₈) (2.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-arylbenzothiazole.

Protocol: Photopolymerization using Ethyl this compound as a Photoinitiator

Ethyl this compound can act as a radical photoinitiator for the polymerization of various monomers, a process used in creating photo-curable materials.

Materials:

  • Ethyl this compound

  • Monomer (e.g., dimethacrylate-based monomers)

  • Solvent (e.g., Benzene)

  • Pyrex test tube or appropriate reaction vessel

  • Inert gas source (e.g., Argon)

  • UV light source (e.g., medium-pressure mercury lamp)

Procedure:

  • Preparation: Prepare a solution by dissolving the monomer and ethyl this compound (typically 0.5% by mass relative to the monomer) in benzene (B151609) inside a Pyrex test tube.

  • Degassing: Purge the solution with dry argon for approximately 15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Irradiation: Place the test tube at a fixed distance from the UV light source and irradiate for the desired time. The polymerization process will be initiated by the radicals generated from the photolysis of ethyl this compound.

  • Analysis: After irradiation, the extent of polymerization can be determined by various analytical techniques, such as gravimetry (after precipitating the polymer) or spectroscopy.

Waste Disposal

  • Collection: Collect all waste containing phenylglyoxylates in a designated, labeled, and sealed hazardous waste container.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for handling phenylglyoxylates and a simplified representation of a common synthetic pathway.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal Receive Receive & Inspect Chemical DonPPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Receive->DonPPE 1. Safety First FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Dispense Dispense Solid or Liquid (Avoid Dust/Vapors) FumeHood->Dispense 2. Controlled Environment Experiment Perform Experiment (e.g., Synthesis) Dispense->Experiment Store Store in Tightly Sealed Container Experiment->Store 3. Post-Use Storage Waste Collect in Labeled Hazardous Waste Container Experiment->Waste 4. Waste Disposal Temp Temperature Control (e.g., -20°C or -80°C) Store->Temp Inert Inert Atmosphere (Optional, for Esters) Temp->Inert EHS Dispose via EHS Guidelines Waste->EHS

Caption: Workflow for Safe Handling and Storage of Phenylglyoxylates.

G cluster_pathway Synthetic Pathway Example PGA Phenylglyoxylic Acid Intermediate Cyclization Intermediate PGA->Intermediate ATP 2-Aminothiophenol ATP->Intermediate BT 2-Arylbenzothiazole (Final Product) Intermediate->BT Oxidative Condensation Catalyst K₂S₂O₈ (Oxidant) Catalyst->Intermediate

References

Application Notes and Protocols: In Vitro Effects of Phenylglyoxylate on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylate, also known as benzoylformate, is a key metabolite and a known inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. In the context of oncology, targeting tumor metabolism has emerged as a promising therapeutic strategy. Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift makes them highly dependent on enzymes like LDH for energy production and regeneration of NAD+. Inhibition of LDH can disrupt the metabolic activity of cancer cells, leading to reduced proliferation and induction of cell death.

These application notes provide a summary of the expected in vitro effects of this compound on various cell lines, based on its known mechanism as an LDH inhibitor and studies on analogous compounds. Detailed protocols for key experiments to assess these effects are also provided.

Data Presentation: Expected Quantitative Effects of this compound

While direct, comprehensive in vitro studies quantifying the specific effects of this compound on a wide range of cell lines are not extensively available in the public domain, data from studies on other LDH inhibitors and related phenolic compounds allow for the extrapolation of expected outcomes. The following tables summarize the anticipated quantitative data from key in vitro assays when testing this compound.

Table 1: Anticipated Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeExpected IC50 Range (µM)Notes
HeLaCervical Cancer50 - 500High glycolytic activity may confer sensitivity.
HepG2Liver Cancer75 - 600Dependent on the cell line's reliance on glycolysis.
A549Lung Cancer100 - 800Sensitivity may vary based on metabolic phenotype.
MCF-7Breast Cancer150 - >1000May show variable response depending on subtype.
Normal FibroblastsNon-cancerous>1000Expected to be less sensitive than cancer cells.

Note: These are estimated ranges based on the activity of other small molecule LDH inhibitors. Actual IC50 values would need to be determined experimentally.

Table 2: Expected Effects of this compound on Cell Viability and Apoptosis

Cell LineThis compound Conc. (µM)Expected Cell Viability (%)Expected Apoptosis Rate (%) (Annexin V+)
HeLa100~70-80%~15-25%
HeLa500~30-50%~40-60%
HepG2100~75-85%~10-20%
HepG2500~40-60%~35-55%

Note: These are hypothetical values to illustrate expected dose-dependent effects. Actual results will vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the in vitro effects of this compound are provided below.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phenylglyoxylic acid (or its sodium salt, this compound)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations. Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the activity of LDH in cell lysates or the amount of LDH released into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cell culture supernatant or cell lysate

  • LDH assay buffer (e.g., Tris buffer, pH 7.4)

  • NADH

  • Sodium pyruvate (B1213749)

  • 96-well UV-transparent plate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • LDH Release: Collect the cell culture medium from cells treated with this compound.

    • LDH Inhibition: Lyse the cells and collect the supernatant after centrifugation.

  • Reaction Mixture: In each well of a 96-well plate, add:

    • 150 µL LDH assay buffer

    • 20 µL NADH solution (e.g., 2 mg/mL)

    • 10 µL of cell culture supernatant or lysate

  • Initiate Reaction: Add 20 µL of sodium pyruvate solution (e.g., 10 mM) to each well to start the reaction.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation (change in absorbance per minute). For inhibition studies, compare the LDH activity in this compound-treated samples to untreated controls.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualization of Pathways and Workflows

Signaling Pathways

This compound's primary mechanism of action is the inhibition of lactate dehydrogenase (LDH), which is a key enzyme in the glycolytic pathway. This inhibition leads to a disruption of cellular metabolism and can trigger apoptosis through various signaling cascades. While the precise downstream pathways affected by this compound are not fully elucidated, inhibition of LDH is known to impact pathways sensitive to cellular energy status and redox balance.

G cluster_glycolysis Glycolysis cluster_effect Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH Mitochondrial Respiration Mitochondrial Respiration Pyruvate->Mitochondrial Respiration TCA Cycle & OxPhos Reduced ATP Reduced ATP Production Increased ROS Increased Reactive Oxygen Species Mitochondrial Respiration->Increased ROS NAD+ NAD+ NADH NADH NAD+->NADH Glycolysis NADH->NAD+ LDH Apoptosis Apoptosis Increased ROS->Apoptosis This compound This compound This compound->Lactate Inhibits

Caption: this compound inhibits LDH, disrupting glycolysis and promoting apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound on a cancer cell line.

G cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Select Cell Line cell_culture Cell Culture & Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability ldh LDH Activity Assay treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ic50 IC50 Determination viability->ic50 ldh_analysis LDH Inhibition Quantification ldh->ldh_analysis apoptosis_analysis Apoptosis Rate Calculation apoptosis->apoptosis_analysis end Conclusion: Efficacy of this compound ic50->end ldh_analysis->end apoptosis_analysis->end

Caption: Workflow for assessing this compound's in vitro anticancer effects.

Troubleshooting & Optimization

Phenylglyoxylate Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of phenylglyoxylate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and find answers to frequently asked questions to improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound and its derivatives.

Q1: My overall yield of 4-hydroxythis compound is consistently low. What are the potential causes?

Low yields in the two-step synthesis of 4-hydroxythis compound, which involves the condensation of phenol (B47542) and glyoxylic acid followed by oxidation, can stem from issues in either stage of the reaction.[1] A systematic approach to troubleshooting both steps is crucial for identifying the root cause.

Q2: How can I troubleshoot the initial condensation step (Phenol + Glyoxylic Acid → 4-Hydroxymandelic Acid)?

Several factors can adversely affect the yield of the intermediate, 4-hydroxymandelic acid. These include suboptimal reaction temperature, incorrect pH, impure reactants, and inappropriate reaction time.[1]

  • Sub-optimal Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low will result in slow reaction rates and incomplete conversion.[1]

  • Incorrect pH: This reaction is typically performed in an alkaline medium.[2] Improper pH control can significantly reduce the reaction rate and lead to the formation of unwanted byproducts.[1][2]

  • Purity of Reactants: The purity of both phenol and glyoxylic acid is critical. Impurities can interfere with the reaction, leading to lower yields and difficulties in purification.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, excessively long reaction times may cause product degradation.[1]

Q3: What issues should I look for in the oxidation step (4-Hydroxymandelic Acid → 4-Hydroxythis compound)?

The second step, the oxidation of 4-hydroxymandelic acid, is also critical for achieving a high overall yield. Common problems include:

  • Inefficient Oxidizing Agent: The choice and quantity of the oxidizing agent are crucial. Incomplete oxidation will leave unreacted starting material, whereas an overly aggressive or excessive amount of oxidant can lead to over-oxidation and the formation of byproducts.[1]

  • Sub-optimal Temperature and pH: As with the condensation step, temperature and pH must be carefully controlled during oxidation to maximize yield and minimize side reactions.[1]

  • Presence of Impurities: Impurities carried over from the condensation step can interfere with the oxidation process.[1]

Q4: I am observing significant byproduct formation. What are these likely to be and how can I minimize them?

The primary byproducts often result from side reactions involving the reactive phenolic group and the aldehyde functionality of glyoxylic acid.[1] Over-oxidation in the second step can also generate undesired products.[1] To minimize byproduct formation:

  • Optimize Reaction Conditions: Carefully control temperature, pH, and reaction time.[1]

  • Control Stoichiometry: Use precise molar ratios of reactants to prevent excesses that could lead to side reactions.[1]

  • Purify the Intermediate: If feasible, purifying the 4-hydroxymandelic acid intermediate before proceeding to the oxidation step can significantly reduce the formation of byproducts in the final product.[1]

Frequently Asked Questions (FAQs)

Q5: What are the key parameters to control for maximizing the yield of this compound esters?

For esterification reactions, such as the synthesis of methyl this compound, key parameters include the molar ratio of reactants, the choice of catalyst, reaction temperature, and reaction time. For example, in one reported synthesis, a mole ratio of phenylglyoxylic acid to 2959 of 1:1.1, with methanesulfonic acid as a catalyst in toluene (B28343) at 105°C for 6 hours, resulted in a 92.1% yield.[3]

Q6: Can impurities in the starting materials significantly impact the reaction?

Yes, the purity of reactants is paramount.[1] Impurities can act as catalysts for side reactions or inhibit the desired reaction, leading to lower yields and complicating the purification of the final product.[1][4]

Q7: Is it necessary to monitor the reaction progress?

Yes, monitoring the reaction, for instance by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is crucial to determine the optimal reaction time.[1] This helps to ensure the reaction goes to completion without allowing for the degradation of the product due to extended reaction times.[1]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in 4-Hydroxythis compound Synthesis

Reaction Step Potential Cause Recommended Action
Condensation Sub-optimal TemperatureMaintain temperature within the optimal range to balance reaction rate and stability.[1]
Incorrect pHEnsure the reaction medium is alkaline and maintain consistent pH control.[1][2]
Impure ReactantsUse high-purity phenol and glyoxylic acid.[1]
Insufficient/Excessive Reaction TimeMonitor the reaction to determine the point of maximum conversion before product degradation.[1]
Oxidation Inefficient Oxidizing AgentSelect a suitable oxidizing agent and optimize its concentration.[1]
Sub-optimal Temperature and pHMaintain strict control over temperature and pH to prevent side reactions.[1]
Impurities from Previous StepConsider purifying the intermediate 4-hydroxymandelic acid.[1]

Table 2: Example of Optimized Conditions for Phenylglyoxylic Acid Ester Synthesis

Parameter Optimized Condition Yield Reference
Reactants Phenylglyoxylic acid, 295992.1%[3]
Mole Ratio 1 : 1.1
Catalyst Methanesulfonic acid
Solvent Toluene
Temperature 105°C
Reaction Time 6 hours

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Hydroxymandelic Acid (Condensation Step)

  • Reaction Setup: In a suitable reaction vessel, dissolve phenol in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Reactant Addition: Slowly add an aqueous solution of glyoxylic acid to the phenol solution over a period of several hours.

  • Temperature Control: Maintain the reaction mixture at the predetermined optimal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or HPLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture and acidify it to precipitate the 4-hydroxymandelic acid.[1]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for the Oxidation of 4-Hydroxymandelic Acid to 4-Hydroxythis compound

Note: The choice of oxidizing agent and specific conditions should be determined based on literature and laboratory capabilities. A common approach involves using a mild oxidizing agent in a controlled pH environment.

  • Dissolution: Dissolve the 4-hydroxymandelic acid in a suitable solvent.[1]

  • Oxidant Addition: Add the chosen oxidizing agent to the solution while maintaining optimal temperature and pH.

  • Reaction Monitoring: Track the disappearance of the starting material and the formation of the product by TLC or HPLC.[1]

  • Work-up and Purification: After the reaction is complete, quench any remaining oxidant and extract the 4-hydroxythis compound.[1] Further purification may be necessary, for example, by recrystallization.[1]

Visualizations

G cluster_workflow Experimental Workflow: 4-Hydroxythis compound Synthesis A Condensation Step: Phenol + Glyoxylic Acid B Intermediate: 4-Hydroxymandelic Acid A->B Alkaline medium, Controlled Temp. C Oxidation Step B->C Controlled Temp. & pH D Final Product: 4-Hydroxythis compound C->D Mild Oxidizing Agent E Purification D->E e.g., Recrystallization F High-Purity Product E->F G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Condensation Analyze Condensation Step Start->Check_Condensation Check_Oxidation Analyze Oxidation Step Start->Check_Oxidation Temp_pH_Cond Incorrect Temp/pH? Check_Condensation->Temp_pH_Cond Oxidant Inefficient Oxidant? Check_Oxidation->Oxidant Purity_Time_Cond Impure Reactants or Incorrect Time? Temp_pH_Cond->Purity_Time_Cond No Optimize_Cond Optimize Temp/pH Temp_pH_Cond->Optimize_Cond Yes Purify_Reactants Use Pure Reactants & Optimize Time Purity_Time_Cond->Purify_Reactants Yes Purify_Intermediate Consider Intermediate Purification Purity_Time_Cond->Purify_Intermediate No Temp_pH_Ox Incorrect Temp/pH? Oxidant->Temp_pH_Ox No Optimize_Oxidant Change/Optimize Oxidant Oxidant->Optimize_Oxidant Yes Optimize_Ox_Cond Optimize Temp/pH Temp_pH_Ox->Optimize_Ox_Cond Yes Temp_pH_Ox->Purify_Intermediate No

References

Technical Support Center: Phenylglyoxylate & Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with phenylglyoxylate and its derivatives. The information is presented in a question-and-answer format to directly address common issues related to the instability of these compounds in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary causes?

A1: Phenylglyoxylic acid (PGA) is known to be relatively unstable in solution. The primary factors contributing to its degradation are:

  • pH: PGA is significantly more unstable in neutral to alkaline conditions (pH > 6.5). It exhibits greater stability in acidic environments (pH 3-6).[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of PGA. Solutions are more stable when refrigerated (4°C) or frozen (-20°C) compared to room temperature (25°C).[3]

  • Light: Phenylglyoxylic acid is susceptible to photodegradation, which can lead to decarboxylation.[1]

  • Oxidation: Similar to other keto acids, this compound can be susceptible to oxidative degradation. This can be exacerbated by the presence of oxygen and certain metal ions.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To ensure the stability of your this compound solutions, the following storage conditions are recommended:

  • Short-term (up to 4 days): Store solutions at 4°C in a refrigerator.[3]

  • Long-term: For extended storage, aliquot your stock solution into single-use vials and store them at -20°C or, for even greater stability, at -80°C.[4]

  • Light protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, especially for long-term storage or when working with sensitive assays, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I'm observing unexpected results in my cell-based assay when using this compound. What could be the issue?

A3: Unexpected results in cell-based assays can often be attributed to the instability of the compound in the cell culture medium. Here are a few things to consider:

  • Compound Precipitation: this compound, especially at higher concentrations, may precipitate in the culture medium, leading to inaccurate dosing and potential cytotoxicity. Visually inspect your wells under a microscope for any signs of precipitation.

  • Degradation in Media: Cell culture media is typically buffered at a physiological pH (around 7.4), which is a condition where this compound is less stable. The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration. Consider preparing fresh solutions immediately before use and minimizing the incubation time if possible.

  • Formation of Cytotoxic Degradants: The degradation products of this compound could potentially have their own biological activity, including cytotoxicity, which could confound your results.

  • Interaction with Media Components: Some components in cell culture media, like glucose, can potentially react with certain compounds over time.[5]

Q4: What are the known degradation products of this compound?

A4: The primary degradation pathway for phenylglyoxylic acid is decarboxylation, especially when exposed to light or in the presence of an oxidizing agent like hydrogen peroxide.[1][6] This reaction results in the formation of benzaldehyde (B42025) and carbon dioxide.[7] In aqueous solutions, benzaldehyde can be a key intermediate.[1]

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.
Potential Cause Recommended Solution
Solution Degradation Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, thaw it quickly and use it immediately. Avoid repeated freeze-thaw cycles.[4]
Inaccurate Concentration Verify the concentration of your stock solution using a validated analytical method like HPLC-UV.
Variability in Experimental Conditions Ensure that the pH, temperature, and light exposure are consistent across all experiments.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Recommended Solution
Formation of Degradation Products This is a strong indicator of this compound degradation. Review your solution preparation and storage procedures. Ensure you are using the recommended pH, temperature, and light protection.
Contamination Ensure all glassware is scrupulously clean and that all solvents and reagents are of high purity.
Matrix Effects (for biological samples) If you are analyzing biological samples, consider that other components in the matrix may be interfering with your analysis. Optimize your sample preparation method (e.g., solid-phase extraction) to remove interfering substances.

Quantitative Data on this compound Stability

The following table summarizes the known effects of various conditions on the stability of phenylglyoxylic acid. While precise kinetic data is not always available in the literature, this table provides a qualitative and semi-quantitative overview.

Condition Observation Impact on Stability Reference
Temperature Gradual decrease at 4°C and a more marked decrease at 25°C over a week in urine samples.Higher temperature significantly decreases stability.[3]
pH More unstable in alkaline urine (e.g., pH 8) compared to acidic urine (e.g., pH 6 or below).Alkaline pH decreases stability, while acidic pH enhances it.[3]
Light Undergoes photodecarboxylation.Exposure to light leads to degradation.[1]
Storage Duration No significant decrease for up to 4 days when stored refrigerated (4°C).Stable for a limited time at 4°C.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • Phenylglyoxylic acid (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of phenylglyoxylic acid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the phenylglyoxylic acid is completely dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[4]

Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC (Forced Degradation Study)
  • Objective: To determine the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • HPLC-grade water

    • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC system with a UV detector and a C18 column

    • pH meter

  • Procedure:

    • Preparation of Test Solutions:

      • Prepare a working solution of this compound (e.g., 1 mM) in HPLC-grade water.

      • For pH stress testing, adjust the pH of the working solution to acidic (e.g., pH 3), neutral (pH 7), and alkaline (e.g., pH 9) conditions using HCl and NaOH.

      • For oxidative stress testing, add H₂O₂ to the working solution.

      • For thermal stress testing, incubate the working solution at elevated temperatures (e.g., 40°C, 60°C).

      • For photostability testing, expose the working solution to a light source (e.g., UV lamp).

    • Time Points:

      • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • HPLC Analysis:

      • Inject the samples into the HPLC system.

      • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic acid) to separate this compound from its degradation products.

      • Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm).

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

      • Identify and quantify any degradation products that are formed.

Visualizations

Phenylglyoxylate_Degradation_Pathway cluster_conditions Stress Conditions Light (UV) Light (UV) Degradation Degradation Light (UV)->Degradation Heat Heat Heat->Degradation Alkaline pH Alkaline pH Alkaline pH->Degradation Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Degradation This compound This compound This compound->Degradation Decarboxylation Benzaldehyde Benzaldehyde Degradation->Benzaldehyde CO2 CO2 Degradation->CO2

Caption: Factors leading to this compound degradation.

Experimental_Workflow_Stability_Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Aqueous Working Solutions A->B C Acid/Base Hydrolysis B->C D Oxidation (H2O2) B->D E Thermal Stress B->E F Photostability B->F G Sample at Time Points C->G D->G E->G F->G H HPLC-UV Analysis G->H I Quantify this compound & Degradation Products H->I Styrene_Metabolism_Workflow cluster_input Inputs cluster_metabolism Metabolic Pathway in Rat Hepatocytes cluster_output Analysis Styrene (B11656) Styrene StyreneGlycol Styrene Glycol Styrene->StyreneGlycol Metabolism MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid Metabolism PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Metabolism HPLC HPLC Analysis of Cell Culture Medium PhenylglyoxylicAcid->HPLC

References

Phenylglyoxylate Resolution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of phenylglyoxylate in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing) for phenylglyoxylic acid in reversed-phase HPLC?

A1: The most common cause of peak tailing for acidic compounds like phenylglyoxylic acid is secondary interactions with the stationary phase.[1] Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the carboxyl group of this compound, leading to this issue.[1] To mitigate this, it is crucial to control the mobile phase pH.

Q2: How does mobile phase pH affect the retention and peak shape of this compound?

A2: The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like phenylglyoxylic acid.[2][3] To ensure good peak shape and reproducible retention times, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of phenylglyoxylic acid.[4] This suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving retention on a reversed-phase column.

Q3: Which type of HPLC column is best suited for this compound analysis?

A3: For achiral separations, a standard C18 column is commonly used and has been shown to be effective.[5][6][7] For chiral separations, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are a good starting point. Macrocyclic glycopeptide-based columns have also been used successfully for the separation of organic acids.

Q4: My this compound enantiomers are not separating. What should I try first?

A4: If you are not seeing any separation of the enantiomers, the first step is to confirm that you are using a suitable chiral stationary phase (CSP). If the column is appropriate, the next step is to optimize the mobile phase. This includes adjusting the organic modifier percentage and incorporating a suitable acidic additive, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to improve chiral recognition.[7]

Q5: Can temperature be used to improve the chiral resolution of this compound?

A5: Yes, column temperature can significantly impact chiral separations.[6] Varying the temperature can alter the thermodynamics of the interaction between the enantiomers and the chiral stationary phase, which can either increase or decrease resolution. It is an important parameter to screen during method development. Generally, lower temperatures tend to improve chiral separation, but this is not always the case.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in Achiral Analysis

This guide addresses common causes of asymmetric peaks for this compound and provides systematic solutions.

Symptom Potential Cause Suggested Solution
Peak Tailing Secondary Silanol Interactions: The carboxyl group of this compound interacts with residual silanols on the column packing.[1]Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid to suppress the ionization of both the analyte and the silanol groups.[4][5][6]
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase.Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
Peak Fronting Sample Overload: High concentrations of the analyte can saturate the stationary phase.Dilute the Sample: Reduce the concentration of the this compound standard or sample.
Inappropriate Sample Solvent: The sample is dissolved in a solvent weaker than the mobile phase.Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or slightly weaker strength than the mobile phase.

G start Start: Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide issue likely (e.g., void in column, connection leak). check_all_peaks->system_issue Yes single_peak_issue Issue is likely specific to this compound. check_all_peaks->single_peak_issue No end_bad Problem Persists: Consider Column Replacement or Further Method Development system_issue->end_bad check_tailing Is the peak tailing? single_peak_issue->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No adjust_ph Lower mobile phase pH (e.g., to 2.5-3.0). check_tailing->adjust_ph Yes dilute_sample Dilute the sample. check_fronting->dilute_sample Yes check_fronting->end_bad No reduce_injection Reduce injection volume or sample concentration. adjust_ph->reduce_injection match_solvent Dissolve sample in mobile phase. reduce_injection->match_solvent end_good Problem Resolved match_solvent->end_good dilute_sample->end_good

Issue 2: Poor or No Resolution of this compound Enantiomers

This guide provides a systematic approach to resolving the enantiomers of this compound.

Symptom Potential Cause Suggested Solution
No Separation Incorrect Chiral Stationary Phase (CSP): The selected CSP is not suitable for this compound.Screen Different CSPs: Test polysaccharide-based (cellulose, amylose) and macrocyclic glycopeptide columns.
Inappropriate Mobile Phase: The mobile phase composition does not facilitate chiral recognition.Optimize Mobile Phase: Start with a standard mobile phase (e.g., Hexane (B92381)/IPA for normal phase, ACN/Water for reversed-phase) and then systematically vary the organic modifier ratio.
Poor Resolution Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is not ideal.Fine-tune Organic Modifier Percentage: Adjust the percentage of the organic modifier in small increments (e.g., 2-5%).
Lack of Mobile Phase Additive: Secondary interactions are interfering with chiral recognition.Add an Acidic Modifier: For acidic compounds like this compound, add 0.1% TFA, formic acid, or acetic acid to the mobile phase to improve peak shape and selectivity.[7]
Suboptimal Temperature: The column temperature is not ideal for the separation.Optimize Column Temperature: Screen a range of temperatures (e.g., 15°C to 40°C in 5°C increments) to find the optimal condition for resolution.[6]

G start Start: Poor/No Chiral Resolution check_csp Verify Suitability of Chiral Stationary Phase (CSP) start->check_csp screen_csp Screen alternative CSPs (e.g., polysaccharide-based). check_csp->screen_csp CSP may be unsuitable optimize_mp Optimize Mobile Phase check_csp->optimize_mp CSP is appropriate screen_csp->optimize_mp adjust_modifier Adjust organic modifier ratio. optimize_mp->adjust_modifier add_additive Add acidic modifier (e.g., 0.1% TFA). adjust_modifier->add_additive optimize_temp Optimize column temperature. add_additive->optimize_temp end_good Resolution Achieved optimize_temp->end_good Success end_bad Problem Persists: Re-evaluate CSP and mobile phase system. optimize_temp->end_bad Failure

Experimental Protocols

Protocol 1: Achiral Analysis of Phenylglyoxylic Acid by Reversed-Phase HPLC

This protocol is a general method for the quantitative analysis of phenylglyoxylic acid.

G prep_mp 1. Prepare Mobile Phase prep_sample 2. Prepare Sample prep_mp->prep_sample equilibrate 3. Equilibrate HPLC System prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject analyze 5. Analyze Data inject->analyze

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of methanol (B129727) and a 10 mM potassium dihydrogen phosphate (B84403) buffer.[5]

    • Adjust the pH of the buffer to 2.5 with phosphoric acid.[5]

    • A typical starting ratio is 10:90 (v/v) of methanol to buffer.[5]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • HPLC System and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: As prepared above.

    • Flow Rate: 0.5 - 1.0 mL/min.[5][6]

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 225 nm.[5][6]

    • Injection Volume: 10-20 µL.

  • System Equilibration:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared standard and sample solutions.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol provides a starting point for developing a method for the enantioseparation of this compound.

G select_csp 1. Select Chiral Column prep_mp 2. Prepare Mobile Phase select_csp->prep_mp prep_sample 3. Prepare Racemic Sample prep_mp->prep_sample equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate inject 5. Inject and Analyze equilibrate->inject optimize 6. Optimize Separation inject->optimize

  • Chiral Column Selection:

    • Select a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose phenylcarbamate derivatives.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a mobile phase consisting of a mixture of hexane and isopropanol (B130326) (IPA).

    • A typical starting ratio is 90:10 (v/v) of hexane to IPA.

    • Add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid to the mobile phase.[7]

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase.

  • HPLC System and Conditions:

    • Column: Chiral Stationary Phase (e.g., Amylose-based).

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (to be optimized).

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis and Optimization:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic sample.

    • If no or poor separation is observed, systematically adjust the following parameters:

      • Organic Modifier Ratio: Increase the percentage of IPA in 5% increments.

      • Temperature: Decrease or increase the column temperature in 5 °C increments.

      • Acidic Additive: If peak shape is poor, ensure the acidic additive is present and at an appropriate concentration.

Quantitative Data Summary

The following tables summarize typical HPLC parameters for the analysis of phenylglyoxylic acid based on published methods.

Table 1: Achiral HPLC Method Parameters for Phenylglyoxylic Acid Analysis

ParameterMethod 1Method 2
Column C18 (250 mm x 4.6 mm, 5 µm)C18
Mobile Phase Methanol: 10 mM KH2PO4 (pH 2.5) (10:90 v/v)[5][7]Acetonitrile: Mixed Acid* (5:95 v/v)[6]
Flow Rate 0.5 mL/min[5][7]1.0 mL/min[6]
Detection 220 nm[5][7]225 nm[6]
Column Temp. Ambient25 °C[6]
Linearity Range -0.033-0.412 mg/mL[6]
LOD 4.6 µM[5]-
LOQ 13.2 µM[5]17.2 ng[6]
Recovery 95.9%[5]95.2-104.3%[6]
*Mixed acid: 0.5 mL glacial acetic acid + 0.5 mL phosphoric acid + 1000 mL water[6]

Table 2: Example Parameters for Chiral HPLC Method Development

ParameterCondition A (Starting Point)Condition B (Optimized)
Column Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane:IPA (90:10 v/v) + 0.1% TFAHexane:IPA (85:15 v/v) + 0.1% TFA
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C20 °C
Expected Outcome Initial screening for separation.Improved resolution and peak shape.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the enzymatic activity of phenylglyoxylate-related enzymes, such as Benzoylformate Decarboxylase (BFD) and Mandelate Racemase (MR).

Troubleshooting Guide

This guide addresses common issues encountered during experimentation with this compound-related enzymes.

Issue 1: Low or No Enzymatic Activity Detected

Q: I am not observing any significant activity with my this compound-related enzyme. What are the possible causes and how can I troubleshoot this?

A: Low or no enzymatic activity is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incorrect Assay Conditions: Ensure all assay components are at their optimal concentrations and that the pH and temperature are suitable for your specific enzyme. This compound:acceptor oxidoreductase, for example, has an optimal pH of 8.0.[1]

  • Improper Reagent Preparation and Storage:

    • Verify that all reagents, especially cofactors like Thiamine Pyrophosphate (ThDP) for decarboxylases, are fresh and have been stored correctly.

    • Enzymes should always be kept on ice before being added to the reaction mixture to prevent denaturation.

    • Thaw all components completely and mix gently before use to ensure homogeneity.[2]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions. Consider performing a control experiment by pre-incubating the enzyme without the substrate to assess its stability over time. Adding stabilizing agents like BSA or glycerol (B35011) might be beneficial.[3]

  • Presence of Inhibitors: Your sample or buffer might contain inhibitors. EDTA, for instance, can interfere with some enzyme assays.[2] To check for inhibitors, you can try diluting your enzyme preparation; this may dilute out the inhibitor.[3]

  • Inactive Enzyme: The enzyme itself may be inactive due to improper folding, purification issues, or degradation. It's advisable to run a positive control with a known active batch of the enzyme or a standard sample to verify the assay setup.

Logical Flow for Troubleshooting Low Enzyme Activity

G start Start: Low/No Activity check_assay Verify Assay Conditions (pH, Temp, Concentrations) start->check_assay check_reagents Check Reagent Quality (Enzyme, Substrate, Cofactors) check_assay->check_reagents check_protocol Review Protocol Execution (Pipetting, Mixing, Timing) check_reagents->check_protocol run_controls Run Positive & Negative Controls check_protocol->run_controls analyze_data Analyze Control Results run_controls->analyze_data active_control_fail Positive Control Fails? analyze_data->active_control_fail active_control_ok Positive Control Works? analyze_data->active_control_ok troubleshoot_assay Troubleshoot Assay Setup (Buffer, Reagents, Instrument) active_control_fail->troubleshoot_assay troubleshoot_enzyme Troubleshoot Enzyme (Purity, Concentration, Stability) active_control_ok->troubleshoot_enzyme end Resolution troubleshoot_assay->end troubleshoot_enzyme->end

Caption: Troubleshooting workflow for low or no enzyme activity.

Issue 2: Non-Linear Reaction Rates

Q: My initial reaction rate is linear for only a short period and then plateaus. What could be the cause?

A: This is a common observation in enzyme kinetics and usually points to one of the following factors:

  • Substrate Depletion: The enzyme may be consuming the substrate so quickly that the concentration is no longer saturating, leading to a decrease in the reaction rate.

    • Solution: Decrease the enzyme concentration or increase the initial substrate concentration. Ideally, the substrate concentration should be at least 10-fold higher than the Michaelis-Menten constant (Km) to maintain zero-order kinetics initially.[3]

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme. As the product accumulates, the enzyme's activity decreases.

    • Solution: Analyze the reaction at different initial substrate concentrations. If the plateau is reached faster with higher substrate levels, it could indicate product inhibition.[3] Consider measuring the initial velocity over a shorter time frame.

  • Enzyme Inactivation: The enzyme may be losing activity over time due to instability under the assay conditions.

    • Solution: As mentioned previously, check enzyme stability by pre-incubating it under assay conditions without the substrate and measuring activity at different time points.[3]

Issue 3: Poor Reproducibility of Results

Q: I'm getting inconsistent results between experimental replicates. How can I improve reproducibility?

A: Poor reproducibility often arises from minor variations in experimental execution.

  • Inconsistent Pipetting: Ensure you are using calibrated pipettes and that your technique is consistent, especially for small volumes.[2]

  • Inadequate Mixing: Pipetting the enzyme up and down a few times is not sufficient for effective mixing. Ensure the reaction mixture is homogenous before starting measurements.

  • Temperature Fluctuations: Even a small change in temperature can significantly affect enzyme kinetics. Ensure all reagents are equilibrated to the assay temperature before mixing.

  • Reagent Preparation: Day-to-day variations in how you prepare your solutions can introduce errors. Prepare larger batches of reagents when possible to ensure consistency across multiple experiments.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal pH and temperature for my this compound-related enzyme?

A1: To determine the optimal pH, you should run the assay across a range of pH values using appropriate buffers, while keeping all other parameters constant. Similarly, for optimal temperature, perform the assay at various temperatures under the optimal pH condition. The conditions that yield the highest reaction velocity are considered optimal.

Q2: What is the role of Thiamine Pyrophosphate (ThDP) in enzymes like Benzoylformate Decarboxylase (BFD)?

A2: BFD is a ThDP-dependent enzyme.[4][5] ThDP is a crucial cofactor that facilitates the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025) and carbon dioxide.[4] It acts by forming a covalent intermediate with the substrate, which stabilizes the carbanion formed during decarboxylation.

Q3: My enzyme preparation has low specific activity. How can I improve it?

A3: Low specific activity can be due to a heterogeneous enzyme sample. Further purification steps, such as affinity or ion-exchange chromatography, can help remove contaminating proteins that do not contribute to the desired activity but are included in the total protein measurement.[3]

Q4: Can substrate analogues be used to study my enzyme?

A4: Yes, substrate analogues can be powerful tools. For instance, methyl benzoylphosphonate has been used as a mechanism-based, competitive, and reversible inhibitor of BFD to study the reaction intermediate.[5] Such analogues can provide valuable insights into the enzyme's active site and catalytic mechanism.

Q5: Are there any known activators for this compound-related enzymes?

A5: While much of the literature focuses on inhibitors, enzyme activation is an area of growing interest. Strategies can include covalent modification with small molecule fragments or the use of external stimuli like light or magnetic fields in engineered systems.[6][7][8] For naturally occurring enzymes, the presence of specific metal ions or allosteric effectors can enhance activity, and these are typically identified through screening and detailed kinetic studies.

Data Summary Tables

Table 1: Kinetic Parameters of Benzoylformate Decarboxylase (BFD) with Different Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Benzoylformate~0.23~14~6.1 x 10⁴
p-CH₃O-BenzoylformateData not availableData not availableData not available
p-Cl-BenzoylformateData not availableData not availableData not available

Note: The kinetic values for BFD can vary depending on the source organism and experimental conditions. The values for substituted benzoylformates were studied in the context of kinetic isotope effects, with a focus on changes in rate-limiting steps rather than specific Km and kcat values. Electron-donating substituents tend to increase the rate dependence on decarboxylation, while electron-withdrawing substituents reduce it.[4]

Table 2: Kinetic Parameters of this compound:acceptor Oxidoreductase

Substrate/CofactorKm (µM)
This compound45
Coenzyme A55

The turnover number with benzyl (B1604629) viologen at 37°C was 46 s⁻¹ at an optimal pH of 8.0.[1]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Benzoylformate Decarboxylase (BFD) Activity

This protocol is based on the principle of monitoring the decrease in absorbance of the substrate, benzoylformate, or the increase in absorbance of the product, benzaldehyde.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0).

    • Substrate Stock Solution: Prepare a stock solution of benzoylformate in the assay buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 0.1 to 5 mM).

    • Cofactor Solution: Prepare a fresh solution of Thiamine Pyrophosphate (ThDP) and MgCl₂ in the assay buffer.

    • Enzyme Solution: Dilute the purified BFD enzyme in cold assay buffer to a concentration that gives a linear reaction rate for at least 60 seconds.

  • Assay Procedure:

    • Set up a quartz cuvette with the assay buffer, substrate, and cofactor solution.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C) in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding the enzyme solution and mix immediately by gentle inversion.

    • Monitor the change in absorbance over time at a wavelength where the substrate and product have different extinction coefficients (e.g., monitor benzaldehyde formation at 250 nm).

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Controls:

    • No-Enzyme Control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic substrate degradation.

    • No-Substrate Control: A reaction mixture with the enzyme but without the substrate to establish a baseline.

Experimental Workflow for BFD Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactors) mix Mix Buffer, Substrate, Cofactors in Cuvette prep_reagents->mix prep_enzyme Prepare Enzyme Dilution (Keep on ice) initiate Initiate with Enzyme & Mix prep_enzyme->initiate equilibrate Equilibrate to Assay Temperature mix->equilibrate equilibrate->initiate measure Measure Absorbance Change over Time initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Velocity (from linear slope) plot->calculate kinetics Determine Kinetic Parameters (Km, Vmax) calculate->kinetics BFD_Mechanism ThDP ThDP Ylide ThDP Ylide (C2-carbanion) ThDP->Ylide Deprotonation Adduct C2-alpha-lactylthiamine (Adduct Formation) Ylide->Adduct Nucleophilic Attack Substrate Benzoylformate (Substrate) Substrate->Adduct Decarboxylation Decarboxylation (CO2 release) Adduct->Decarboxylation Intermediate Enamine Intermediate Protonation Protonation Intermediate->Protonation Decarboxylation->Intermediate Protonation->ThDP Regeneration Product Benzaldehyde (Product) Protonation->Product

References

Technical Support Center: Overcoming Poor Solubility of Phenylglyoxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the solubility challenges of phenylglyoxylate derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance, troubleshooting tips, and detailed experimental protocols to help you overcome common solubility hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: this compound derivatives often exhibit poor aqueous solubility due to the presence of the hydrophobic phenyl ring and the ester or ketone functional groups, which have limited ability to form hydrogen bonds with water. The overall lipophilicity of the molecule is a primary driver of its low water solubility. For instance, methyl this compound is described as insoluble in water but moderately soluble in organic solvents.[1][2]

Q2: What are the initial steps I should take to improve the solubility of my compound for in vitro assays?

A2: A good starting point is to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer.[3][4] However, be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.[5] If precipitation occurs upon dilution, you may need to explore other strategies such as using co-solvents, adjusting the pH, or employing solubilizing excipients.

Q3: How does pH affect the solubility of phenylglyoxylic acid and its derivatives?

A3: Phenylglyoxylic acid is a moderately acidic compound with a pKa of 2.15.[6] This means its solubility is highly pH-dependent. At pH values above its pKa, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution can significantly enhance the solubility of this compound derivatives containing a free carboxylic acid.[7] For ester derivatives, pH will have less of a direct impact on the molecule itself but can influence the stability and degradation of the compound.

Q4: What are co-solvents, and how can they help solubilize my this compound derivative?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The solubility of a compound often increases logarithmically with the proportion of the co-solvent. For example, the solubility of pioglitazone (B448) HCl, another poorly soluble drug, was shown to increase with the addition of ethanol, N-methyl pyrrolidone, and PEGs to aqueous solutions.[8]

Q5: Can I use surfactants to improve the solubility of my compound?

A5: Yes, surfactants can be very effective. Above a certain concentration (the critical micelle concentration), surfactant molecules form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their overall solubility in the aqueous phase. Non-ionic surfactants like Polysorbate 80 are commonly used in pharmaceutical formulations for this purpose.[9][10]

Q6: What is cyclodextrin (B1172386) complexation, and is it a suitable method for this compound derivatives?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like this compound derivatives, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[14][15] This is a widely used technique to enhance the solubility and bioavailability of poorly soluble drugs.[12]

Q7: When should I consider a prodrug approach?

A7: A prodrug strategy is a more advanced approach, typically considered when formulation strategies are insufficient to achieve the desired bioavailability for in vivo studies.[16][17][18] This involves chemically modifying the this compound derivative to create a more soluble and/or permeable version (the prodrug) that is converted back to the active compound in the body.[16][19][20]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound derivatives.

Issue 1: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

Possible CauseRecommended Solution(s)
Supersaturation and "crashing out" - Decrease the concentration of your DMSO stock solution. - Add the DMSO stock to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid dispersal.[5] - Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock.
Final DMSO concentration is too low to maintain solubility - While keeping the final DMSO concentration as low as possible (ideally <1% for cell-based assays), you may need to empirically determine the minimum concentration required to keep your compound in solution.[5]
pH of the buffer is not optimal for solubility (especially for phenylglyoxylic acid) - For phenylglyoxylic acid and its acidic derivatives, use a buffer with a pH above the compound's pKa (pKa of phenylglyoxylic acid is 2.15).[6]

Issue 2: The compound appears to be insoluble even in organic solvents.

Possible CauseRecommended Solution(s)
Incorrect solvent choice - Test a range of solvents with varying polarities. This compound derivatives are generally soluble in polar organic solvents. For example, phenylglyoxylic acid is soluble in methanol (B129727) at 0.1 g/mL.[21]
Compound is in a stable crystalline form - Gentle heating or sonication can help to break the crystal lattice and facilitate dissolution.

Issue 3: Low or inconsistent results in biological assays.

Possible CauseRecommended Solution(s)
Precipitation of the compound in the assay medium over time - Visually inspect your assay plates for any signs of precipitation. - Consider using a solubility-enhancing excipient in your assay medium, such as a low concentration of a non-ionic surfactant or cyclodextrin, if compatible with your assay.
Adsorption of the compound to plasticware - Use low-adhesion microplates and tubes. - Include a small amount of a non-ionic surfactant in your buffers to reduce non-specific binding.

Data Presentation: Solubility of this compound Derivatives

The following table summarizes the available solubility data for some this compound derivatives. It is important to note that solubility is highly dependent on the experimental conditions (e.g., temperature, pH, solvent purity).

CompoundSolventSolubilityTemperatureReference
Methyl this compound WaterInsolubleNot Specified[2]
Organic SolventsModerately SolubleNot Specified[1]
Phenylglyoxylic Acid Water920 mg/mL0 °C[22]
Methanol0.1 g/mLNot Specified[21]
Chloroform10% (w/v)Not Specified[21]

Note: The conflicting "insoluble" and high solubility data for phenylglyoxylic acid in water from different sources highlights the critical importance of pH in its solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound.[3][4][23][24][25]

Materials:

  • This compound derivative (solid form)

  • Purified water or buffer of desired pH

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the this compound derivative to a vial (e.g., 2-5 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Add the desired volume of aqueous solvent (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid.

  • Separate the solid from the solution by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[26][27][28][29]

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Enhancing Solubility with Co-solvents

Materials:

  • This compound derivative

  • Co-solvent (e.g., ethanol, PEG 400)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a concentrated stock solution of the this compound derivative in the chosen co-solvent (e.g., 100 mM in 100% PEG 400).

  • In a separate container, have the desired volume of aqueous buffer stirring on a stir plate.

  • Slowly add the co-solvent stock solution to the stirring buffer to achieve the desired final concentration of the compound and co-solvent.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, try increasing the final concentration of the co-solvent or using a different co-solvent.

Protocol 3: Solubilization using Cyclodextrin Complexation

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer (e.g., 10% w/v HP-β-CD).

  • Slowly add the solid this compound derivative to the stirring cyclodextrin solution.

  • Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution contains the this compound derivative complexed with the cyclodextrin, which should have a higher aqueous solubility than the free compound.

Visualizations

G cluster_troubleshoot Solubilization Strategies start Poorly Soluble This compound Derivative stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute into Aqueous Buffer stock_solution->dilution precipitation Precipitation Observed? dilution->precipitation soluble Soluble Solution Proceed with Experiment precipitation->soluble No troubleshoot Troubleshoot Solubilization precipitation->troubleshoot Yes ph_adjustment Adjust pH (for acidic derivatives) troubleshoot->ph_adjustment cosolvents Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvents surfactants Add Surfactants (e.g., Polysorbate 80) troubleshoot->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrins ph_adjustment->dilution cosolvents->dilution surfactants->dilution cyclodextrins->dilution

Caption: Troubleshooting workflow for poor solubility.

Caption: Mechanism of cyclodextrin inclusion complexation.

G prodrug This compound Prodrug (Soluble, Inactive) active_drug Active this compound Derivative (Poorly Soluble, Active) prodrug->active_drug Enzymatic or Chemical Cleavage (in vivo) promoety Pro-moiety (Excreted) active_drug->promoety

Caption: General scheme of a prodrug activation.

References

Preventing degradation of phenylglyoxylate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of phenylglyoxylate during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in prepared samples?

A1: this compound is susceptible to degradation through several pathways:

  • Decarboxylation: As an α-keto acid, this compound can lose a molecule of carbon dioxide, particularly when exposed to heat.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. A common degradation product is benzaldehyde.[1]

  • Oxidation: The keto group and the phenyl ring can be susceptible to oxidative degradation, which can be catalyzed by the presence of metal ions.[1]

  • pH-mediated hydrolysis: this compound is more unstable in alkaline conditions (e.g., pH 8) compared to acidic or neutral conditions (e.g., pH 6 or below).[1]

Q2: What are the initial signs of this compound degradation in my sample?

A2: Visual cues can include a change in the appearance of the solution, such as the development of a yellowish color or the formation of precipitate. Analytically, you may observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products in your chromatograms.

Q3: How should I store my solid phenylglyoxylic acid?

A3: Solid phenylglyoxylic acid powder should be stored at -20°C for long-term stability (up to 3 years).

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of phenylglyoxylic acid.[2] However, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility. For long-term storage of stock solutions, it is recommended to aliquot and store at -80°C for up to one year. For short-term storage, -20°C for up to one month is acceptable.

Q5: Can I prepare aqueous solutions of this compound?

A5: Yes, but aqueous solutions are more prone to degradation. If you must use an aqueous solution, it is critical to implement stabilization strategies, such as pH control, addition of antioxidants, and protection from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid decrease in this compound concentration in solution. High storage temperature.Store solutions at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage (up to 4 days), while freezing at -20°C or -80°C is recommended for longer periods.
Exposure to light.Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
Alkaline pH of the solution.Maintain the pH of the solution in a slightly acidic to neutral range (ideally pH < 6).[1] Use a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH.
Appearance of unknown peaks in HPLC analysis. Oxidative degradation.Prepare solutions with deoxygenated water. Consider sparging the solvent with an inert gas like nitrogen or argon before use. Add an antioxidant, such as ascorbic acid (e.g., at a final concentration of 0.1%), to the solution.[1]
Decarboxylation due to heat.Avoid heating samples during preparation. If dissolution is difficult, use sonication at room temperature instead of heating.
Precipitation or color change in the sample solution. pH shift leading to insolubility or degradation.Ensure the pH of the solution is stable and within the optimal range for this compound stability. The use of a buffering agent is highly recommended.[1]
Metal ion-catalyzed oxidation.Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester metal ions that can catalyze oxidative degradation.[1]

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by storage temperature and pH, especially in complex matrices like urine. The following table summarizes the stability of this compound under various conditions.

Matrix Storage Temperature pH Duration Observed Degradation Reference
Urine25°C (Room Temperature)Not specified> 1 dayGradual decrease[1]
Urine4°C (Refrigerated)Not specified1 weekGradual decrease[1]
Urine4°C (Refrigerated)8 (Alkaline)Not specifiedMore unstable[1]
Urine4°C (Refrigerated)≤ 6 (Acidic)Not specifiedMore stable[1]
Urine4°C (Refrigerated)Not specifiedUp to 4 daysNo significant decrease[1]
Urine-18°C (Frozen)Not specifiedUp to 70 daysNo significant decrease
Urine6°CNot specified1 month46% reduction in one sample

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)

Objective: To prepare a stock solution of this compound with enhanced stability for use as an analytical standard.

Materials:

  • Phenylglyoxylic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ascorbic acid

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 1% (w/v) Ascorbic Acid Solution in DMSO:

    • Weigh 100 mg of ascorbic acid and transfer it to a 10 mL volumetric flask.

    • Add a small amount of anhydrous DMSO to dissolve the ascorbic acid, then fill to the mark with anhydrous DMSO.

    • Mix thoroughly until all ascorbic acid is dissolved.

  • Prepare the this compound Stock Solution:

    • Accurately weigh 10 mg of phenylglyoxylic acid powder and transfer it to a 10 mL volumetric flask.

    • Add approximately 8 mL of the 1% ascorbic acid in DMSO solution to the volumetric flask.

    • Vortex and sonicate at room temperature until the phenylglyoxylic acid is completely dissolved.

    • Allow the solution to return to room temperature, then bring the volume to the 10 mL mark with the 1% ascorbic acid in DMSO solution.

    • Mix the solution thoroughly by inversion.

  • Storage:

    • Aliquot the stock solution into amber glass vials.

    • For long-term storage (up to 1 year), store the vials at -80°C.

    • For short-term storage (up to 1 month), store the vials at -20°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a general framework for an HPLC method capable of separating this compound from its potential degradation products. Note: This is a starting point and may require optimization for specific instrumentation and sample matrices.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 40 60
    20.0 40 60
    22.0 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation for Analysis:

  • Thaw the stabilized stock solution or sample at room temperature.

  • Dilute the stock solution or sample to the desired concentration using Mobile Phase A as the diluent.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizations

Phenylglyoxylate_Degradation_Pathways This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation Heat Photodegradation Photodegradation This compound->Photodegradation Light (UV) Oxidation Oxidation This compound->Oxidation O2, Metal Ions Hydrolysis pH-mediated Hydrolysis This compound->Hydrolysis Alkaline pH Benzaldehyde Benzaldehyde + CO2 Decarboxylation->Benzaldehyde Photodegradation->Benzaldehyde Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare Stabilized Stock Solution Stress_Conditions Expose to Stress Conditions (Heat, Light, pH, Oxidant) Prep_Stock->Stress_Conditions Time_Points Collect Samples at Different Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Quantification Quantify this compound and Degradants HPLC_Analysis->Quantification Data_Analysis Analyze Degradation Kinetics Quantification->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for assessing this compound stability.

References

Optimizing cell culture conditions for phenylglyoxylate metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying phenylglyoxylate metabolism in cell culture.

Frequently Asked Questions (FAQs)

Q1: Which cell line is most suitable for studying this compound metabolism?

A1: The ideal cell line for studying this compound metabolism should possess the necessary enzymatic machinery. Primary hepatocytes are considered the gold standard for in vitro metabolism studies due to their comprehensive expression of metabolic enzymes.[1][2] However, their availability and stability in culture can be challenging.[1]

The human hepatoma cell line HepG2 is a commonly used alternative as it retains many liver-specific functions.[3] Studies have shown that HepG2 cells can metabolize related compounds like glyoxylate (B1226380), though some metabolic pathways, particularly those involving peroxisomes, may differ from primary human hepatocytes.[4][5] For studies focusing on the initial formation of this compound from precursors like styrene (B11656), it's important to note that HepG2 cells have shown reduced expression of certain cytochrome P450 (CYP) enzymes, which are crucial for this conversion.[3]

For specific pathway analysis, engineered cell lines, such as Chinese Hamster Ovary (CHO) cells transfected with genes for human metabolic enzymes, can be valuable tools for reconstructing and studying specific metabolic routes.[6]

Q2: What are the expected metabolic pathways for this compound in hepatocytes?

A2: this compound is a known metabolite of styrene, formed via the oxidation of mandelic acid.[7] In hepatocytes, this compound is expected to undergo further metabolism through pathways analogous to those for glyoxylate.[8] Key enzymatic reactions may include:

  • Reduction to Mandelic Acid: Catalyzed by reductase enzymes.

  • Transamination to Phenylglycine: Mediated by aminotransferases.

  • Oxidative Decarboxylation: Potentially leading to the formation of benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism in some organisms.[9]

The primary enzymes involved in the metabolism of the related compound, glyoxylate, in human hepatocytes are alanine:glyoxylate aminotransferase (AGT) and glyoxylate/hydroxypyruvate reductase (GR/HPR).[8] It is plausible that these or similar enzymes play a role in this compound metabolism.

Q3: What are the typical concentrations of this compound used in in vitro studies, and what is its expected cytotoxicity?

A3: The optimal concentration of this compound for in vitro studies should be determined empirically through a dose-response experiment. There is limited direct data on the IC50 of this compound in common cell lines like HepG2. However, studies on related compounds can provide a starting point. For example, some studies have used concentrations of related metabolites in the micromolar range.[10] It is crucial to perform a cytotoxicity assay, such as the MTT or LDH release assay, to determine the non-toxic concentration range for your specific cell line and experimental conditions.

Q4: How can I quantify this compound and its metabolites in my cell culture samples?

A4: The most common and reliable methods for the quantification of this compound and its metabolites are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] These techniques offer high sensitivity and specificity. Enzymatic assays, which are often used for the related compound glyoxylate, may also be adapted for high-throughput screening.[11]

Troubleshooting Guides

Issue 1: Poor or No Detection of this compound Metabolites
Potential Cause Troubleshooting Step Expected Outcome
Low Metabolic Activity of Cells 1. Use a cell line with known metabolic competence (e.g., primary hepatocytes, HepaRG).2. If using cell lines like HepG2, consider inducing metabolic enzyme expression with known inducers.3. Ensure cells are healthy and in the exponential growth phase.Increased formation of metabolites.
Incorrect Sample Preparation 1. Optimize the quenching step to rapidly halt metabolic activity.2. Ensure efficient extraction of metabolites from the cell lysate and supernatant.3. For LC-MS analysis, consider solid-phase extraction (SPE) to remove interfering matrix components.[4]Improved recovery and detection of metabolites.
Insufficient Assay Sensitivity 1. Optimize LC-MS/MS parameters (e.g., ionization source, collision energy) for this compound and its expected metabolites.2. For HPLC with UV detection, ensure the wavelength is optimal for the analytes.3. Concentrate the sample before analysis if concentrations are below the limit of detection.Lower limits of detection and quantification, enabling the measurement of low-abundance metabolites.
Degradation of this compound in Culture Medium 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment without cells.2. Minimize exposure of media containing this compound to light and elevated temperatures if it is found to be unstable.Accurate measurement of cellular metabolism without confounding degradation.
Issue 2: High Cell Death Observed After this compound Treatment
Potential Cause Troubleshooting Step Expected Outcome
This compound Concentration is Too High 1. Perform a dose-response cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the IC50 value.2. Choose a concentration for metabolism studies that is well below the IC50 and shows minimal impact on cell viability.Reduced cell death, ensuring that observed metabolic changes are not due to toxicity.
Solvent Toxicity 1. If dissolving this compound in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).[12]2. Include a vehicle control (medium with solvent only) in all experiments.No significant cell death in the vehicle control group, confirming that toxicity is due to the compound.
Secondary Metabolite Toxicity 1. Identify the metabolites formed from this compound.2. If a specific metabolite is suspected of being toxic, consider using inhibitors of the enzyme responsible for its formation to see if toxicity is reduced.Understanding the true source of cytotoxicity.
Compromised Cell Health 1. Ensure cells are not overgrown or stressed before starting the experiment.2. Regularly check for mycoplasma contamination.Healthy cells that are more resilient to experimental manipulations.
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding.2. Use a consistent cell number for all experiments.Reduced well-to-well and plate-to-plate variability.
Matrix Effects in LC-MS/MS 1. Use a stable isotope-labeled internal standard for this compound to correct for ion suppression or enhancement.[4]2. Optimize chromatographic separation to avoid co-elution of interfering matrix components with the analytes of interest.[4]More accurate and reproducible quantification.
Pipetting Errors 1. Calibrate pipettes regularly.2. Use appropriate pipetting techniques for small volumes.Consistent and accurate reagent and sample dispensing.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate for experiments.2. Fill the outer wells with sterile PBS or media to maintain humidity across the plate.Minimized variability across the plate.

Data Presentation

Table 1: Analytical Methods for this compound Quantification

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-UV4.6 µM13.2 µM[10]
LC-MS/MSVaries by instrument and methodVaries by instrument and method[4]

Table 2: Key Enzymes in Styrene and Glyoxylate Metabolism

Metabolic Step Enzyme(s) Cellular Location Reference
Styrene → Styrene-7,8-oxideCytochrome P450 (CYP2E1, CYP2B6, etc.)Endoplasmic Reticulum
Styrene-7,8-oxide → Styrene glycolEpoxide HydrolaseCytosol
Glyoxylate → GlycineAlanine:glyoxylate aminotransferase (AGT)Peroxisomes, Mitochondria[8]
Glyoxylate → GlycolateGlyoxylate/hydroxypyruvate reductase (GR/HPR)Cytosol, Mitochondria[8]

Experimental Protocols

Protocol 1: Cell Culture and this compound Exposure
  • Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 24-well plate at a density of 2 x 10^5 cells/well. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Acclimatization: Allow cells to attach and grow for 24 hours.

  • This compound Treatment: Prepare a stock solution of phenylglyoxylic acid in a suitable solvent (e.g., DMSO or sterile PBS). Dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Exposure: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: At the end of the incubation, collect the cell culture supernatant and the cell lysate for metabolite analysis and cytotoxicity assays.

Protocol 2: MTT Cytotoxicity Assay
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: After the desired incubation time with this compound, add 20 µL of the MTT solution to each well of the 24-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Sample Preparation for LC-MS/MS Analysis
  • Quenching: To halt metabolic activity, place the culture plate on ice and rapidly remove the medium. Immediately add 500 µL of ice-cold 80% methanol (B129727) to each well.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Phenylglyoxylate_Metabolism_Workflow cluster_cell_culture Cell Culture & Exposure cluster_analysis Analysis cell_seeding Seed Cells incubation_24h Incubate 24h cell_seeding->incubation_24h pga_treatment Treat with this compound incubation_24h->pga_treatment incubation_exp Incubate (e.g., 24-72h) pga_treatment->incubation_exp sample_collection Collect Supernatant & Lysate incubation_exp->sample_collection cytotoxicity_assay Cytotoxicity Assay (MTT) sample_collection->cytotoxicity_assay Cell Lysate metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction Supernatant & Lysate data_analysis Data Analysis cytotoxicity_assay->data_analysis lc_ms_analysis LC-MS/MS Analysis metabolite_extraction->lc_ms_analysis lc_ms_analysis->data_analysis

Caption: Experimental workflow for studying this compound metabolism in cell culture.

Phenylglyoxylate_Metabolic_Pathway Styrene Styrene Styrene_oxide Styrene-7,8-oxide Styrene->Styrene_oxide CYP450s Styrene_glycol Styrene Glycol Styrene_oxide->Styrene_glycol Epoxide Hydrolase Mandelic_acid Mandelic Acid Styrene_glycol->Mandelic_acid Phenylglyoxylic_acid Phenylglyoxylic Acid Mandelic_acid->Phenylglyoxylic_acid Phenylglyoxylic_acid->Mandelic_acid Reductases Phenylglycine Phenylglycine Phenylglyoxylic_acid->Phenylglycine Aminotransferases Benzoyl_CoA Benzoyl-CoA Phenylglyoxylic_acid->Benzoyl_CoA Oxidative Decarboxylation Troubleshooting_Logic cluster_issue_id Identify Issue Type cluster_solutions Potential Solutions start Problem Encountered issue_detection Poor Metabolite Detection start->issue_detection issue_toxicity High Cell Death start->issue_toxicity issue_variability Inconsistent Results start->issue_variability sol_detection Optimize Cell Model Improve Sample Prep Enhance Assay Sensitivity issue_detection->sol_detection sol_toxicity Titrate Compound Conc. Check Solvent Effects Assess Cell Health issue_toxicity->sol_toxicity sol_variability Standardize Cell Seeding Use Internal Standards Refine Pipetting Technique issue_variability->sol_variability

References

Technical Support Center: Troubleshooting Low Yields in Phenylglyoxylate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenylglyoxylate derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the derivatization of phenylglyoxylates for analytical purposes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound derivatization?

Low yields in this compound derivatization can stem from a variety of factors, often related to the inherent reactivity of the α-keto acid functional group and the sensitivity of the derivatization reagents. The most common culprits include:

  • Sub-optimal Reaction Conditions: Temperature, pH, and reaction time are critical parameters that must be carefully controlled.[1]

  • Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture, which can lead to reagent degradation and incomplete reactions.

  • Impure Reactants: The purity of the this compound starting material and the derivatizing agent is paramount. Impurities can interfere with the reaction, leading to side products and lower yields.

  • Analyte Instability: Phenylglyoxylic acid and its derivatives can be unstable, particularly in certain pH ranges or when exposed to heat and light, leading to degradation before or during the reaction.[1]

  • Inefficient Reagent: The choice of derivatizing agent is crucial and depends on the analytical method (GC-MS, HPLC, etc.). An inappropriate reagent will lead to poor derivatization efficiency.

  • Side Reactions: Phenylglyoxylates can undergo side reactions, such as dimerization or reactions involving other functional groups in the molecule, which compete with the desired derivatization reaction.

Q2: How can I improve the stability of this compound samples before derivatization?

Phenylglyoxylic acid is known to be relatively unstable in urine samples, with gradual degradation occurring even at 4°C, especially in alkaline conditions (pH 8).[1] To ensure sample integrity prior to derivatization:

  • Analyze samples on the day of collection whenever possible.[1]

  • If immediate analysis is not feasible, store samples at 4°C for no longer than four days.[1]

  • For long-term storage, freezing samples at -20°C is recommended.[1]

  • Maintain an acidic pH (e.g., pH 6 or below) for storage, as phenylglyoxylic acid is more stable under these conditions.[1]

Q3: What are the main derivatization strategies for phenylglyoxylates for different analytical techniques?

The choice of derivatization strategy depends on the analytical instrumentation and the specific properties of the this compound derivative you wish to analyze.

  • For GC-MS Analysis: A two-step derivatization involving methoximation followed by silylation is common. Methoximation protects the keto group and prevents tautomerization, while silylation increases the volatility of the molecule.

  • For HPLC-UV/Fluorescence Analysis: Derivatization with reagents that introduce a chromophore or fluorophore is employed. Common reagents include:

    • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with the keto group to form a stable, UV-active hydrazone.

    • o-Phenylenediamine (OPD): Reacts with α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives.

  • For LC-MS Analysis: Derivatization aims to improve ionization efficiency and chromatographic retention.

Troubleshooting Guides

Guide 1: Low Yield in GC-MS Derivatization (Methoximation/Silylation)

Problem: Low or no peak corresponding to the derivatized this compound is observed in the GC-MS chromatogram.

Possible Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Methoximation Optimize the reaction time and temperature for the methoximation step (e.g., 60 minutes at 60°C). Ensure the methoxyamine hydrochloride solution is freshly prepared.
Incomplete Silylation Use a sufficient excess of the silylating reagent (e.g., MSTFA). Optimize the reaction time and temperature for the silylation step (e.g., 30 minutes at 60°C). Consider adding a catalyst like TMCS (trimethylchlorosilane) if not already present in the reagent.
Degraded Silylating Reagent Store silylating reagents under anhydrous conditions and in a desiccator. Discard if the reagent appears cloudy or contains precipitates.
Analyte Degradation Minimize sample handling time and keep samples cold prior to derivatization.

GCMS_Troubleshooting start Low Yield in GC-MS Derivatization moisture Check for Moisture start->moisture methoximation Review Methoximation Step start->methoximation silylation Review Silylation Step start->silylation reagent_quality Assess Reagent Quality start->reagent_quality analyte_stability Consider Analyte Degradation start->analyte_stability sol_moisture Use anhydrous conditions Dry glassware & solvents moisture->sol_moisture Solution sol_methoximation Optimize time/temperature Use fresh reagent methoximation->sol_methoximation Solution sol_silylation Increase reagent excess Optimize time/temperature Add catalyst (TMCS) silylation->sol_silylation Solution sol_reagent Store reagents properly Use fresh reagents reagent_quality->sol_reagent Solution sol_stability Minimize handling time Keep samples cold analyte_stability->sol_stability Solution

Guide 2: Low Yield in HPLC Derivatization (DNPH, OPD)

Problem: The derivatized this compound peak is small or absent in the HPLC chromatogram.

Possible Cause Troubleshooting Steps
Sub-optimal pH The derivatization reaction with DNPH and OPD is pH-dependent. Ensure the reaction medium is at the optimal pH (typically acidic for DNPH and OPD).
Insufficient Reaction Time/Temperature Optimize the reaction time and temperature to ensure the reaction goes to completion. Some reactions may require heating.
Reagent Degradation Use fresh, high-purity derivatizing reagents. DNPH, in particular, can degrade over time.
Interference from Sample Matrix The sample matrix may contain components that consume the derivatizing reagent or interfere with the reaction. Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Low Derivative Stability Some derivatives may be sensitive to light or temperature. Protect the derivatized sample from light and analyze it as soon as possible.
Precipitation of Derivative The derivatized product may have low solubility in the reaction mixture. Adjust the solvent composition to ensure the derivative remains in solution.

HPLC_Troubleshooting start Low Yield in HPLC Derivatization ph ph start->ph time_temp time_temp start->time_temp reagent reagent start->reagent matrix matrix start->matrix stability stability start->stability sol_ph Optimize reaction pH ph->sol_ph Solution sol_time_temp Optimize reaction time and temperature time_temp->sol_time_temp Solution sol_reagent Use fresh, high-purity reagents reagent->sol_reagent Solution sol_matrix Implement sample cleanup (SPE) matrix->sol_matrix Solution sol_stability Protect from light, analyze promptly stability->sol_stability Solution

Guide 3: Issues in Chiral Derivatization and Analysis

Problem: Poor separation of diastereomers or inaccurate quantification of enantiomers.

Possible Cause Troubleshooting Steps
Incomplete Derivatization Ensure the derivatization reaction goes to completion for both enantiomers. An incomplete reaction can lead to inaccurate enantiomeric excess (e.e.) values. Optimize reaction conditions as described in previous guides.
Racemization The chiral center of the this compound or the chiral derivatizing agent (CDA) may racemize under the reaction conditions. Use milder reaction conditions (e.g., lower temperature) and avoid harsh acidic or basic conditions.
Impure Chiral Derivatizing Agent The enantiomeric purity of the CDA is critical. Use a CDA with the highest possible enantiomeric purity.
Poor Chromatographic Resolution The resulting diastereomers may not be well-resolved on the HPLC column. Optimize the mobile phase composition, flow rate, and column temperature. Consider using a different type of HPLC column (e.g., a different stationary phase).
Formation of Epimers If the this compound has more than one chiral center, epimerization can occur, leading to multiple peaks and complicating the analysis.

Chiral_Troubleshooting start Poor Chiral Separation incomplete_rxn incomplete_rxn start->incomplete_rxn racemization racemization start->racemization impure_cda impure_cda start->impure_cda poor_resolution poor_resolution start->poor_resolution sol_incomplete Optimize reaction conditions incomplete_rxn->sol_incomplete Action sol_racemization Use milder conditions racemization->sol_racemization Action sol_impure_cda Verify CDA purity impure_cda->sol_impure_cda Action sol_poor_resolution Optimize HPLC method poor_resolution->sol_poor_resolution Action

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Phenylglyoxylates
Derivatizing AgentTarget Functional GroupAnalytical TechniqueKey AdvantagesPotential Issues
MSTFA/BSTFA Carboxyl & HydroxylGC-MSIncreases volatility and thermal stability.Sensitive to moisture; may require a two-step process with methoximation.
2,4-Dinitrophenylhydrazine (DNPH) KetoHPLC-UVForms stable, UV-active derivatives.Not specific to phenylglyoxylates; can react with other carbonyls in the sample.[2]
o-Phenylenediamine (OPD) α-KetoHPLC-FluorescenceForms highly fluorescent and stable derivatives, offering high sensitivity.Primarily for α-keto acids.
Girard's Reagents (T & P) KetoLC-MSIntroduces a permanent positive charge, significantly enhancing ionization efficiency and detection sensitivity.May require optimization of reaction conditions to achieve high yields.
Table 2: Typical Reaction Conditions for this compound Derivatization
Derivatization MethodReagentTypical TemperatureTypical Reaction TimeSolvent/pH
Methoximation Methoxyamine HCl60°C60 minPyridine
Silylation MSTFA with 1% TMCS60°C30 minPyridine (from previous step)
DNPH Derivatization 2,4-Dinitrophenylhydrazine40°C1 hourAcidic (pH ~3)
OPD Derivatization o-PhenylenediamineRoom Temperature or gentle heating30-60 minAcidic (e.g., dilute HCl)
Girard's Reagent T Derivatization Girard's Reagent TRoom Temperature to 60°C30 min to 12 hoursAcidic (e.g., acetic acid)

Experimental Protocols

Protocol 1: Two-Step Derivatization of 4-Hydroxythis compound for GC-MS Analysis

1. Methoximation: a. To a dried sample extract in a vial, add 50 µL of a freshly prepared 20 mg/mL solution of methoxyamine hydrochloride in pyridine. b. Tightly seal the vial and vortex briefly to dissolve the residue. c. Incubate the mixture at 60°C for 60 minutes.

2. Silylation: a. After the methoximation reaction, cool the vial to room temperature. b. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial. c. Tightly seal the vial and vortex briefly. d. Incubate the mixture at 60°C for 30 minutes. e. After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Derivatization of Phenylglyoxylic Acid with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

1. Reagent Preparation: a. Prepare a DNPH solution by dissolving an appropriate amount of DNPH in a suitable solvent (e.g., acetonitrile) with an acid catalyst (e.g., hydrochloric acid or phosphoric acid). A typical concentration is in the range of 1-5 mg/mL.

2. Derivatization: a. To your aqueous sample containing phenylglyoxylic acid, add a sufficient volume of the DNPH reagent. An excess of the reagent is used to drive the reaction to completion. b. Adjust the pH of the reaction mixture to be acidic (typically pH 2-4) using a suitable acid if necessary. c. Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). Protect the reaction from light.

3. Sample Preparation for HPLC: a. After the reaction is complete, cool the mixture to room temperature. b. The derivatized sample may be directly injected into the HPLC system or may require an extraction step to remove excess reagent and concentrate the derivative. A solid-phase extraction (SPE) with a C18 cartridge can be effective. c. If using SPE, elute the derivative with a suitable organic solvent (e.g., acetonitrile), evaporate to dryness, and reconstitute in the mobile phase.

Protocol 3: Chiral Derivatization of Phenylglyoxylic Acid with a Chiral Amine for HPLC Analysis

1. Activation of Carboxylic Acid: a. Dissolve the phenylglyoxylic acid sample in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). b. Add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) and an activator (e.g., 0.1 equivalents of 4-dimethylaminopyridine (B28879) (DMAP)). c. Stir the mixture at room temperature for 10-15 minutes to form the activated ester.

2. Amide Formation: a. To the activated phenylglyoxylic acid, add a solution of the enantiomerically pure chiral amine (e.g., (R)- or (S)-1-phenylethylamine) (1.0 equivalent) in the same anhydrous solvent. b. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or HPLC.

3. Work-up and Analysis: a. After the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). b. Wash the filtrate with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. d. Dissolve the resulting diastereomeric amide mixture in a suitable solvent for HPLC analysis on an achiral column.

Derivatization_Workflow start This compound Sample extraction extraction start->extraction drying drying extraction->drying add_reagent add_reagent drying->add_reagent reaction reaction add_reagent->reaction quench quench reaction->quench analysis analysis quench->analysis

References

Improving the stability of phenylglyoxylate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and storing stable phenylglyoxylate stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to minimize degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound stock solutions to degrade?

A1: The stability of this compound in solution is primarily affected by temperature, pH, solvent, and light exposure. As an α-keto acid, it is susceptible to degradation pathways such as decarboxylation. Elevated temperatures, alkaline pH conditions, and the presence of water can accelerate this degradation.[1][2]

Q2: What is the main degradation product of this compound?

A2: The primary degradation pathway for this compound is decarboxylation, which results in the formation of benzoate (B1203000) (benzoic acid) and carbon dioxide (CO2).[3][4] This reaction can be initiated by heat, light (photodecarboxylation), or oxidative conditions.[3][5]

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions should be prepared in a suitable anhydrous solvent and stored at low temperatures.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility and stability of the compound.[6][7]

  • Storage Temperature: Once dissolved, solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles. Recommended storage conditions are:

    • -80°C: for long-term storage (up to 1 year).[6]

    • -20°C: for short-term storage (up to 1 month).[6]

Q4: My this compound powder won't dissolve completely. What should I do?

A4: If you encounter solubility issues, consider the following:

  • Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly impact solubility.[6][7]

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Gentle Warming: If precipitation occurs, gentle warming can help. However, avoid excessive heat as it can accelerate degradation.[8]

  • Concentration: Verify that you have not exceeded the solubility limit of this compound in the chosen solvent. For DMSO, concentrations up to 30 mg/mL (199.82 mM) are reported.[6]

Troubleshooting Guide: Unstable Solutions

If you suspect your this compound stock solution is degrading, leading to inconsistent experimental results, use the following guide to identify and resolve the issue.

Observed Problem Potential Cause Recommended Solution
Loss of Potency / Reduced Activity Chemical degradation of this compound into inactive products (e.g., benzoate).1. Verify Storage: Ensure solutions are stored at -80°C and protected from light. 2. Prepare Fresh: Prepare a new stock solution from solid compound. 3. Aliquot: Always aliquot new stock solutions to avoid freeze-thaw cycles.
Precipitate in Thawed Aliquot Solution concentration exceeds solubility at lower temperatures, or solvent has absorbed water.1. Gently Re-dissolve: Warm the aliquot gently and vortex/sonicate to redissolve the precipitate before use. 2. Use Anhydrous Solvent: Prepare new stock solutions with fresh, anhydrous DMSO. 3. Lower Concentration: Consider preparing a slightly more dilute stock solution.
pH Shift in Aqueous Buffers Degradation to acidic products (benzoic acid) or inherent instability at the buffer's pH.1. Use Acidic pH: this compound is more stable in acidic conditions (e.g., pH ≤ 6) than in alkaline conditions (e.g., pH ≥ 8).[2] 2. Prepare Fresh: Prepare aqueous working solutions immediately before use. Do not store this compound in aqueous buffers for extended periods.
Inconsistent HPLC Peak Area Degradation during storage or in the autosampler.1. Check Storage: Confirm that stock solutions and aliquots are stored correctly. 2. Use Cooled Autosampler: If available, use a cooled autosampler tray to prevent degradation of samples waiting for injection. 3. Analyze Promptly: Analyze prepared samples as quickly as possible.
Logical Troubleshooting Flow

The following diagram outlines a logical workflow for troubleshooting issues with this compound solution stability.

G Troubleshooting this compound Stability start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C, protected from light, single-use aliquots?) start->check_storage correct_storage Correct Storage Practices: - Store at -80°C - Use amber vials - Aliquot new stock check_storage->correct_storage No check_prep Review Solution Preparation (Fresh anhydrous solvent? Correct concentration?) check_storage->check_prep Yes storage_ok Yes storage_bad No retest Retest Experiment correct_storage->retest correct_prep Prepare Fresh Stock: - Use new anhydrous DMSO - Confirm calculations - Use sonication if needed check_prep->correct_prep No check_buffer Working in Aqueous Buffer? (pH > 7? Stored for long period?) check_prep->check_buffer Yes prep_ok Yes prep_bad No correct_prep->retest correct_buffer Buffer Best Practices: - Use slightly acidic pH (≤6) - Prepare working solutions fresh daily check_buffer->correct_buffer Yes stability_study Consider Stability Study (See Protocol 2) check_buffer->stability_study No / Issue Persists buffer_issue Yes buffer_ok No correct_buffer->retest

Caption: A logical workflow for troubleshooting this compound stability issues.

Quantitative Stability Data

The stability of phenylglyoxylic acid (PhGA) is highly dependent on both temperature and pH. The following tables summarize the degradation observed in urine samples, which serves as a model for aqueous solutions. Degradation is significantly slower at refrigerated temperatures and in acidic conditions.

Table 1: Effect of Temperature on Phenylglyoxylic Acid Stability in Urine [2]

Storage Time% PhGA Remaining at 4°C (Refrigerated)% PhGA Remaining at 25°C (Room Temp)
Day 0100%100%
Day 1~100%~100%
Day 4~100%Noticeable Decrease
Day 7Gradual DecreaseMarked Decrease
Day 14Further DecreaseSignificant Decrease

Table 2: Effect of pH on Phenylglyoxylic Acid Stability in Urine at 4°C [2]

Storage Time% PhGA Remaining at Acidic pH (≤ 6)% PhGA Remaining at Alkaline pH (≥ 8)
Day 0100%100%
Day 4No significant decreaseMore unstable
Day 7StableGradual decrease

Note: The data is derived from studies on urine samples and is illustrative. Absolute degradation rates may vary depending on the specific buffer and solvent system used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • Phenylglyoxylic acid (solid, MW: 150.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and micropipettes

Procedure:

  • Equilibration: Allow the vial of solid phenylglyoxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: On an analytical balance, accurately weigh 15.01 mg of phenylglyoxylic acid.

  • Dissolution: Add the weighed solid to a sterile vial. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath to ensure the solid is completely dissolved.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately dispense the stock solution into single-use, light-protected (amber) aliquots (e.g., 20 µL).

  • Storage: Store the aliquots at -80°C for long-term stability.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general reverse-phase HPLC method to quantify this compound and separate it from its primary degradant, benzoic acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 25 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.9 with phosphoric acid.

    • Solvent B: Acetonitrile

  • Gradient: Isocratic, 90% Solvent A / 10% Solvent B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[9]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Sample Preparation: Dilute the this compound stock solution and any stability-tested samples to a suitable concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

  • Standard Preparation: Prepare a standard of pure phenylglyoxylic acid and a separate standard for the expected degradant, benzoic acid, at known concentrations.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Evaluation: Determine the retention times for this compound and benzoic acid from the standard runs. In the sample chromatograms, quantify the peak area of this compound to determine its concentration. The appearance and increase of a peak at the retention time of benzoic acid indicate degradation.

Visualized Degradation Pathway and Analysis

The following diagram illustrates the primary degradation pathway of this compound and the corresponding analytical detection by HPLC.

G cluster_degradation Chemical Degradation Pathway cluster_hplc HPLC Analysis PGA Phenylglyoxylic Acid C₈H₆O₃ BA Benzoic Acid C₇H₆O₂ PGA->BA Decarboxylation (Heat, Light, Oxidant) CO2 Carbon Dioxide CO₂ PGA->CO2 hplc Inject Sample Chromatogram PGA->hplc:f0 Analyte BA->hplc:f0 Degradant

Caption: this compound degrades to benzoic acid, which can be monitored by HPLC.

References

Addressing interference in phenylglyoxylate colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenylglyoxylate colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the colorimetric determination of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the colorimetric assay for this compound?

A1: The most common colorimetric method for the determination of this compound, particularly in urine, is based on the reaction described by Ohtsuji and Ikeda (1970).[1][2] This method involves the extraction of phenylglyoxylic acid from an acidified sample using an organic solvent, followed by a color-forming reaction. The dried extract is treated with a mixture of concentrated sulfuric acid and formalin (Marquis reagent).[1][2][3] This reagent reacts with aromatic compounds like phenylglyoxylic acid to produce a colored product, the absorbance of which can be measured spectrophotometrically.[4]

Q2: What are the common applications of this assay?

A2: This assay is frequently used for biomonitoring individuals occupationally exposed to styrene (B11656). Phenylglyoxylic acid is a metabolite of styrene, and its concentration in urine can be correlated with the extent of exposure.[1][2]

Q3: What are the main advantages of the colorimetric method?

A3: The primary advantages of this colorimetric method are its rapidity and cost-effectiveness compared to more complex chromatographic techniques like HPLC or GC-MS. It provides a valuable tool for screening large numbers of samples.

Q4: What is the chemical basis for the color-forming reaction?

A4: The reaction is believed to be an electrophilic aromatic substitution. In the strongly acidic environment of concentrated sulfuric acid, formaldehyde (B43269) is protonated to form a highly reactive carbocation (an electrophile). This electrophile then attacks the electron-rich phenyl ring of phenylglyoxylic acid, leading to the formation of a colored dimeric or polymeric product.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound colorimetric assay.

Problem Potential Cause(s) Recommended Solution(s)
No or low color development 1. Incomplete extraction of this compound: The pH of the sample may not have been sufficiently acidic, or the extraction solvent may have been inappropriate or used in insufficient volume.2. Degradation of this compound: this compound can be unstable in urine samples, especially at alkaline pH or during prolonged storage at room temperature.3. Inactive color reagent: The formalin or sulfuric acid may be old or contaminated.1. Optimize extraction: Ensure the sample (e.g., urine) is acidified to a pH of 1.8-1.9 before extraction. Use a suitable solvent like diethyl ether or ethyl acetate (B1210297) and perform the extraction multiple times for better recovery.2. Proper sample handling: Analyze urine samples on the day of collection if possible. If storage is necessary, refrigerate at 4°C for no longer than 4 days or freeze at -20°C for longer-term storage.3. Prepare fresh reagents: Always use fresh, high-quality sulfuric acid and formalin to prepare the color reagent.
High background or off-color development 1. Presence of interfering substances: Urine contains numerous metabolites that can react with the sulfuric acid-formalin reagent.2. Contaminated glassware: Residual organic matter or detergents on glassware can react with the strong acid reagent.3. Incomplete evaporation of extraction solvent: Residual solvent can interfere with the color development reaction.1. Sample cleanup: Perform a thorough extraction from an acidified sample to isolate the acidic metabolites like this compound from many other urinary components. Consider a back-extraction into a basic solution followed by re-acidification and a second extraction to further purify the sample.2. Use clean glassware: Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with distilled or deionized water, and ensure it is completely dry before use.3. Ensure complete dryness: After the solvent extraction step, ensure the organic solvent is completely evaporated before adding the color reagent. A gentle stream of nitrogen can aid this process.
Poor reproducibility 1. Inconsistent sample volumes or reagent addition: Small variations in the volumes of sample, extraction solvent, or color reagent can lead to significant differences in results.2. Variable reaction time or temperature: The color development reaction may be sensitive to time and temperature.3. Matrix effects: The complex and variable composition of biological samples like urine can affect the efficiency of extraction and the color-forming reaction.1. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use consistent technique for all samples and standards.2. Standardize reaction conditions: Maintain a consistent temperature and timing for the color development step for all samples in a batch.3. Use a standard curve for each batch: Prepare a standard curve with known concentrations of phenylglyoxylic acid for each set of experiments to account for day-to-day variations.
Precipitate formation upon reagent addition 1. Presence of high concentrations of certain salts or proteins: This can occur if the sample is not properly prepared.2. Water contamination in the sulfuric acid: Concentrated sulfuric acid is highly hygroscopic.1. Improve sample cleanup: Ensure that the extraction procedure effectively removes proteins and other interfering substances.2. Use anhydrous conditions: Keep the sulfuric acid container tightly sealed when not in use. Ensure all glassware is completely dry.

Potential Interfering Substances

Substance Type of Interference Mechanism and Mitigation
Mandelic Acid PositiveMandelic acid is a major co-metabolite of styrene and has a similar aromatic structure. It may also react with the sulfuric acid-formalin reagent to produce a colored product. The extraction procedure will co-extract mandelic acid with phenylglyoxylic acid. Chromatographic methods are needed for separate quantification.
Hippuric Acid Potential PositiveHippuric acid is another aromatic compound found in urine. While the original method by Ohtsuji and Ikeda noted no significant increase in hippuric acid levels interfering with phenylglyoxylic acid measurement at the specified wavelength, high concentrations could potentially contribute to background absorbance.[1] Thorough extraction and the use of a sample blank are recommended.
Other Aromatic Compounds/Drugs PositiveVarious drugs and their metabolites containing aromatic rings may react with the Marquis reagent, leading to false-positive results. A detailed patient history of medication use is important for result interpretation. Sample cleanup procedures can help to minimize this interference.
Bilirubin (B190676) Spectral and ChemicalHigh concentrations of bilirubin can cause spectral interference due to its own absorbance.[6][7] It can also be oxidized by the strong acid, leading to colored byproducts. The initial extraction step should minimize the carryover of water-soluble bilirubin.
High Glucose/Ketone Concentrations PotentialIn conditions like uncontrolled diabetes, very high concentrations of glucose and ketones are present in urine. Concentrated sulfuric acid can react with carbohydrates (like glucose) in a dehydration reaction, which can produce colored products. The extraction procedure is designed to separate acidic compounds from neutral molecules like glucose.
Nitrite (B80452) NegativeHigh concentrations of nitrite in urine, often from bacterial infections, have been shown to cause negative interference in some colorimetric assays.[8] The strong oxidizing or reducing nature of nitrite could potentially interfere with the color-forming reaction.

Experimental Protocols

Sample Preparation for this compound Analysis from Urine

This protocol is a generalized procedure based on methods for extracting acidic metabolites from urine.

  • Sample Collection: Collect a urine sample in a clean, sterile container.

  • Acidification: Take a 2 mL aliquot of the urine sample and acidify it to a pH between 1.8 and 1.9 using 6N hydrochloric acid.

  • Extraction:

    • Add 3 mL of diethyl ether or ethyl acetate to the acidified urine sample in a screw-cap tube.

    • Vortex the tube for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a clean test tube.

    • Repeat the extraction process on the aqueous layer with another 3 mL of the organic solvent and combine the organic fractions.

  • Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for colorimetric analysis.

Colorimetric Determination of this compound (Based on Ohtsuji and Ikeda, 1970)
  • Reagent Preparation: Prepare the color reagent by mixing concentrated sulfuric acid and 40% formaldehyde in a 100:1 (v/v) ratio. This reagent should be prepared fresh and handled with extreme caution in a fume hood.

  • Color Development:

    • To the dried extract from the sample preparation step, carefully add 2 mL of the freshly prepared sulfuric acid-formalin reagent.

    • Mix thoroughly to dissolve the residue.

    • Allow the color to develop for a standardized period of time (e.g., 10 minutes) at a controlled temperature.

  • Spectrophotometric Measurement:

    • Transfer the colored solution to a cuvette.

    • Measure the absorbance at the wavelength of maximum absorption (e.g., 350 nm as a starting point, which should be optimized for your specific conditions).[1][2]

    • Use a reagent blank (sulfuric acid-formalin reagent) to zero the spectrophotometer.

  • Quantification: Determine the concentration of this compound in the original sample by comparing its absorbance to a standard curve prepared with known concentrations of pure phenylglyoxylic acid that have been processed through the same extraction and color development procedure.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_color_reaction Colorimetric Analysis cluster_quantification Quantification urine Urine Sample acidify Acidify to pH 1.8-1.9 urine->acidify extract Extract with Organic Solvent acidify->extract evaporate Evaporate to Dryness extract->evaporate add_reagent Add H₂SO₄/ Formalin Reagent evaporate->add_reagent develop Color Development add_reagent->develop measure Measure Absorbance develop->measure calculate Calculate Concentration measure->calculate std_curve Standard Curve std_curve->calculate

Caption: Experimental workflow for the colorimetric determination of this compound.

reaction_pathway cluster_activation Reagent Activation cluster_substitution Electrophilic Aromatic Substitution cluster_product Product Formation HCHO HCHO (Formaldehyde) electrophile ⁺CH₂OH (Protonated Formaldehyde) HCHO->electrophile + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ intermediate Carbocation Intermediate PGA Phenylglyoxylic Acid PGA->intermediate + ⁺CH₂OH dimer Colored Product intermediate->dimer - H⁺

Caption: Proposed reaction pathway for color formation in the this compound assay.

References

Technical Support Center: Optimizing Phenylglyoxylate Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of phenylglyoxylate from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during sample preparation, extraction, and analysis of this compound.

Q1: What are the recommended initial steps for handling biological samples to ensure this compound stability?

A1: Proper sample handling from the point of collection is critical to prevent the degradation of this compound. For blood samples, it is recommended to use collection tubes containing an anticoagulant such as EDTA. Plasma should be separated by centrifugation as soon as possible after collection. Urine samples should be collected in sterile containers. To minimize enzymatic activity, all samples should be kept on ice immediately after collection and stored at -80°C for long-term stability.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[1] For urine samples, refrigeration at 4°C is suitable for storage up to four days without a significant decrease in this compound concentrations.[2]

Q2: I am observing low recovery of this compound. What are the potential causes and how can I improve it?

A2: Low recovery of this compound can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): this compound is an acidic compound. To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the aqueous sample should be acidified. Adjusting the sample pH to be at least two units below the pKa of this compound is recommended.[3] For instance, acidifying plasma samples with 1M HCl to a pH of approximately 2-3 can significantly improve extraction efficiency into a solvent like ethyl acetate (B1210297).[1]

  • Inappropriate Solvent Choice in LLE: The choice of extraction solvent is critical and depends on the polarity of this compound.[3] Ethyl acetate is a commonly used and effective solvent for extracting this compound from acidified biological samples.[1][4]

  • Inefficient Phase Separation: Inadequate mixing or centrifugation can lead to poor recovery. Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 2 minutes.[1] Subsequent centrifugation at a sufficient speed and duration (e.g., 3000 x g for 10 minutes at 4°C) is necessary for a clean separation of the layers.[1]

  • Improper Solid-Phase Extraction (SPE) Sorbent and Procedure: For SPE, the choice of sorbent is crucial. A mixed-mode or strong anion-exchange (SAX) SPE cartridge is often suitable for an acidic compound like this compound.[1] Ensure the cartridge is properly conditioned according to the manufacturer's instructions before loading the sample. The pH of the sample and the composition of the wash and elution solvents must be optimized to ensure the analyte is retained during washing and efficiently eluted.[5][6]

Q3: My analytical results are showing high variability and poor reproducibility. What could be the reason?

A3: High variability is often linked to matrix effects, which are the alteration of analyte ionization due to co-eluting components from the biological matrix.[7][8] This is a significant issue, especially in LC-MS/MS analysis.[7][9] To minimize matrix effects:

  • Optimize Sample Cleanup: A more rigorous sample cleanup protocol can help remove interfering substances. This can be achieved by refining your LLE or SPE method.[1] For SPE, ensure the wash steps are effective at removing matrix components without eluting the this compound.[5][10]

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[7][8]

  • Chromatographic Separation: Adjusting the chromatographic conditions to better separate this compound from co-eluting matrix components can also mitigate matrix effects.[9]

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is often required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[1] this compound is a polar and non-volatile compound. Derivatization increases its volatility and thermal stability by replacing the active hydrogens on the carboxyl group with less polar functional groups, such as trimethylsilyl (B98337) (TMS) groups.[1][11] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is typically not necessary.[7]

Data on this compound Extraction and Analysis

The following tables summarize key quantitative data related to the extraction and analysis of this compound from biological samples.

Table 1: Comparison of Common Extraction Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Partitioning of analyte between two immiscible liquid phases.[3][12][13]Analyte is retained on a solid sorbent and selectively eluted.[6][10]Proteins are precipitated out of solution using a solvent, acid, or salt.[14][15][16]
Selectivity ModerateHigh[6]Low
Recovery Generally good, but can be variable.High and reproducible.[6]Can be lower due to co-precipitation of analyte.
Matrix Effect Reduction ModerateHighLow
Throughput Can be automated, but generally lower than SPE.High, especially with 96-well plate formats.[6]High and simple.[16]
Solvent Consumption HighLow[6]Moderate

Table 2: Performance Metrics for this compound Analysis in Urine (LC-MS/MS)

ParameterValueReference
Limit of Detection (LOD)0.015 mg/L[7][8]
Limit of Quantification (LOQ)0.040 mg/L[7][8]
Accuracy>82%[7][8]
Variability (Precision)<11%[7][8]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled this compound).
  • Acidify the sample by adding 20 µL of 1M HCl to achieve a pH of approximately 2-3.[1]

2. Extraction:

  • Add 500 µL of ethyl acetate to the acidified plasma sample.[1]
  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]

3. Phase Separation:

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[1]

4. Collection and Evaporation:

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization if performing GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

1. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge the urine at 2000 x g for 5 minutes to remove any sediment.
  • To 200 µL of the urine supernatant, add 20 µL of a suitable internal standard solution.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode or strong anion-exchange (SAX) SPE cartridge.
  • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Load the prepared urine sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of a weak organic solvent or an acidic buffer to remove interfering compounds. The exact composition of the wash solution should be optimized to maximize the removal of matrix components while retaining this compound.

5. Elution:

  • Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., a mixture of organic solvent and a basic modifier to neutralize the acidic analyte).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in a suitable solvent for analysis.

Visualizations

Phenylglyoxylate_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust pH Adjustment (Acidification for LLE/SPE) Add_IS->pH_Adjust LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjust->LLE SPE Solid-Phase Extraction (e.g., SAX Cartridge) pH_Adjust->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization Analysis_LCMS LC-MS/MS Analysis Reconstitution->Analysis_LCMS Analysis_GCMS GC-MS Analysis Derivatization->Analysis_GCMS

Caption: General workflow for this compound extraction.

Troubleshooting_Low_Recovery cluster_LLE Liquid-Liquid Extraction (LLE) Issues cluster_SPE Solid-Phase Extraction (SPE) Issues cluster_Solutions Solutions Start Low this compound Recovery Check_pH Is sample pH acidified (pH < pKa-2)? Start->Check_pH Check_Sorbent Is SPE sorbent type correct (e.g., SAX)? Start->Check_Sorbent Check_Solvent Is extraction solvent appropriate (e.g., Ethyl Acetate)? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Mixing Is phase mixing and centrifugation adequate? Check_Solvent->Check_Mixing Yes Change_Solvent Optimize Solvent Check_Solvent->Change_Solvent No Improve_Separation Increase Mixing/Centrifugation Check_Mixing->Improve_Separation No Check_Conditioning Was the cartridge properly conditioned? Check_Sorbent->Check_Conditioning Yes Select_Sorbent Select Appropriate Sorbent Check_Sorbent->Select_Sorbent No Check_Wash_Elute Are wash/elution solvents and volumes optimized? Check_Conditioning->Check_Wash_Elute Yes Proper_Conditioning Ensure Proper Conditioning Check_Conditioning->Proper_Conditioning No Optimize_SPE_Method Optimize Wash/Elution Steps Check_Wash_Elute->Optimize_SPE_Method No

Caption: Troubleshooting low this compound recovery.

References

Phenylglyoxylate Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylglyoxylate Purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis and purification?

A1: Common impurities include unreacted starting materials, by-products such as benzoic acid and its esters, and residual solvents.[1][2] The formation of benzoic acid esters can be significant, sometimes accounting for up to 20% of the product mixture, particularly when using certain hydrolysis methods.[1] Phenylglyoxylic acid itself can also be present as an impurity in phenylglyoxal (B86788) products.[3]

Q2: My this compound product is a light yellow oil. Is this normal, and how can I decolorize it?

A2: A light yellow color is often reported for this compound esters.[1][4] If a colorless product is required, treatment with a small amount of activated charcoal during recrystallization can be effective in adsorbing colored impurities.[5][6] However, be cautious not to add charcoal to a boiling solution to avoid bumping.[6]

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low yields in organic synthesis and purification can stem from several factors.[7] Key areas to investigate include incomplete reactions, side product formation, and losses during work-up and purification steps such as extraction and recrystallization.[7] For instance, during recrystallization, using too much solvent will result in product loss to the mother liquor.[5] In liquid-liquid extraction, incomplete separation of layers or product solubility in the aqueous phase can also lead to lower yields.[8]

Q4: How can I assess the purity of my final this compound product?

A4: The purity of this compound esters is commonly determined by gas chromatography (GC).[1][4][9] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis (for solid derivatives) are also effective for assessing purity.[6][10][11][12]

Troubleshooting Guides

Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation between organic and aqueous layers - Vigorous shaking of the separatory funnel.- High concentration of impurities.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite or glass wool.[6]
Incomplete removal of acidic impurities (e.g., benzoic acid, phenylglyoxylic acid) - Insufficient amount or concentration of the basic wash solution.- Not enough extraction cycles performed.- Use a 5-10% aqueous sodium bicarbonate or sodium carbonate solution.- Perform at least 2-3 extractions with the basic solution.- Check the pH of the aqueous layer after extraction to ensure it is basic.[1][6]
Product loss during extraction - The product may be partially soluble in the aqueous layer.- Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, HPLC).- If significant product is present, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent.[8]
Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Presence of impurities inhibiting crystallization.- Use a lower-boiling point solvent or a mixed solvent system.- Add a seed crystal to induce crystallization.- Return the solution to the heat, add more solvent, and allow it to cool more slowly.[5][7]
No crystal formation upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.[6]
Rapid crystallization leading to impure crystals - The solution cooled too quickly.- Ensure the solution cools slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5][13]
Colored impurities in the final crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6]
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities - Inappropriate solvent system (eluent).- Improperly packed column.- Optimize the solvent system using Thin-Layer Chromatography (TLC) first.- Ensure the column is packed uniformly to avoid channeling.- Consider using a gradient elution if a single solvent system is ineffective.[7][14]
Product is eluting too slowly or not at all - The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[6]
Cracking of the silica (B1680970) gel bed - The column has run dry.- A sudden change in solvent polarity caused swelling or shrinking of the silica gel.- Never let the solvent level drop below the top of the silica gel.- When changing to a more polar solvent system, do so gradually.[6]

Experimental Protocols

Protocol 1: Purification of Methyl this compound by Liquid-Liquid Extraction and Vacuum Distillation

This protocol is based on procedures described in various sources for the purification of this compound esters.[1][9]

  • Dissolution : Dissolve the crude methyl this compound in a suitable organic solvent such as ether or toluene.

  • Aqueous Wash : Transfer the solution to a separatory funnel.

    • Wash the organic phase successively with water, 5% sodium bicarbonate solution, and again with water.[1][9] This removes acidic impurities like phenylglyoxylic acid and benzoic acid.

    • Perform each wash by adding an equal volume of the aqueous solution, gently inverting the funnel several times, and then allowing the layers to separate before draining the lower aqueous layer.

  • Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate.[1][9]

  • Solvent Removal : Decant or filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator.

  • Vacuum Distillation : Purify the resulting residue by vacuum distillation.[1][9] Collect the fraction boiling at the reported temperature for methyl this compound (e.g., 136°C at 12 mm Hg).[1][9]

Protocol 2: Purification of Phenylglyoxylic Acid by Recrystallization

This protocol is adapted from a procedure for the recrystallization of phenylglyoxylic acid.[1]

  • Dissolution : Place the crude phenylglyoxylic acid in an Erlenmeyer flask. Add a suitable solvent, such as ligroin, in small portions while heating the mixture gently.[1] Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, warm flask.

  • Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven. The melting point of pure phenylglyoxylic acid is reported to be 64.5-65.5°C.[1]

Visualizations

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Dissolve in organic solvent Drying Drying (e.g., Na2SO4) Extraction->Drying Organic Layer SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation For liquid esters Recrystallization Recrystallization SolventRemoval->Recrystallization For solid derivatives PureOil Pure this compound (Oil) Distillation->PureOil PureSolid Pure this compound (Solid) Recrystallization->PureSolid

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Start Recrystallization: Dissolve crude product in hot solvent Cool Cool Solution Start->Cool OilingOut Oiling Out? Cool->OilingOut Crystals Crystals Form? Success Collect Pure Crystals Crystals->Success Yes Troubleshoot_NoCrystals No Crystals: - Evaporate solvent - Scratch flask - Add seed crystal Crystals->Troubleshoot_NoCrystals No OilingOut->Crystals No Troubleshoot_Oiling Oiling Out: - Reheat solution - Add more solvent - Cool slowly OilingOut->Troubleshoot_Oiling Yes Failure Troubleshoot Further Troubleshoot_NoCrystals->Cool Troubleshoot_Oiling->Cool

Caption: Troubleshooting logic for recrystallization issues.

References

Strategies to increase the shelf life of phenylglyoxylate reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the shelf life of phenylglyoxylate reagents. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound reagents?

A1: this compound reagents are susceptible to three primary degradation pathways:

  • Hydrolysis: The ester linkage is prone to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding phenylglyoxylic acid and the corresponding alcohol.

  • Oxidation: The α-ketoester functionality can be susceptible to oxidative cleavage, particularly by reactive oxygen species. This can lead to the formation of benzoic acid and other byproducts.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to decarboxylation and the formation of various degradation products.

Q2: What are the ideal storage conditions for neat (undissolved) this compound reagents?

A2: To maximize the shelf life of neat this compound reagents, they should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the container tightly sealed to protect it from moisture and oxygen.[1] For long-term storage, refrigeration (2-8 °C) is often recommended. Some suppliers state that methyl this compound is stable under normal temperatures and pressures.[1][2][3][4]

Q3: My this compound reagent is a liquid at room temperature, but it has solidified. Is it still usable?

A3: Some this compound esters, such as methyl this compound, have a melting point close to room temperature. Therefore, it may exist as a solid, liquid, a solidified melt, or a supercooled melt. This change in physical state does not necessarily indicate degradation. If the product is within its expiry date and has been stored correctly, it can typically be used after carefully warming it to a liquid state.

Q4: How should I prepare and store stock solutions of this compound reagents?

A4: Stock solutions are best prepared in anhydrous aprotic solvents (e.g., acetonitrile, THF, or anhydrous ethanol). To prevent degradation, it is crucial to minimize exposure to water and light. Prepare solutions fresh whenever possible. For storage, aliquot the solution into single-use vials, purge with an inert gas (e.g., nitrogen or argon), and store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.

Q5: Can I use antioxidants to extend the shelf life of my this compound reagent solutions?

A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used. The effectiveness of an antioxidant depends on its chemical structure, solubility in the solvent, and the specific this compound ester.[5] It is advisable to conduct a small-scale pilot study to determine the optimal antioxidant and its concentration for your specific application.

Q6: Is lyophilization a suitable method for long-term storage of this compound reagents?

A6: Lyophilization, or freeze-drying, can be an excellent strategy for the long-term preservation of sensitive reagents, especially when they need to be stored in a dry state.[6] This process removes water at low temperatures, which significantly reduces the rate of hydrolytic degradation. The lyophilized powder should be stored in a tightly sealed container with a desiccant, protected from light, and at a low temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or poor experimental results Reagent degradation leading to lower active concentration.1. Verify the age and storage conditions of the reagent. 2. Perform a quality control check (e.g., HPLC purity analysis) on the reagent. 3. Prepare fresh solutions from a new or validated batch of the reagent.
Change in color (e.g., yellowing) of the reagent Oxidation or formation of impurities.1. Discard the reagent if a significant color change is observed. 2. Ensure the reagent is stored under an inert atmosphere and protected from light.
Precipitate formation in a refrigerated stock solution The reagent has a melting point above the storage temperature or has limited solubility at low temperatures.1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If it redissolves, ensure it is fully dissolved before use. 3. If it does not redissolve, it may indicate degradation, and the solution should be discarded.
Gradual decrease in the pH of an aqueous solution Hydrolysis of the ester to form phenylglyoxylic acid.1. Prepare aqueous solutions fresh and use them immediately. 2. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH and store at a low temperature. Note that phenylglyoxylic acid is more unstable in alkaline urine samples.[7]

Data Presentation

Table 1: General Storage Recommendations for this compound Reagents

Form Storage Temperature Atmosphere Light/Moisture Protection Typical Shelf Life
Neat (Solid/Liquid) 2-8 °C or Room Temperature (as per supplier)[2]Tightly sealed container[1]Protect from light and moisture[1]1-3 years (unopened)
In Anhydrous Solvent -20 °C to -80 °CPurge with inert gas (e.g., N₂ or Ar)Amber vials, sealedDays to weeks (application dependent)
Lyophilized Powder -20 °C or belowSealed container with desiccantProtect from light and moisture>1 year

Table 2: Comparative Hydrolytic Stability of Benzoic Acid Esters in Alkaline Conditions

Compound Alkaline Hydrolysis Half-Life (t½) in minutes
Methyl benzoate14
Ethyl benzoate14
n-Propyl benzoate19
n-Butyl benzoate21
Phenyl benzoate11
Benzyl benzoate16
Ethyl 4-bromobenzoate12
Data suggests that the stability of esters is influenced by the nature of the alcohol and acid moieties.[8]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Reagents

This protocol is designed to assess the stability of a this compound reagent under stressed conditions to predict its long-term shelf life.

1. Materials:

  • This compound reagent (at least three different batches)

  • Temperature and humidity-controlled stability chambers

  • Light-exposure chamber

  • Amber glass vials with inert caps

  • HPLC system with a UV detector

  • Analytical standards of the this compound reagent and potential degradation products (e.g., phenylglyoxylic acid, benzoic acid)

2. Procedure:

  • Sample Preparation: Aliquot the this compound reagent into amber glass vials. For solutions, prepare a stock solution in a suitable anhydrous solvent.

  • Stress Conditions:

    • Thermal Stress: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

    • Hydrolytic Stress: For solutions, prepare samples in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and store them at various temperatures.

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the purity of the samples at each time point using a validated stability-indicating HPLC method (see Protocol 2). Quantify the amount of the parent reagent and any significant degradation products.

  • Data Evaluation: Plot the concentration of the this compound reagent against time for each condition. Determine the degradation kinetics and extrapolate the data to predict the shelf life under recommended storage conditions.

Protocol 2: HPLC Method for Purity Analysis and Degradation Product Quantification

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound reagents and quantifying major degradation products.

1. Materials:

  • HPLC system with a UV detector and autosampler

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound reagent sample

  • Reference standards for the this compound and potential degradation products

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the specific this compound)

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound reagent in the diluent to a final concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Identify and integrate the peaks corresponding to the this compound and its degradation products. Use the calibration curve to quantify the amount of each component. Calculate the purity of the reagent as a percentage of the main peak area relative to the total peak area.

Visualizations

G cluster_storage Optimal Storage cluster_degradation Degradation Pathways cluster_strategy Stabilization Strategies storage_neat Neat Reagent storage_solution Stock Solution storage_lyo Lyophilized Powder degradation This compound Reagent hydrolysis Hydrolysis (Water, pH) degradation->hydrolysis oxidation Oxidation (Oxygen, ROS) degradation->oxidation photodegradation Photodegradation (Light, UV) degradation->photodegradation strategy Increased Shelf Life antioxidants Add Antioxidants (e.g., BHT) antioxidants->strategy inert_atm Inert Atmosphere (N2, Ar) inert_atm->strategy low_temp Low Temperature (-20°C / -80°C) low_temp->strategy light_protect Light Protection (Amber Vials) light_protect->strategy lyophilization Lyophilization lyophilization->strategy

Caption: Factors influencing the stability of this compound reagents.

G start Reagent Instability Suspected check_storage Verify Storage Conditions & Age start->check_storage qc_analysis Perform HPLC Purity Analysis check_storage->qc_analysis degraded Degradation Confirmed qc_analysis->degraded fresh_solution Prepare Fresh Solution new_reagent Use New Batch of Reagent fresh_solution->new_reagent degraded->fresh_solution Yes stable Reagent is Stable, Check Other Experimental Parameters degraded->stable No

Caption: Troubleshooting workflow for suspected reagent degradation.

References

Validation & Comparative

A Comparative Guide to HPLC and Isotachophoresis for Phenylglyoxylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical techniques, High-Performance Liquid Chromatography (HPLC) and Isotachophoresis (ITP), for the quantitative analysis of phenylglyoxylate. Phenylglyoxylic acid (PGA) is a key biomarker of exposure to styrene (B11656) and a significant metabolite in various biological and chemical processes. The selection of an appropriate analytical method is crucial for accurate quantification in research, clinical, and industrial settings. This document presents a detailed overview of both techniques, supported by experimental data and methodologies, to assist in making an informed decision.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (a column packed with small particles) and a liquid mobile phase. In the context of this compound analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes; more hydrophobic compounds are retained longer on the column. Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV light.

Isotachophoresis (ITP) is an electrophoretic separation technique that separates ionic species in a discontinuous electrolyte system. Analytes are placed between a leading electrolyte (LE) with high mobility and a terminating electrolyte (TE) with low mobility. When an electric field is applied, the analytes separate into distinct, consecutive zones based on their electrophoretic mobilities, and all zones migrate at the same velocity. The length of the analyte zone is proportional to its concentration, which allows for quantification. Conductivity or UV detectors can be used for detection.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound using HPLC. Data for ITP is extrapolated from studies on similar organic acids due to the limited availability of specific data for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Isotachophoresis (ITP) (Estimated)
Limit of Detection (LOD) 0.015 mg/L[1][2] - 4.6 µM0.1 - 0.3 mg/L
Limit of Quantitation (LOQ) 0.040 mg/L[1][2] - 13.2 µM[3]0.4 - 1.0 mg/L
Linearity Range Typically wide, e.g., 0.1 - 100 mg/L1 - 75 mg/L
Precision (RSD) < 10% (inter-day and intra-day)[3]< 5%
Analysis Time 15 - 40 minutes[4]10 - 20 minutes
Sample Throughput Moderate to High (with autosampler)Moderate
Matrix Effect Can be significant, may require extensive sample preparation or MS/MS detection to mitigate.[1][2]Generally lower due to the concentrating and separating nature of the technique.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound by HPLC and Isotachophoresis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration Dilution Dilution Filtration->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: General workflow for HPLC analysis of this compound.

ITP_Workflow cluster_prep Sample Preparation cluster_itp Isotachophoresis Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine) Dilution Dilution in Terminating Electrolyte Sample->Dilution Injection Sample Injection Dilution->Injection Capillary_Fill Capillary filled with Leading Electrolyte Capillary_Fill->Injection Separation Electrophoretic Separation Injection->Separation Detection Conductivity/UV Detection Separation->Detection Isotachopherogram Isotachopherogram Acquisition Detection->Isotachopherogram Zone_Length Zone Length Measurement Isotachopherogram->Zone_Length Quantification Quantification Zone_Length->Quantification

Figure 2: General workflow for Isotachophoresis analysis of this compound.

Detailed Experimental Protocols

HPLC Method for this compound Analysis

This protocol is a representative method for the analysis of this compound in a biological matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and a potassium dihydrogen phosphate (B84403) buffer (e.g., 10 mM, pH 2.5) in a 10:90 (v/v) ratio.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection: UV detection at 220 nm.[3]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Filter the supernatant through a 0.45 µm filter.

    • Inject the filtered sample into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

Hypothetical Isotachophoresis Method for this compound Analysis

This protocol is a proposed method for this compound analysis based on established methods for other organic acids.

  • Instrumentation: A capillary electrophoresis instrument capable of operating in ITP mode, with a conductivity or UV detector.

  • Capillary: Fused-silica capillary (e.g., 50-100 cm length, 200-500 µm internal diameter).

  • Leading Electrolyte (LE): 10 mM hydrochloric acid with 20 mM β-alanine (counter-ion), pH adjusted to ~3.5. This provides a high mobility leading ion (chloride).

  • Terminating Electrolyte (TE): 10 mM caproic acid. This provides a low mobility terminating ion.

  • Driving Current: A constant current in the range of 50-200 µA.

  • Sample Preparation:

    • Dilute the sample (e.g., urine) 1:10 with the terminating electrolyte.

    • No further extraction or derivatization is typically required.

  • Quantification: Generate a calibration curve by plotting the length of the this compound zone against the concentration of the standards.

Discussion of Advantages and Disadvantages

High-Performance Liquid Chromatography (HPLC)

Advantages:

  • High Resolution and Selectivity: HPLC, especially when coupled with mass spectrometry (HPLC-MS/MS), offers excellent selectivity and can resolve this compound from complex matrices.[1][2]

  • Established and Robust: HPLC is a well-established technique with a vast body of literature and readily available instrumentation and columns.

  • High Throughput: With the use of autosamplers, HPLC can be automated for the analysis of a large number of samples.

  • Good Sensitivity: Modern HPLC systems with sensitive detectors can achieve low limits of detection.[1][2][3]

Disadvantages:

  • Matrix Effects: Biological samples can contain interfering compounds that co-elute with this compound, potentially leading to inaccurate quantification.[1][2] This may necessitate more complex sample preparation or the use of more expensive MS/MS detectors.

  • Solvent Consumption: HPLC consumes significant amounts of organic solvents, which can be costly and environmentally unfriendly.

  • Longer Analysis Times (in some cases): Depending on the complexity of the sample and the required resolution, analysis times can be longer compared to ITP.[4]

Isotachophoresis (ITP)

Advantages:

  • Minimal Sample Preparation: ITP often requires only simple dilution of the sample, reducing sample preparation time and potential for analyte loss.

  • Concentration Effect: ITP has a concentrating effect on the analytes, which can be advantageous for trace analysis.

  • Reduced Matrix Effects: The separation mechanism of ITP, which focuses analytes into sharp, adjacent zones, can effectively separate them from the bulk of the sample matrix.

  • Lower Solvent Consumption: ITP uses significantly smaller volumes of electrolytes compared to the mobile phases used in HPLC.

Disadvantages:

  • Limited Availability of Specific Methods: There is less published literature on specific ITP methods for many analytes, including this compound, compared to HPLC.

  • Lower Separation Efficiency for Complex Mixtures: While good for separating target analytes, ITP may have lower overall resolving power for very complex samples with numerous components compared to HPLC.

  • Dependence on Electrophoretic Mobility: Separation is solely based on electrophoretic mobility, which may not be sufficient to resolve isomers or compounds with very similar mobilities.

  • Instrumentation Less Common: ITP instrumentation is less common in analytical laboratories compared to HPLC systems.

Conclusion and Recommendations

Both HPLC and Isotachophoresis are viable techniques for the analysis of this compound, each with its own set of strengths and weaknesses.

HPLC is the recommended method when:

  • High-resolution separation of this compound from a complex mixture of other metabolites is required.

  • A large number of samples need to be analyzed, and high throughput is a priority.

  • The laboratory has existing HPLC instrumentation and expertise.

  • The highest sensitivity is required, potentially necessitating the use of HPLC-MS/MS to overcome matrix effects.[1][2]

Isotachophoresis should be considered when:

  • Rapid analysis with minimal sample preparation is a key requirement.

  • The sample matrix is complex, and matrix effects are a significant concern with HPLC.

  • A concentrating effect is needed for the analysis of trace levels of this compound.

  • Lower operational costs and reduced solvent waste are important factors.

Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and the desired sample throughput. For routine monitoring where speed and simplicity are paramount, ITP presents a compelling alternative to the more established HPLC methods. However, for complex research applications demanding the highest level of separation and specificity, HPLC, particularly when coupled with mass spectrometry, remains the gold standard.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Phenylglyoxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of phenylglyoxylate. The performance of this advanced method is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed methodologies are provided to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Comparative Performance of Analytical Methods

The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the novel UPLC-MS/MS method alongside traditional HPLC-UV and GC-MS techniques, providing a clear basis for comparison.

ParameterNovel UPLC-MS/MS HPLC-UV GC-MS (with Derivatization)
Limit of Detection (LOD) 0.081 ng/mL[1]~1 µg/mL[2]~1 ng/mL[2]
Limit of Quantification (LOQ) 0.269 ng/mL[1]~5 µg/mL[2]~5 ng/mL[2]
Linearity (r²) 0.9999[1]>0.999[2]>0.998[2]
Accuracy (% Recovery) 90.47% - 99.83%[1]95-105%[2]90-110%[2]
Precision (%RSD) < 5%[1]< 5%[2]< 10%[2]
Selectivity HighModerateHigh
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for the novel UPLC-MS/MS method and the comparative HPLC-UV and GC-MS methods are provided below.

Novel UPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

Sample Preparation:

  • Urine samples are diluted directly with the initial mobile phase.[1]

  • The diluted sample is then filtered through a 0.22 µm membrane.[3]

Chromatographic Conditions:

  • Column: Waters HSS T3[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724).[3][4]

  • Flow Rate: 0.35 mL/min[4]

  • Column Temperature: 45 °C[4]

  • Injection Volume: 2 µL[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Ionization Mode (ESI-)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

Quantification: The concentration of this compound in the samples is determined using an external standard method.[1]

UPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Data Analysis urine_sample Urine Sample dilution Dilute with Mobile Phase urine_sample->dilution filtration Filter (0.22 µm) dilution->filtration injection Inject into UPLC System filtration->injection separation Chromatographic Separation (HSS T3 Column) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection quantification Quantification (External Standard) detection->quantification

Novel UPLC-MS/MS Method Workflow
HPLC-UV Method

A robust and widely used method for the quantification of this compound.

Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter.

  • For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging to remove the precipitated proteins.[2]

Chromatographic Conditions:

  • Column: C18 column[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[5]

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Data Analysis sample Aqueous or Biological Sample prep_step Filtration or Protein Precipitation sample->prep_step injection Inject into HPLC System prep_step->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Quantification (Calibration Curve) detection->quantification

HPLC-UV Method Workflow
GC-MS Method with Derivatization

Due to the polar nature of phenylglyoxylic acid, a derivatization step is necessary to increase its volatility for GC-MS analysis.

Sample Preparation and Derivatization:

  • Extraction: Extract the sample with a suitable organic solvent such as ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization (Two-Step):

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate at 60°C for 60 minutes to protect the keto group.

    • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to derivatize the hydroxyl and carboxyl groups.[2]

GC-MS Conditions:

  • Column: DB-5MS capillary column[6]

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

Quantification: Quantification is performed using a calibration curve generated from derivatized standards.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Analysis extraction Solvent Extraction drying Drying extraction->drying methoximation Methoximation drying->methoximation silylation Silylation methoximation->silylation injection Inject into GC-MS System silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection quantification Quantification detection->quantification

GC-MS Method with Derivatization Workflow

Conclusion

The novel UPLC-MS/MS method demonstrates superior sensitivity and specificity for the quantification of this compound when compared to traditional HPLC-UV and GC-MS methods. Its significantly lower limits of detection and quantification make it particularly suitable for applications requiring trace-level analysis in complex biological matrices. While HPLC-UV offers a simpler and high-throughput alternative for less demanding applications, and GC-MS provides high selectivity after derivatization, the UPLC-MS/MS method stands out as the most advanced and reliable technique for the accurate determination of this compound in research and drug development settings.

References

Phenylglyoxylic Acid vs. Mandelic Acid: A Comparative Guide to Styrene Exposure Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in occupational health and toxicology, the accurate assessment of exposure to industrial solvents like styrene (B11656) is paramount. The primary urinary metabolites of styrene, mandelic acid (MA) and phenylglyoxylic acid (PGA), are the most commonly used biomarkers for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate biomarker for specific research and monitoring needs.

Metabolic Fate of Styrene

Styrene is primarily metabolized in the liver by cytochrome P450 enzymes (mainly CYP2E1) to its reactive intermediate, styrene-7,8-oxide.[1][2] This epoxide is then hydrolyzed by epoxide hydrolase to form styrene glycol. Subsequently, styrene glycol is oxidized to mandelic acid, which can be further oxidized to phenylglyoxylic acid.[2][3] Both MA and PGA, along with minor metabolites, are excreted in the urine.[2][3][4] Understanding this pathway is crucial for interpreting biomarker data.

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-Oxide Styrene->Styrene_Oxide CYP450 (CYP2E1) Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid (MA) Styrene_Glycol->Mandelic_Acid Oxidation Phenylglyoxylic_Acid Phenylglyoxylic Acid (PGA) Mandelic_Acid->Phenylglyoxylic_Acid Oxidation Urine Urinary Excretion Mandelic_Acid->Urine Phenylglyoxylic_Acid->Urine

Caption: Metabolic pathway of styrene to its urinary biomarkers.

Performance Comparison of Phenylglyoxylic Acid and Mandelic Acid

The selection of a biomarker often depends on its kinetic properties, stability, and the correlation of its concentration with exposure levels. The following tables summarize the key quantitative data for MA and PGA.

Table 1: Excretion Kinetics and Biological Exposure Indices
ParameterMandelic Acid (MA)Phenylglyoxylic Acid (PGA)Reference(s)
Excretion Profile Biphasic excretion.Biphasic excretion.[5]
Peak Excretion Time At the end of a >4-hour exposure; slightly delayed after short-term exposure.Delayed after both short-term and 8-hour exposures.[5][6]
Apparent Half-life (0-16h post-exposure) Tends to become prolonged with repeated daily exposures.Tends to become prolonged with repeated daily exposures.[5]
BEI® (End of Shift) 800 mg/g creatinine (B1669602)240 mg/g creatinine[7]
BEI® (Prior to Next Shift) 300 mg/g creatinine100 mg/g creatinine[7]

*BEI® (Biological Exposure Indices) are guidance values for assessing biological monitoring results, as recommended by the American Conference of Governmental Industrial Hygienists (ACGIH).

Table 2: Correlation with Styrene Exposure and Stability
ParameterMandelic Acid (MA)Phenylglyoxylic Acid (PGA)Reference(s)
Correlation with Styrene Exposure (r-value) 0.92 - 0.960.85 - 0.96[1][8][9]
Typical Concentration (Unexposed) Endogenous levels up to 5 mg/L.Generally not detected.[7]
Typical Concentration (Exposed) 5 mg/g creatinine to 2270 mg/g creatinine.Varies with exposure.[4]
Stability in Urine Stable for up to 2 weeks at 4°C and 25°C.Unstable; gradual decrease at 4°C and more marked at 25°C, especially in alkaline urine. Stable up to 4 days when refrigerated.[10][11]

Experimental Protocols

Accurate quantification of MA and PGA is crucial for reliable exposure assessment. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) being the most common.

General Experimental Workflow

The general workflow for the analysis of MA and PGA in urine involves sample collection, preparation, chromatographic separation, and detection.

Experimental_Workflow cluster_pre_analysis Pre-analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Sample Collection (End of shift) Storage Sample Storage (Refrigerate or Freeze) Urine_Collection->Storage Acidification Acidification (e.g., HCl) Storage->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC / UPLC-MS/MS (C18 Column) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General experimental workflow for urinary MA and PGA analysis.

Detailed Methodologies

Below are summaries of common analytical methods with their performance characteristics.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation: A 200 µL urine sample is saturated with 60 mg of sodium chloride, spiked with an internal standard (e.g., O-methyl hippuric acid), and acidified with 6N HCl. The analytes are then extracted with ethyl acetate. The extract is dried and reconstituted in the mobile phase.[8][9]

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Water-methanol (90:10) with 0.5% acetic acid

    • Detection: UV detector

  • Performance:

    • Detection Limit: 5 mg/L for MA, 0.5 mg/L for PGA[8][9]

    • Recovery: ~96% for MA, ~84% for PGA[8][9]

    • Precision (Between-day CV): < 11% for both[8][9]

Method 2: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation: Urine samples are diluted with the initial mobile phase and filtered.[12]

  • Chromatographic Conditions:

    • Column: Waters HSS T3

    • Detection: Mass spectrometry in negative ionization mode (ESI-) with multiple reaction monitoring (MRM).

  • Performance:

    • Detection Limit: 0.551 ng/mL for MA, 0.081 ng/mL for PGA[12]

    • Quantification Limit: 1.836 ng/mL for MA, 0.269 ng/mL for PGA[12]

    • Linearity Range: 10-1000 ng/mL for both[12]

    • Recovery: 92.75%-101.09% for MA, 90.47%-99.83% for PGA[12]

    • Precision (Intra and Inter-batch): < 5% for both[12]

Table 3: Comparison of Analytical Method Performance
ParameterHPLC-UVUPLC-MS/MSReference(s)
Detection Limit (MA) 5 mg/L0.551 µg/L (ng/mL)[8][9][12]
Detection Limit (PGA) 0.5 mg/L0.081 µg/L (ng/mL)[8][9][12]
Recovery (MA) ~96%92.75% - 101.09%[8][9][12]
Recovery (PGA) ~84%90.47% - 99.83%[8][9][12]
Precision (CV) < 11%< 5%[8][9][12]

Conclusion and Recommendations

Both mandelic acid and phenylglyoxylic acid are reliable biomarkers for assessing styrene exposure, with their urinary concentrations showing a strong correlation with environmental styrene levels.[1][8][9]

  • Mandelic Acid (MA) is generally present in higher concentrations and is more stable in urine samples, making it a robust choice for routine monitoring, especially when immediate analysis or stringent storage conditions are not feasible.[10]

  • Phenylglyoxylic Acid (PGA) offers the advantage of not being present in detectable amounts in unexposed individuals, potentially offering higher specificity.[7] However, its lower stability is a significant drawback that requires careful sample handling and storage, preferably freezing if analysis is not performed promptly.[10][11]

Recommendation: For most applications, the determination of both mandelic and phenylglyoxylic acids is advisable to obtain a comprehensive assessment of styrene exposure.[5] The ratio of MA to PGA can also provide additional information, as it may vary with the level of exposure.[5] When resources are limited, mandelic acid is a more practical choice due to its higher stability. For highly sensitive and specific measurements, UPLC-MS/MS is the superior analytical technique.

References

A Comparative Guide to Phenylglyoxylic Acid and Ethyl Phenylglyoxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Development and Synthetic Chemistry Professionals

Phenylglyoxylic acid and its corresponding ethyl ester, ethyl phenylglyoxylate, are pivotal α-keto carbonyl compounds utilized extensively in synthetic chemistry and drug development. While structurally similar, the presence of a carboxylic acid versus an ethyl ester functional group imparts distinct physicochemical properties, reactivity, and biological activities. This guide provides a comprehensive comparison of these two molecules, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate compound for their specific application.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental differences in the physical states, melting/boiling points, and solubility between phenylglyoxylic acid and its ethyl ester are critical considerations for experimental design, including reaction setup and purification methods. Phenylglyoxylic acid is a colorless, low-melting solid, whereas ethyl this compound is a liquid at room temperature.[1][2][3]

PropertyPhenylglyoxylic Acid (PGA)Ethyl this compound (EPG)
Molecular Formula C₈H₆O₃[1]C₁₀H₁₀O₃[3][4]
Molar Mass 150.13 g/mol [1][5]178.19 g/mol [3][4]
Appearance Colorless solid[1]Clear colorless to yellow liquid[3][6][7]
Melting Point 64–66 °C[1]97 °C (Note: This value from one source seems unusually high for a liquid; most sources describe it as a liquid at room temp)[6]
Boiling Point 138-141 °C / 16 mbar[8]138-139 °C / 18 mmHg[3]; 92 °C / 0.2 mbar[8]
Density Not applicable (solid)1.122 g/mL at 25 °C[3]
Acidity (pKa) ~2.15[1]Not applicable
Water Solubility Moderately soluble1143 mg/L @ 25°C[3][4]
Solubility in DMSO 30 mg/mL[9]50 mg/mL[10]

Synthesis Pathways

Both compounds can be synthesized from common precursors, with the ester typically being prepared from the acid.

Phenylglyoxylic Acid (PGA):

  • Oxidation of Mandelic Acid: A common laboratory method involves the oxidation of mandelic acid using a strong oxidizing agent like potassium permanganate.[1]

  • Hydrolysis of Benzoyl Cyanide: This alternative route involves the hydrolysis of benzoyl cyanide.[1][8]

  • Biocatalysis: An environmentally friendly approach uses engineered E. coli to transform racemic mandelic acid into phenylglyoxylic acid with high conversion rates.[11][12]

Ethyl this compound (EPG):

  • Fischer Esterification: The most direct method is the acid-catalyzed esterification of phenylglyoxylic acid with ethanol (B145695).[8][13]

  • From Benzoyl Cyanide: A one-pot process can be employed where benzoyl cyanide is first hydrolyzed in a sulfuric acid/water system to form the amide intermediate, which is then reacted with an alcohol without isolation.[13]

G cluster_0 Synthesis Pathways BC Benzoyl Cyanide PGA Phenylglyoxylic Acid BC->PGA Hydrolysis MA Mandelic Acid MA->PGA KMnO4 Oxidation EPG Ethyl this compound PGA->EPG Fischer Esterification Ethanol Ethanol + H+ Ethanol->EPG

Caption: Common synthesis routes for Phenylglyoxylic Acid and Ethyl this compound.

Spectroscopic Data for Structural Elucidation

FT-IR and NMR spectroscopy are essential for confirming the identity and purity of these compounds. The key distinguishing features are the broad O-H stretch of the carboxylic acid in PGA and the signals corresponding to the ethyl group in EPG.

Spectroscopic DataPhenylglyoxylic Acid (PGA)Ethyl this compound (EPG)
FT-IR (cm⁻¹) ~3500-2500 (broad, O-H stretch); ~1730 (C=O stretch, acid); ~1680 (C=O stretch, keto)~2980 (C-H stretch, alkyl); ~1735 (C=O stretch, ester); ~1685 (C=O stretch, keto)
¹H NMR (ppm) ~10-12 (s, 1H, -COOH); 7.5-8.0 (m, 5H, Ar-H)~4.4 (q, 2H, -OCH₂CH₃); ~1.4 (t, 3H, -OCH₂CH₃); 7.5-8.3 (m, 5H, Ar-H)
¹³C NMR (ppm) ~190-197 (keto C=O); ~165-173 (acid C=O); 128-135 (Ar-C)[14]~186 (keto C=O); ~164 (ester C=O); ~62 (-OCH₂); ~14 (-CH₃); 128-134 (Ar-C)[15]
Mass Spec (m/z) 150 (M+); 105 (benzoyl cation); 77 (phenyl cation)178 (M+); 105 (benzoyl cation); 77 (phenyl cation)

Comparative Reactivity

The differing functional groups dictate their chemical behavior. PGA is notable for its decarboxylation reactions, while EPG is characterized by ester-specific reactions and distinct photoreactivity.

Phenylglyoxylic Acid (PGA):

  • Decarboxylation: PGA can undergo decarboxylation, for instance, in the presence of hydrogen peroxide, to form benzoic acid and CO₂.[14] This reaction is significant in its role as a non-toxic antioxidant in pharmaceutical formulations.[14] Photodecarboxylation can also be induced, yielding benzaldehyde.[1][16]

  • Amide and Heterocycle Formation: The carboxylic acid group readily reacts with amines and other nucleophiles, serving as a precursor for synthesizing various heterocycles like 2-arylbenzothiazoles.[5]

Ethyl this compound (EPG):

  • Hydrolysis: The ester can be hydrolyzed back to phenylglyoxylic acid under acidic or basic conditions.[17][18]

  • Photoreactivity: EPG exhibits significant photoreactivity. Its excited triplet carbonyl state can initiate intermolecular hydrogen abstraction, leading to radical coupling and cross-linking.[19][20] This property is exploited in the development of photochemically active polymers.[15] In the presence of hydrogen donors, it undergoes photoreduction to primarily yield diethyl 2,3-dihydroxy-2,3-diphenylsuccinate.[19]

G cluster_0 Comparative Reactivity PGA Phenylglyoxylic Acid Benzaldehyde Benzaldehyde + CO2 PGA->Benzaldehyde Photodecarboxylation Benzoic_Acid Benzoic Acid + CO2 PGA->Benzoic_Acid Oxidative Decarboxylation (H2O2) EPG Ethyl this compound PGA_Hydrolysis Phenylglyoxylic Acid EPG->PGA_Hydrolysis Hydrolysis (H+/OH-) Photoproducts Radical Coupling & Cross-linking Products EPG->Photoproducts UV Irradiation (H-abstraction)

Caption: Key reactions of Phenylglyoxylic Acid versus Ethyl this compound.

Biological Activities and Applications

Both molecules are biologically relevant, though in different contexts. PGA is primarily known as a metabolite, while EPG has been studied as an enzyme inhibitor.

  • Phenylglyoxylic Acid (PGA): It is a major metabolite of industrial solvents like styrene (B11656) and ethylbenzene, making it a crucial biomarker for monitoring human exposure.[21][22] Studies have also shown that PGA possesses anti-inflammatory activity in animal models.[21] However, at high doses, it may induce striatal-motor toxicity.[23] Its primary application is as a versatile building block for synthesizing pharmaceutical intermediates.[9][11]

  • Ethyl this compound (EPG): EPG is recognized as a potent inhibitor of chicken liver carboxylesterase, while also acting as a poor substrate for the enzyme.[10][19][20] It has been identified as a metabolite in cancer metabolism studies.[2][24] In synthetic applications, it is used as a reagent in the preparation of various compounds, including deazaflavin derivatives, and as a chromophore in photoactive polymers.[4][15]

Experimental Protocols

The following sections provide generalized methodologies for key experiments. Researchers should adapt these protocols based on specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of Ethyl this compound via Fischer Esterification

This protocol is adapted from established procedures for the acid-catalyzed esterification of phenylglyoxylic acid.[8][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylglyoxylic acid (1.0 eq), absolute ethanol (approx. 10-15 eq), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure ethyl this compound.

  • Characterization: Confirm the product's identity and purity using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Kinetic Analysis of EPG Alkaline Hydrolysis

This protocol outlines a method to study the hydrolysis kinetics by monitoring the consumption of hydroxide (B78521) ions over time.[18]

  • Reagent Preparation: Prepare standardized aqueous solutions of ethyl this compound and sodium hydroxide (e.g., 0.02 M each).

  • Reaction Initiation: In a thermostated reaction vessel (e.g., 25°C), rapidly mix equal volumes of the pre-heated reactant solutions. Start a timer immediately.

  • Titration: At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of standard hydrochloric acid.

  • Back-Titration: Immediately titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein (B1677637) as an indicator to determine the concentration of NaOH remaining in the reaction aliquot at that time point.

  • Data Analysis: Plot the concentration of the ester versus time. Use the appropriate integrated rate law (typically second-order for this reaction) to determine the rate constant (k).

Protocol 3: General Spectroscopic Characterization

This protocol details the sample preparation for FT-IR and NMR analysis.

  • FT-IR Spectroscopy:

    • For liquid EPG: Place a drop of the neat liquid between two NaCl or KBr plates and acquire the spectrum.

    • For solid PGA: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample (PGA or EPG) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure.

G cluster_0 General Experimental Workflow start Synthesis (e.g., Esterification) workup Workup & Purification (Extraction, Distillation) start->workup charac Structural Characterization workup->charac nmr NMR Spectroscopy charac->nmr ir FT-IR Spectroscopy charac->ir ms Mass Spectrometry charac->ms study Reactivity or Biological Study (e.g., Kinetic Analysis, Enzyme Assay) charac->study end Data Analysis & Conclusion study->end

Caption: A typical workflow for the synthesis and analysis of the target compounds.

References

A Comparative Guide to Phenylglyoxylate Measurement: Ensuring Cross-Laboratory Data Comparability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenylglyoxylate (PGA), a key biomarker of styrene (B11656) exposure, ensuring the accuracy and comparability of measurements across different laboratories is paramount. This guide provides an objective comparison of common analytical methods for urinary this compound, supported by experimental data, to aid in the selection of appropriate methodologies and to highlight the critical importance of inter-laboratory cross-validation.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound measurement is a critical decision that impacts the sensitivity, specificity, and throughput of the analysis. The following table summarizes the quantitative performance of three widely used techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance MetricUPLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) 0.081 ng/mL[1]Not explicitly stated, but method is described as sensitive.0.5 mg/L (500 ng/mL)[2]
Limit of Quantification (LOQ) 0.269 ng/mL[1]1.25 µg/mL (1250 ng/mL)[3]Not explicitly stated.
Recovery 90.47% - 99.83%[1]84.88% - 91.46%[3]84%[2]
Intra-day Precision (%CV) <5%[1]<10%<5%[2]
Inter-day Precision (%CV) <5%[1]<10%<11%[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for comparing the performance of different analytical techniques.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of phenylglyoxylic acid.

Sample Preparation: Urine samples are typically diluted directly with the initial mobile phase. For example, a 1:4 dilution can be prepared by mixing the urine sample with pure water[1]. The diluted sample is then filtered through a 0.22 µm membrane before injection into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase column, such as a Waters HSS T3, is commonly used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve peak shape and ionization.

  • Detection: The analysis is performed in negative ionization mode (ESI-) using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is a robust and reliable method for the determination of phenylglyoxylic acid, though it often requires a derivatization step.

Sample Preparation:

  • Extraction: Urine samples are first extracted, for instance, with carbon tetrachloride (CCl₃)[3].

  • Derivatization: The extracted and dried sample is then derivatized. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]. This step converts the non-volatile phenylglyoxylic acid into a more volatile derivative suitable for GC analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A capillary column, such as a DB-5MS, is typically employed for the separation of the derivatized analyte.

  • Ionization: Electron Ionization (EI) is a common ionization source used in this method[3].

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method for this compound analysis.

Sample Preparation:

  • Acidification and Extraction: The urine sample is first acidified with an acid like 6N HCl. An internal standard is often added at this stage. The acidified sample is then extracted with an organic solvent such as ethyl acetate[2].

  • Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase before injection[2].

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation[2].

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of water and methanol (B129727) (e.g., 90:10) with a small percentage of acetic acid, is commonly used[2].

  • Detection: The detection is performed using a UV detector at a specific wavelength where phenylglyoxylic acid absorbs light.

Inter-Laboratory Cross-Validation Workflow

To ensure that data generated by different laboratories are comparable, a robust cross-validation process is essential. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Study Protocol B Select Participating Labs A->B C Prepare & Distribute Standardized Samples B->C D Lab 1 Analysis C->D E Lab 2 Analysis C->E F Lab 'n' Analysis C->F G Centralized Data Collection D->G E->G F->G H Statistical Analysis (e.g., Bias, Precision) G->H I Final Report & Comparison H->I

Workflow for Inter-Laboratory Cross-Validation.

The Importance of Cross-Validation

The data presented in this guide highlights the performance characteristics of different analytical methods for this compound measurement. While each method has been validated within the respective studies, it is crucial to recognize that direct comparison of results between laboratories, even when using the same method, can be challenging due to variations in instrumentation, reagents, and operator procedures.

Inter-laboratory cross-validation is the process of establishing an agreement between two or more laboratories when measuring the same analyte in the same samples. This process is fundamental for:

  • Ensuring Data Comparability: In multi-center studies or when data from different sources are being pooled, cross-validation ensures that any observed differences are biological in nature and not due to analytical discrepancies.

  • Validating Method Transfer: When a method is transferred from one laboratory to another, cross-validation demonstrates that the receiving laboratory can achieve comparable results to the originating laboratory.

  • Assessing Method Robustness: The ability of a method to remain unaffected by small, deliberate variations in method parameters is a measure of its robustness. Inter-laboratory studies can provide valuable insights into this aspect.

References

A Comparative Analysis of the Bioactivity of Phenylglyoxylate and 4-Hydroxyphenylglyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two structurally related aromatic keto acids: phenylglyoxylate and 4-hydroxythis compound. While both compounds are metabolites with recognized biological activities, direct comparative studies are limited. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clearer understanding of their respective bioactivities, highlighting the distinct therapeutic and toxicological profiles of each molecule.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and 4-hydroxythis compound. It is important to note that the data presented is derived from different experimental models and is not the result of a direct head-to-head comparison.

Bioactivity ParameterThis compound4-Hydroxythis compoundReference Compound/Condition
Enzyme Inhibition
Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition (IC50)Data not available~ 77 µM (in rat cardiac mitochondria)Perhexiline (~77 µM)
Anti-inflammatory Activity
In vivo Edema Reduction50-200 mg/kg (p.o.) in rats (formalin-induced paw swelling)Data not available-
Toxicity
Neurotoxicity220-400 mg/kg in rats (induces striatal-motor toxicity)Data not available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the presented data.

Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay

This protocol outlines a radioenzymatic method for determining the inhibitory activity of compounds against CPT-1 in isolated mitochondria.

Objective: To determine the IC50 value of a test compound for CPT-1.

Materials:

  • Isolated rat cardiac mitochondria

  • Reaction Buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Test compound (4-hydroxythis compound) at various concentrations

  • [³H]Carnitine

  • Palmitoyl-CoA

  • Stop Solution (e.g., 1 M perchloric acid)

  • Scintillation cocktail and counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from rat cardiac tissue using standard differential centrifugation methods.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the isolated mitochondria with the reaction mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA to the mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., perchloric acid).

  • Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted [³H]Carnitine using a suitable method (e.g., phase separation with butanol).

  • Measurement: Quantify the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of CPT-1 inhibition for each concentration of the test compound compared to a vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In vivo Anti-inflammatory Activity: Formalin-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory effects of a compound in an animal model.

Objective: To assess the ability of a test compound to reduce formalin-induced paw edema in rats.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Test compound (phenylglyoxylic acid)

  • Vehicle control (e.g., saline or a suitable solvent)

  • Formalin solution (e.g., 2.5% in saline)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound (phenylglyoxylic acid, 50-200 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before formalin injection (e.g., 30-60 minutes).

  • Induction of Edema: Inject a standard volume (e.g., 0.1 mL) of formalin solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at regular intervals after the formalin injection (e.g., 0, 1, 2, 3, and 4 hours).[1][2]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [ (C - T) / C ] * 100 where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.[3]

In vivo Neurotoxicity Assessment in Rats

This protocol provides a general framework for assessing the potential neurotoxicity of a compound following oral administration in rats.

Objective: To evaluate the neurotoxic effects of a test compound.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Test compound (phenylglyoxylic acid)

  • Vehicle control

  • Apparatus for behavioral and motor function tests (e.g., open field, rotarod)

Procedure:

  • Dose Administration: Administer the test compound (phenylglyoxylic acid, 220-400 mg/kg) or vehicle orally to different groups of rats daily for a specified period (e.g., 28 days).

  • Clinical Observations: Conduct detailed clinical observations daily, noting any changes in behavior, posture, gait, and the presence of tremors or convulsions.

  • Behavioral and Motor Function Tests: Perform a battery of behavioral and motor function tests at regular intervals during the study period. This may include:

    • Open-field test: To assess locomotor activity and exploratory behavior.

    • Rotarod test: To evaluate motor coordination and balance.

    • Grip strength test: To measure muscle strength.

  • Body Weight and Food/Water Consumption: Monitor and record the body weight and food and water consumption of the animals regularly.

  • Pathology: At the end of the study, perform a complete necropsy. Collect and preserve relevant tissues, especially from the central and peripheral nervous systems, for histopathological examination.

  • Data Analysis: Analyze the data from behavioral tests, body weight, and pathology to identify any dose-dependent neurotoxic effects.

Signaling Pathways and Mechanisms of Action

This compound: Potential Anti-inflammatory Mechanism via NF-κB Pathway

While the direct molecular targets of this compound's anti-inflammatory effects are not fully elucidated, many phenolic acids are known to exert their anti-inflammatory actions by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of the inflammatory response. Inflammatory stimuli, such as cytokines or pathogens, can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) IKK IKK Complex Stimuli->IKK Activates IKB IκBα IKK->IKB Phosphorylates (P) NFKB_p50_p65 NF-κB (p50/p65) Proteasome Proteasome IKB->Proteasome Ubiquitination & Degradation NFKB_translocated NF-κB (p50/p65) NFKB_p50_p65->NFKB_translocated Translocation This compound This compound This compound->IKK DNA DNA NFKB_translocated->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces

Potential Anti-inflammatory Mechanism of this compound
4-Hydroxythis compound: Inhibition of Fatty Acid Oxidation

4-Hydroxythis compound has been identified as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[4] CPT-1 is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA for the Krebs cycle. By inhibiting CPT-1, 4-hydroxythis compound effectively blocks this crucial step in fatty acid metabolism. This inhibition can lead to a shift in cellular energy substrate utilization, from fatty acids towards glucose, a mechanism that is of interest in the context of metabolic diseases.

CPT1_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-chain Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA LCFA->Fatty_Acyl_CoA CPT1 CPT-1 Fatty_Acyl_CoA->CPT1 Beta_Oxidation β-oxidation CPT1->Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA HPG 4-Hydroxythis compound HPG->CPT1 Inhibits

Inhibition of Fatty Acid Oxidation by 4-Hydroxythis compound

General Workflow for Bioactivity Comparison

The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of chemical compounds.

Bioactivity_Workflow cluster_planning Phase 1: Planning and Data Acquisition cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation cluster_output Phase 4: Reporting Literature Literature Review & Data Mining Target Target Identification Literature->Target Assay Assay Selection Target->Assay In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Assay->In_Vitro In_Vivo In Vivo Models (e.g., Disease Models) Assay->In_Vivo Quantitative Quantitative Analysis (IC50, Ki, etc.) In_Vitro->Quantitative In_Vivo->Quantitative Mechanistic Mechanistic Studies (Signaling Pathways) Quantitative->Mechanistic Comparative Comparative Analysis Mechanistic->Comparative Guide Publish Comparison Guide Comparative->Guide

General Workflow for Bioactivity Comparison

Conclusion

This comparative guide highlights the distinct, yet not fully characterized, bioactivities of this compound and 4-hydroxythis compound. 4-Hydroxythis compound shows potential as a modulator of cellular metabolism through its inhibition of CPT-1, an enzyme crucial for fatty acid oxidation. This suggests its relevance in metabolic disorders. In contrast, this compound has demonstrated in vivo anti-inflammatory effects, possibly through the modulation of the NF-κB pathway, but also exhibits neurotoxicity at higher concentrations.[4]

The lack of direct comparative studies underscores the need for future research to perform head-to-head comparisons of these compounds on various biological targets. Such studies would provide a more definitive understanding of their structure-activity relationships and better delineate their therapeutic potential and toxicological risks.

References

Phenylglyoxylate: A Comparative Analysis of its Efficacy Against Other Keto Acids in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, keto acids are pivotal molecules, acting as signaling messengers and key intermediates in cellular metabolism. This guide provides a comparative overview of the efficacy of phenylglyoxylate against other prominent keto acids, namely alpha-ketoglutarate (B1197944) and pyruvate (B1213749), in various in vitro assays. While direct comparative studies are limited, this report synthesizes available data on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties to offer a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Efficacy in In Vitro Assays

The following tables summarize the available quantitative data for this compound, alpha-ketoglutarate, and pyruvate across a range of antioxidant, anti-inflammatory, and enzyme inhibition assays. It is important to note the absence of directly comparable IC50 values for this compound in many standard assays, highlighting a significant gap in the current scientific literature.

Antioxidant Activity

The antioxidant potential of these keto acids is often evaluated by their ability to scavenge free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundDPPH Assay IC50ABTS Assay IC50Notes
This compound Data not availableData not availableStructurally related phenolic compounds show antioxidant activity, but specific data for this compound is lacking.
Alpha-Ketoglutarate Not typically assessedNot typically assessedPrimarily functions as an endogenous antioxidant by non-enzymatically detoxifying reactive oxygen species (ROS) like hydrogen peroxide.
Pyruvate Not typically assessedNot typically assessedKnown to directly scavenge ROS, including hydrogen peroxide and peroxynitrite.
Anti-inflammatory Activity

The anti-inflammatory properties of keto acids can be assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), or by measuring their impact on inflammatory mediators like nitric oxide (NO).

CompoundLipoxygenase (LOX) Inhibition IC50Cyclooxygenase (COX) Inhibition IC50Nitric Oxide (NO) Scavenging IC50
This compound Data not availableData not availableData not available
Alpha-Ketoglutarate Data not availableData not availableEnhances nitric oxide synthesis in certain contexts.
Pyruvate Data not availableData not availableData not available
Enzyme Inhibition

Keto acids can act as inhibitors of various enzymes, particularly dehydrogenases, due to their structural similarity to endogenous substrates.

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Notes
This compound This compound:NAD+ oxidoreductaseKm = 45 µM (as a substrate)This enzyme is specific to this compound metabolism.
Alpha-Ketoglutarate Alpha-Ketoglutarate DehydrogenaseNot applicable (substrate)Inhibition by other compounds has been studied.
Pyruvate Pyruvate Dehydrogenase Complex (PDHC)Not applicable (substrate)Synthetic analogs of pyruvate are potent inhibitors of PDHC.

Experimental Protocols

Detailed methodologies for the key assays mentioned are provided below to facilitate the design and execution of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a test compound by measuring the reduction of the DPPH radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound at various concentrations

  • Methanol (or other suitable solvent)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compound in the chosen solvent.

  • Reaction Mixture: Add a specific volume of the test compound solution to the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(\text{Abs}{\text{control}} - \text{Abs}{\text{sample}}) / \text{Abs}_{\text{control}}] x 100

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix_sample Mix DPPH + Test Compound DPPH_sol->Mix_sample Mix_control Mix DPPH + Control DPPH_sol->Mix_control Test_cmpd Test Compound (Serial Dilutions) Test_cmpd->Mix_sample Control Control (Methanol) Control->Mix_control Incubate Incubate in Dark (e.g., 30 min) Mix_sample->Incubate Mix_control->Incubate Measure_abs Measure Absorbance (517 nm) Incubate->Measure_abs Calculate_inhibition Calculate % Inhibition Measure_abs->Calculate_inhibition Plot_curve Plot Inhibition vs. Concentration Calculate_inhibition->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To measure the ability of an antioxidant to scavenge the stable ABTS radical cation.

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compound at various concentrations

  • Spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test compound solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_sol ABTS Solution Generate_radical Generate ABTS•+ (12-16h in dark) ABTS_sol->Generate_radical K2S2O8_sol Potassium Persulfate K2S2O8_sol->Generate_radical Working_sol Dilute ABTS•+ (Abs ~0.7 at 734nm) Generate_radical->Working_sol Mix_reaction Mix Working Solution + Test Compound Working_sol->Mix_reaction Test_cmpd Test Compound (Serial Dilutions) Test_cmpd->Mix_reaction Incubate Incubate (e.g., 6 min) Mix_reaction->Incubate Measure_abs Measure Absorbance (734 nm) Incubate->Measure_abs Calculate_inhibition Calculate % Inhibition Measure_abs->Calculate_inhibition Plot_curve Plot Inhibition vs. Concentration Calculate_inhibition->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50

ABTS Radical Scavenging Assay Workflow.
Lipoxygenase (LOX) Inhibition Assay

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the lipoxygenase enzyme.

Materials:

  • Lipoxygenase enzyme solution (e.g., from soybean)

  • Substrate solution (e.g., linoleic acid or arachidonic acid)

  • Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)

  • Test compound at various concentrations

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, mix the buffer, enzyme solution, and the test compound solution.

  • Pre-incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm for linoleic acid) over time. This reflects the formation of the product.

  • Calculation: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Guide to Inter-Laboratory Comparison of Phenylglyoxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and consistent quantification of phenylglyoxylate, a key biomarker and industrial chemical, is of paramount importance. This guide provides an objective comparison of various analytical methods for its measurement, supported by experimental data and detailed protocols. The aim is to facilitate the selection of appropriate analytical techniques and to underscore the significance of inter-laboratory comparisons for ensuring data reliability and comparability across different testing facilities.

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs) or round-robin tests, are crucial for quality control in chemical analysis.[1] They allow individual laboratories to assess their analytical performance against that of other labs and provide a benchmark for accuracy and reproducibility.[1][2] Regular participation in such schemes is often a requirement for laboratories accredited under standards like ISO/IEC 17025.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques used for the quantification of organic acids like this compound, providing a basis for comparison.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)Enzymatic Assay
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL~1 ng/mL~1 µM
Limit of Quantification (LOQ) ~5 µg/mL~0.5 ng/mL~5 ng/mL~5 µM
Linearity (R²) >0.999>0.999>0.998>0.995
Accuracy (% Recovery) 95-105%98-102%90-110%92-108%
Precision (%RSD) < 5%< 3%< 10%< 8%
Selectivity ModerateHighHighHigh (Enzyme-dependent)
Throughput HighHighModerateHigh

This data is adapted from validated methods for structurally similar compounds and serves as a general guideline. Actual performance may vary based on the specific matrix and experimental conditions.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Sample Collection (e.g., Urine, Plasma) p2 Protein Precipitation (if necessary) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Filtration p4->p5 a1 Injection into HPLC System p5->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1: HPLC-UV analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Sample Collection p2 Internal Standard Addition p1->p2 p3 Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) p2->p3 p4 Evaporation and Reconstitution p3->p4 a1 Injection into LC System p4->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Internal Standard d1->d2 d3 Concentration Calculation d2->d3

Figure 2: LC-MS/MS analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Collection p2 Extraction p1->p2 p3 Derivatization (e.g., Silylation) p2->p3 a1 Injection into GC System p3->a1 a2 Gas Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Comparison to Calibration Standards d1->d2 d3 Concentration Calculation d2->d3

Figure 3: GC-MS analysis workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

This method is well-suited for the routine analysis of this compound in relatively clean sample matrices.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or other suitable acid for pH adjustment

    • This compound standard

  • Procedure:

    • Sample Preparation: For biological fluids, perform protein precipitation using acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for analyzing this compound in complex biological matrices.[3]

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound standard

    • Isotopically labeled internal standard (e.g., this compound-d5)

  • Procedure:

    • Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the sample. Add an internal standard at the beginning of the sample preparation process.

    • Chromatographic Conditions:

      • Mobile Phase: Gradient elution with acidified water and acetonitrile.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Negative ESI

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards.

GC-MS analysis of this compound requires a derivatization step to increase its volatility. This method provides high sensitivity and selectivity.[3]

  • Instrumentation:

    • GC-MS system

    • Capillary column suitable for polar compounds (e.g., DB-5ms)

  • Reagents:

    • Derivatizing agent (e.g., BSTFA with 1% TMCS)

    • Solvent (e.g., pyridine (B92270) or acetonitrile)

    • This compound standard

  • Procedure:

    • Sample Preparation and Derivatization: Lyophilize aqueous samples or extract the analyte from biological matrices. Add the derivatizing agent and heat to form a volatile derivative.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Quantification: Construct a calibration curve based on the peak areas of the derivatized standards.

Conclusion

The accurate quantification of this compound is essential for various scientific and industrial applications. This guide provides a comparative overview of common analytical methods, highlighting their respective strengths and weaknesses. The choice of the most appropriate method will depend on the specific requirements of the analysis. To ensure the reliability and comparability of results, it is highly recommended that laboratories participate in inter-laboratory comparison studies. These programs are invaluable for external quality assessment and for fostering confidence in analytical data.

References

Phenylglyoxylate as an Enzyme Substrate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity of several enzymes on the substrate phenylglyoxylate. This compound, also known as benzoylformate, is a key intermediate in various metabolic pathways and its enzymatic conversion is of significant interest in biocatalysis and drug development. This document presents a validation of this compound as a substrate for specific enzymes, supported by available experimental data and detailed methodologies.

Introduction to this compound and its Enzymatic Conversion

This compound is an α-keto acid that plays a role in the metabolism of aromatic compounds. Its chemical structure, featuring a phenyl group attached to a glyoxylate (B1226380) moiety, makes it a substrate for a range of enzymes, primarily lyases and oxidoreductases. The enzymatic processing of this compound is crucial in pathways such as the mandelate (B1228975) pathway, where it is a central intermediate. Understanding the substrate specificity and kinetic efficiency of enzymes that act on this compound is vital for applications in synthetic biology, bioremediation, and the development of novel therapeutics. This guide focuses on comparing the activity of four key enzymes: Benzoylformate Decarboxylase, this compound:NAD+ Oxidoreductase, Glyoxylate Reductase, and Lactate (B86563) Dehydrogenase.

Enzyme Profiles and Substrate Specificity

Benzoylformate Decarboxylase (BFD)

Benzoylformate Decarboxylase (EC 4.1.1.7) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of this compound (benzoylformate) to benzaldehyde (B42025) and carbon dioxide.[1][2] This enzyme is a key component of the mandelate metabolic pathway in organisms like Pseudomonas putida.[3] BFD exhibits broad substrate specificity and can also catalyze the formation of chiral 2-hydroxy ketones, making it a valuable tool in biocatalysis.[1][4] While its primary substrate is benzoylformate, studies have shown it can also act on various substituted benzoylformate analogues.[5]

This compound:NAD+ Oxidoreductase (CoA benzoylating)

A novel enzyme identified in the denitrifying bacterium Azoarcus evansii, this compound:NAD+ Oxidoreductase (EC 1.2.1.-), is involved in the anaerobic metabolism of phenylalanine. This enzyme catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA. It is highly specific for this compound, demonstrating a low Michaelis constant (Km) for this substrate.

Glyoxylate Reductase (GR)

Glyoxylate Reductase (EC 1.1.1.26 and EC 1.1.1.79) is a class of NAD(P)H-dependent enzymes that typically catalyze the reduction of glyoxylate to glycolate.[6] While its primary substrate is glyoxylate, some isoforms have shown activity towards other α-keto acids. For example, a novel glyoxylate reductase from Rhizobium etli has been shown to reduce phenylpyruvate, a compound structurally similar to this compound.[7] Human glyoxylate reductase/hydroxypyruvate reductase (GRHPR) displays a preference for glyoxylate and hydroxypyruvate but not pyruvate (B1213749).[8]

Lactate Dehydrogenase (LDH)

Lactate Dehydrogenase (EC 1.1.1.27) is a ubiquitous enzyme that catalyzes the reversible conversion of pyruvate to lactate. While its primary substrate is pyruvate, LDH is known to have some activity towards other 2-oxoacids.[9] However, its activity with aromatic α-keto acids like this compound is not well-documented in readily available literature, with at least one source indicating no activity towards a similar aromatic keto acid.[10] It has been suggested that the reduction of aromatic alpha-keto acids in some contexts is predominantly due to the activity of cytoplasmic malate (B86768) dehydrogenase and to a lesser extent, lactate dehydrogenase.[4][11]

Comparative Analysis of Enzyme Kinetics

The following tables summarize the available quantitative data for the enzymatic conversion of this compound and related substrates by the discussed enzymes. This allows for a direct comparison of their substrate affinity and catalytic efficiency.

Table 1: Kinetic Parameters for Benzoylformate Decarboxylase (BFD)

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Benzoylformate (this compound)0.76Data not availableData not available[12]
Substituted Benzoylformates---[5]
Pyruvate (T377L-A460Y variant)2Data not availableData not available[1]

Table 2: Kinetic Parameters for this compound:NAD+ Oxidoreductase from Azoarcus evansii

SubstrateKm (µM)Turnover Number (s⁻¹)Source
This compound4546Data not available in source
Coenzyme A55-Data not available in source

Table 3: Kinetic Parameters for Glyoxylate Reductase/Hydroxypyruvate Reductase (GR/HPR)

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Source
Bacillus subtilis GRHPRGlyoxylate987.318.30.02[7]
Hydroxypyruvate130.918.80.14[7]
Rhizobium etli GRPhenylpyruvateData not availableData not availableSimilar to Glyoxylate[7]

Note: Direct kinetic data for Glyoxylate Reductase with this compound is not available in the reviewed literature.

Table 4: Activity of Lactate Dehydrogenase (LDH) with Aromatic α-Keto Acids

SubstrateActivitySource
This compoundData not available-
Aromatic α-Keto Acids (general)Some activity reported[4]
2-oxo-3-phenylpropanoic acidNo activity reported

Note: Specific kinetic parameters for LDH with this compound are not available in the reviewed literature.

Experimental Protocols

Assay for Benzoylformate Decarboxylase (BFD) Activity

This assay is a coupled-enzyme spectrophotometric method.

Principle: The benzaldehyde produced from the decarboxylation of this compound by BFD is reduced by horse liver alcohol dehydrogenase (HLADH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored.

Reagents:

  • 50 mM Potassium Phosphate (B84403) buffer, pH 6.0

  • This compound (Benzoylformate) solution

  • Magnesium Sulfate (MgSO₄) solution

  • Thiamine Diphosphate (ThDP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • Purified Benzoylformate Decarboxylase (BFD) enzyme solution

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, this compound, MgSO₄, ThDP, NADH, and HLADH in a cuvette.

  • Incubate the mixture at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the BFD enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for this compound:NAD+ Oxidoreductase Activity

Principle: The enzymatic activity is determined by monitoring the this compound-dependent reduction of an artificial electron acceptor or the natural acceptor NAD+.

Reagents:

  • Appropriate buffer (e.g., Tris-HCl), pH 8.0

  • This compound solution

  • Coenzyme A (CoA) solution

  • NAD+ or an artificial electron acceptor (e.g., benzyl (B1604629) viologen)

  • Purified this compound:NAD+ Oxidoreductase enzyme solution

Procedure:

  • Prepare a reaction mixture in an anaerobic environment, as the enzyme is oxygen-sensitive.

  • The mixture should contain buffer, this compound, and CoA.

  • Add the electron acceptor (NAD+ or viologen dye).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the reduction of the electron acceptor spectrophotometrically at the appropriate wavelength (e.g., 340 nm for NADH).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced acceptor.

Assay for Glyoxylate Reductase (GR) Activity

This is a continuous spectrophotometric rate determination assay.[13]

Principle: The reduction of a substrate (e.g., glyoxylate) is coupled to the oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm is measured.

Reagents:

  • 50 mM Potassium Phosphate Buffer, pH 6.4[13]

  • Glyoxylate or other α-keto acid substrate solution[13]

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) or NADPH solution[13]

  • Purified Glyoxylate Reductase enzyme solution[13]

Procedure:

  • In a cuvette, combine the potassium phosphate buffer, the substrate solution, and the NADH or NADPH solution.[13]

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).[13]

  • Initiate the reaction by adding the Glyoxylate Reductase enzyme solution.[13]

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).[13]

  • Determine the rate of reaction from the linear portion of the absorbance versus time curve.[13]

Visualizations

signaling_pathway cluster_mandelate Mandelate Pathway cluster_phenylalanine Anaerobic Phenylalanine Metabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate PhenylacetylCoA PhenylacetylCoA Phenylpyruvate->PhenylacetylCoA This compound This compound PhenylacetylCoA->this compound α-oxidation BenzoylCoA BenzoylCoA This compound->BenzoylCoA this compound: NAD+ Oxidoreductase Benzaldehyde Benzaldehyde This compound->Benzaldehyde Benzoylformate Decarboxylase (BFD) Mandelate Mandelate Mandelate->this compound Mandelate Dehydrogenase Benzoate Benzoate Benzaldehyde->Benzoate

Caption: Metabolic pathways involving this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Enzyme Purification/ Obtention Reaction Reaction Initiation (Enzyme + Substrate) Enzyme->Reaction Substrate Substrate Preparation (this compound & Analogs) Substrate->Reaction Reagents Assay Buffer & Cofactor Preparation Reagents->Reaction Monitoring Spectrophotometric Monitoring (e.g., A340) Reaction->Monitoring Kinetics Calculation of Initial Velocity Monitoring->Kinetics Plotting Michaelis-Menten/ Lineweaver-Burk Plots Kinetics->Plotting Parameters Determination of Km, kcat, kcat/Km Plotting->Parameters

Caption: General workflow for enzyme kinetic analysis.

logical_relationship Enzymes Enzyme Benzoylformate Decarboxylase This compound:NAD+ Oxidoreductase Glyoxylate Reductase Lactate Dehydrogenase Substrates Substrate This compound Substituted Phenylglyoxylates Phenylpyruvate Glyoxylate Hydroxypyruvate Pyruvate Enzymes:s->Substrates:n High Specificity Enzymes:s->Substrates:n Moderate Specificity Enzymes:s->Substrates:n Low/No Specificity Enzymes:f0->Substrates:f1 Enzymes:f1->Substrates:f0 Enzymes:f2->Substrates:f2 Enzymes:f2->Substrates:f3 Enzymes:f3->Substrates:f4

Caption: Substrate specificity relationships.

Conclusion

This guide provides a comparative overview of the validation of this compound as a substrate for several enzymes. The available data clearly indicates that Benzoylformate Decarboxylase and a novel This compound:NAD+ Oxidoreductase are highly effective catalysts for the conversion of this compound. The latter, from Azoarcus evansii, demonstrates particularly high specificity for this substrate. In contrast, while Glyoxylate Reductase and Lactate Dehydrogenase are known to act on a range of α-keto acids, concrete experimental data confirming their significant activity with this compound is currently lacking in the reviewed literature. For researchers and professionals in drug development, BFD and the this compound:NAD+ Oxidoreductase represent promising candidates for biocatalytic applications involving this compound. Further research is warranted to fully elucidate the kinetic parameters of Glyoxylate Reductase and Lactate Dehydrogenase with this compound to provide a more complete comparative picture.

References

Comparative study of different synthesis routes for phenylglyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for Phenylglyoxylates

For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-yield production of key intermediates is paramount. Phenylglyoxylates, such as methyl phenylglyoxylate and ethyl this compound, are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comparative study of different synthesis routes for these important α-keto esters, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Methyl this compound Synthesis Routes

Three primary methods for the synthesis of methyl this compound are compared below: the reaction of benzoyl cyanide with sulfuric acid and methanol (B129727), the chlorination of 2,2-dimethoxy-1-phenyl butanone, and the oxidation of methyl mandelate (B1228975).

Data Summary
Synthesis RouteStarting MaterialReagentsYield (%)Purity (%)Key AdvantagesKey Disadvantages
From Benzoyl CyanideBenzoyl CyanideConc. H₂SO₄, Acetyl Chloride, Methanol, Water96%[1]99%[1]High yield and purityUse of highly toxic benzoyl cyanide
From 2,2-dimethoxy-1-phenyl butanone2,2-dimethoxy-1-phenyl butanoneChlorine, Organic Solvent, Radical Inhibitor (optional)High (not specified)[2]Up to 99%[2]One-step reaction, environmentally friendlyStarting material may not be readily available
Oxidation of Methyl MandelateMethyl MandelateCs₂.₅H₀.₅PW₁₂O₄₀/K-10, H₂O₂85% (selectivity)Not specified"Green" oxidant (H₂O₂), reusable catalystCatalyst preparation required, lower reported selectivity
Experimental Protocols

1. Synthesis of Methyl this compound from Benzoyl Cyanide [1]

This method involves the hydrolysis of benzoyl cyanide to a phenylglyoxylic acid amide intermediate, which is then esterified in situ with methanol.

Procedure:

  • A mixture of 393 g (3 mol) of benzoyl cyanide, 20.3 g (0.26 mol) of acetyl chloride, and 202 g of benzoic acid methyl ester is added dropwise at 22°C to 450 g (4.6 mol) of concentrated sulfuric acid.

  • The mixture is stirred for one hour, and then 72 g (4 mol) of water is added at 22°C over approximately 20 minutes.

  • Stirring is continued for an additional 3 hours at 22°C.

  • 304 g (9.5 mols) of methanol are added, and the mixture is stirred for 3 hours at about 70°C.

  • After cooling, the reaction mixture is diluted with 390 g of water.

  • The organic phase is separated and washed successively with 160 g of water, 160 g of sodium bicarbonate solution, and 160 g of water.

  • The combined aqueous phases are extracted twice with 30 ml of toluene (B28343) each time.

  • The organic phases are combined and concentrated by distilling off the solvent.

  • Distillation of the residue under vacuum yields 473 g (96% of theory) of methyl this compound with a boiling point of 136°C/12 mm Hg and a purity of 99% (determined by gas chromatography).

2. Synthesis of Methyl this compound from 2,2-dimethoxy-1-phenyl butanone [2]

This patented method describes a one-step synthesis via chlorination.

Procedure:

  • The starting material, 2,2-dimethoxy-1-phenyl butanone, is dissolved in an organic solvent.

  • The reaction is carried out at a controlled temperature in the presence or absence of a free radical inhibitor.

  • A suitable amount of chlorine is introduced over a period of 1-16 hours.

  • After the reaction is complete, the mixture is cooled to below 50°C and washed with water.

  • The separated organic phase is washed with a 5% sodium hydrogen carbonate aqueous solution until neutral.

  • The organic phase is dried with anhydrous sodium sulfate (B86663).

  • Low-pressure rectification yields the target product with a purity of up to 99%.

3. Synthesis of Methyl this compound via Oxidation of Methyl Mandelate

Procedure Outline:

  • Methyl mandelate is dissolved in a suitable solvent.

  • The Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst is added to the solution.

  • Hydrogen peroxide is added dropwise at a controlled temperature.

  • The reaction is monitored for completion.

  • Upon completion, the catalyst is filtered off.

  • The filtrate is worked up by washing with water and a bicarbonate solution to remove any acidic byproducts.

  • The organic layer is dried and the solvent is evaporated.

  • The crude product is purified by vacuum distillation.

Experimental Workflow Diagram

Methyl_Phenylglyoxylate_Synthesis cluster_0 Route 1: From Benzoyl Cyanide cluster_1 Route 2: From 2,2-dimethoxy-1-phenyl butanone cluster_2 Route 3: Oxidation of Methyl Mandelate A1 Benzoyl Cyanide P1 Hydrolysis & Esterification A1->P1 F1 Methyl This compound P1->F1 Product R1 H₂SO₄, CH₃OH R1->P1 A2 2,2-dimethoxy-1-phenyl butanone P2 Chlorination A2->P2 P2->F1 Product R2 Cl₂ R2->P2 A3 Methyl Mandelate P3 Oxidation A3->P3 P3->F1 Product R3 Catalyst, H₂O₂ R3->P3

Caption: Synthesis routes for Methyl this compound.

Ethyl this compound Synthesis Routes

For ethyl this compound, three methods are compared: direct esterification of phenylglyoxylic acid, a one-pot synthesis from benzoyl cyanide, and the oxidation of mandelic acid followed by esterification.

Data Summary
Synthesis RouteStarting MaterialReagentsYield (%)Purity (%)Key AdvantagesKey Disadvantages
From Phenylglyoxylic AcidPhenylglyoxylic AcidEthanol (B145695), Conc. H₂SO₄76%[3][4]95%[3][4]Readily available starting materialTwo-step process if starting from benzoyl cyanide
From Benzoyl CyanideBenzoyl CyanideConc. HCl, Conc. H₂SO₄, NH₄Cl, Ethanol, Water85%[4]98%[4]High yield and purity in a one-pot processUse of highly toxic benzoyl cyanide and corrosive acids
From Mandelic AcidMandelic AcidKMnO₄, H₂SO₄, Ethanol35-40%[5]Not specifiedInexpensive starting materialLow yield, use of strong oxidant
Experimental Protocols

1. Synthesis of Ethyl this compound from Phenylglyoxylic Acid [3][4]

This is a classic Fischer esterification reaction.

Procedure:

  • A mixture of 900 g (6 mol) of phenylglyoxylic acid, 4 liters of ethanol, and 30 ml of concentrated sulfuric acid is stirred under reflux for 8 hours.

  • The reaction mixture is cooled and filtered.

  • The filtrate is evaporated to remove excess ethanol.

  • The residue is taken up in ether and washed with water and sodium hydrogen carbonate solution.

  • The ether layer is dried over sodium sulfate and evaporated.

  • The residue is distilled in vacuo to give 810 g (76% of theory) of ethyl this compound with a boiling point of 92°C/0.15 mm Hg and a purity of 95% (determined by gas chromatography).

2. Synthesis of Ethyl this compound from Benzoyl Cyanide [4]

This one-pot method provides high yield and purity.

Procedure:

  • 13.1 g (0.1 mol) of benzoyl cyanide is added dropwise at 40°C to a mixture of 5.35 g (0.1 mol) of ammonium (B1175870) chloride, 5.4 g (0.3 mol) of water, 19.7 g (0.2 mol) of concentrated hydrochloric acid, and 10.2 g (0.1 mol) of concentrated sulfuric acid.

  • The mixture is stirred for 3 hours at 40°C.

  • 13.8 g (0.3 mol) of ethanol is then added, and the mixture is stirred for 3.5 hours at 75°C.

  • After cooling, the reaction mixture is extracted by stirring with 100 ml of ethylene (B1197577) chloride.

  • The organic phase is washed with water and sodium bicarbonate solution, dried over sodium sulfate, and evaporated.

  • This yields 15.5 g (85% of theory) of ethyl this compound as a light yellow oil with a purity of 98% (determined by gas chromatography) and a boiling point of 98°-102°C/0.4 mm Hg.

3. Synthesis of Ethyl this compound from Mandelic Acid [5]

This route involves the oxidation of mandelic acid to phenylglyoxylic acid, followed by esterification.

Procedure:

  • In a large vessel, 375 g (2.5 moles) of mandelic acid is dissolved in a solution of 110 g (2.8 moles) of sodium hydroxide (B78521) in 500 cc of water.

  • 2000 g of cracked ice is added, followed by 275 g (1.74 moles) of finely ground potassium permanganate (B83412) in portions over 30 minutes, maintaining the temperature at -2° to -4°C.

  • The mixture is stirred for 1.5 hours.

  • The excess permanganate is removed by adding ethanol.

  • The manganese dioxide is filtered off and washed with water.

  • The combined filtrate is concentrated, and the unreacted mandelic acid is removed by extraction.

  • The aqueous solution is acidified with sulfuric acid, and the phenylglyoxylic acid is extracted with ether.

  • After removing the ether, the crude liquid acid is esterified by adding 15 cc of concentrated sulfuric acid and passing ethanol vapor through the hot solution (105-110°C).

  • The reaction mixture is worked up by dissolving in benzene (B151609), washing with sodium carbonate solution and water, and drying over potassium carbonate.

  • The benzene is distilled off, and the residue is distilled under reduced pressure to yield 155-175 g (35-40% of the theoretical amount) of ethyl benzoylformate.

Experimental Workflow Diagram

Ethyl_Phenylglyoxylate_Synthesis cluster_0 Route 1: From Phenylglyoxylic Acid cluster_1 Route 2: From Benzoyl Cyanide cluster_2 Route 3: From Mandelic Acid A1 Phenylglyoxylic Acid P1 Esterification A1->P1 F1 Ethyl This compound P1->F1 Product R1 Ethanol, H₂SO₄ R1->P1 A2 Benzoyl Cyanide P2 One-pot Hydrolysis & Esterification A2->P2 P2->F1 Product R2 Acids, Ethanol R2->P2 A3 Mandelic Acid P3 Oxidation & Esterification A3->P3 P3->F1 Product R3 KMnO₄, Ethanol, H₂SO₄ R3->P3

References

Reproducibility in Phenylglyoxylate-Based Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of medicinal chemistry and drug development, phenylglyoxylate derivatives have emerged as a significant class of compounds with diverse biological activities. However, variations in synthetic protocols and bioassay methodologies can lead to discrepancies in reported outcomes, posing a challenge to consistent research and development. This guide provides a comparative analysis of different experimental approaches for this compound-based research, offering insights into factors that influence reproducibility.

Comparative Analysis of this compound Ester Synthesis

The synthesis of this compound esters is a critical first step in the development of more complex derivatives. The choice of synthetic route can significantly impact yield, purity, and reaction time, thereby affecting the reproducibility of subsequent biological studies. Below is a comparison of a conventional two-step method and a more recent "one-pot" process for the synthesis of phenylglyoxylic acid esters.

Table 1: Comparison of Synthetic Protocols for Phenylglyoxylic Acid Esters

ParameterMethod A: Conventional Two-Step (Hydrolysis then Esterification)Method B: "One-Pot" Process (In-situ Hydrolysis and Esterification)
Starting Material Benzoyl cyanideBenzoyl cyanide
Key Reagents Concentrated hydrochloric acid, Chloroform (B151607), Sulfuric acid, EthanolSulfuric acid, Water, Chloride ion catalyst (e.g., NaCl), Alcohol (e.g., Methanol (B129727), Ethanol)
Reaction Time 12 - 20 hours2 - 4 hours
Reported Yield 35% - 70%Approximately 90%
Reported Purity Variable, with up to 20% benzoic acid ester by-productsHigh purity (e.g., 98-99% determined by gas chromatography)
Key Advantages Utilizes common laboratory reagents.High yield, high purity, significantly shorter reaction time, more economical.
Key Disadvantages Long reaction times, lower yields, significant by-product formation requiring further purification.Requires careful control of reaction conditions.

Experimental Protocols: Synthesis of Phenylglyoxylic Acid Esters

To ensure the reproducibility of synthetic procedures, detailed experimental protocols are essential. Below are representative protocols for the two methods compared above.

Method A: Conventional Two-Step Synthesis of Phenylglyoxylic Acid

Step 1: Hydrolysis of Benzoyl Cyanide

  • Stir 13.1 g (0.1 mol) of benzoyl cyanide with 70 ml of concentrated hydrochloric acid for 18 hours at 50°C.

  • After cooling, pour the mixture into 300 ml of water.

  • Extract the aqueous solution with chloroform.

  • Dry the chloroform extract over sodium sulphate and evaporate the solvent.

  • Distill the residue in vacuo to obtain phenylglyoxylic acid.

Step 2: Esterification to Ethyl this compound

  • Reflux a mixture of 900 g (6 mol) of phenylglyoxylic acid, 4 liters of ethanol, and 30 ml of concentrated sulfuric acid for 8 hours.

  • Cool the reaction mixture, filter, and evaporate the solvent.

  • Dissolve the residue in ether and wash with water and sodium hydrogen carbonate solution.

  • Dry the ether layer over sodium sulfate, evaporate the solvent, and distill the residue in vacuo to obtain ethyl this compound.

Method B: "One-Pot" Synthesis of Phenylglyoxylic Acid Methyl Ester[1]
  • Prepare a solution of 113.2 g (1.935 mol) of sodium chloride in 348.0 g (19.35 mol) of water and 1,935 g (19.35 mol) of sulphuric acid and warm to 45°C.

  • Add 2.535 g (19.35 mol) of benzoyl cyanide dropwise to this solution over approximately 3.5 hours, maintaining the temperature between 40°-45°C with slight cooling.

  • Stir the mixture for an additional hour.

  • Add 304 g (9.5 mols) of methanol to the reaction mixture and stir for 3 hours at about 70°C.

  • After cooling, dilute the reaction mixture with 390 g of water.

  • Separate the organic phase and wash successively with 160 g of water, 160 g of sodium bicarbonate solution, and 160 g of water.

  • Combine the organic phases and concentrate by distilling off the solvent.

  • Distill the residue to yield phenylglyoxylic acid methyl ester (Reported yield: 96% of theory, Purity: 99% by gas chromatography)[1].

Reproducibility in Biological Assays of this compound Derivatives

The biological evaluation of this compound derivatives is crucial for their development as therapeutic agents. However, the reproducibility of these assays can be influenced by a multitude of factors including the choice of cell lines, assay conditions (e.g., incubation time, compound concentration), and the specific endpoint being measured. While direct comparative studies on the reproducibility of this compound bioassays are limited, the following table summarizes reported bioactivities of various this compound-related structures, highlighting the range of observed potencies.

Table 2: Reported Bioactivities of Phenyl-Containing Derivatives in Different Assay Systems

Compound ClassAssay TypeCell Line / ModelEndpointReported Activity (IC50/EC50)
Phenyl quinoline (B57606) phenol (B47542) derivativesCOX-2 Enzyme InhibitionIn vitro enzyme assayCOX-2 Inhibition0.021 µM - 0.484 µg/ml
Phenyl quinoline phenol derivativesAnti-inflammatoryHRBC membrane stabilizationMembrane Stabilization0.021 µM - 0.484 µg/ml
Phenylglycine derivativesAntifungalThanatephorus cucumerisFungal Growth InhibitionEC50 = 32.4 µg/mL
Phenylglycine derivativesAntiviralTobacco Mosaic Virus (TMV)Virus Inactivation80.2% - 89.4% inactivation at 500.0 µg/mL

It is important to note that factors such as reagent quality, equipment calibration, and even personnel training can significantly impact the reliability of such data[2].

Experimental Protocols: In Vitro Anti-Inflammatory Assay

A common application for this compound derivatives is in the study of inflammation. The following is a generalized protocol for an in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in this compound research can aid in understanding and standardizing methodologies.

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling Pathways

Phenylglyoxylic acid has been shown to induce cellular injury that can be ameliorated by inhibiting the MAPK pathway. Both the MAPK and NF-κB signaling cascades are central to the inflammatory response, a common target for this compound derivatives.

Caption: Simplified MAPK and NF-κB signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G Start Start Synthesis Synthesis of This compound Derivative Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Bioassay In Vitro Biological Assay (e.g., Anti-inflammatory) Purification->Bioassay Data_Analysis Data Analysis (e.g., IC50 Determination) Bioassay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound research.

References

Phenylglyoxylate's Metabolic Profile: A Comparative Analysis Against Other Phenylalanine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of phenylglyoxylate against other key phenylalanine metabolites: phenylpyruvate, phenyllactate, and phenethylamine (B48288). Understanding the distinct metabolic impact of these compounds is crucial for research into metabolic disorders, neurotoxicity, and drug development. This document summarizes key experimental findings, presents quantitative data in accessible tables, details experimental methodologies, and visualizes relevant metabolic pathways and experimental workflows.

Introduction to Phenylalanine Metabolism

Phenylalanine is an essential amino acid that is metabolized in the body through several pathways. The primary route involves its conversion to tyrosine by phenylalanine hydroxylase. However, alternative pathways become significant in certain metabolic conditions, such as phenylketonuria (PKU), or upon exposure to specific compounds like styrene (B11656). These alternative pathways produce a range of metabolites, including phenylpyruvate, phenyllactate, phenethylamine, and this compound, each with unique physiological and pathological effects.

dot

Simplified Phenylalanine Metabolism cluster_styrene Styrene Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenethylamine Phenethylamine Phenylalanine->Phenethylamine Decarboxylation Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Reduction Phenyllactate->Phenylpyruvate Oxidation This compound This compound Styrene Styrene Styrene->this compound

Caption: Simplified overview of major phenylalanine metabolic pathways.

Comparative Metabolic Effects

This section details the known metabolic effects of this compound in comparison to phenylpyruvate, phenyllactate, and phenethylamine, with a focus on mitochondrial respiration, glycolysis, and oxidative stress.

Mitochondrial Respiration

Mitochondria are central to cellular energy metabolism. Several phenylalanine metabolites have been shown to interfere with mitochondrial function, particularly the process of oxidative phosphorylation.

dot

Impact on Mitochondrial Respiration cluster_etc Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexII Complex II Pyruvate_Dehydrogenase Pyruvate (B1213749) Dehydrogenase Complex (PDC) Pyruvate_Transport Mitochondrial Pyruvate Transport Phosphate_Transport Phosphate (B84403) Transport This compound This compound This compound->ComplexI Potential Inhibition (as Glyoxalate) This compound->Phosphate_Transport Inhibits (as Glyoxalate) Phenylpyruvate Phenylpyruvate Phenylpyruvate->Pyruvate_Dehydrogenase Inhibits Phenylpyruvate->Pyruvate_Transport Inhibits Phenethylamine Phenethylamine Phenethylamine->ComplexI Inhibits (in silico) Phenethylamine->ComplexIII Inhibits (in silico)

Caption: Known and potential inhibitory effects on mitochondrial respiration.

This compound: Direct experimental evidence on the effect of this compound on mammalian mitochondrial respiration is limited. However, studies on the related compound, glyoxalate, have shown that it can inhibit State 3 respiration in isolated mitochondria, a process dependent on ADP and inorganic phosphate. This inhibition is thought to occur through the impairment of phosphate transport across the mitochondrial membrane.[1] As a metabolite of styrene, phenylglyoxylic acid exposure has been linked to neurotoxicity, which may be partly mediated by mitochondrial dysfunction.[2][3]

Phenylpyruvate: Phenylpyruvate has been demonstrated to be a potent inhibitor of mitochondrial respiration. It competitively inhibits the pyruvate dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[4][5] Furthermore, phenylpyruvate can inhibit the transport of pyruvate into the mitochondria.[6] This dual blockade of pyruvate utilization severely curtails the entry of substrates into the TCA cycle, thereby reducing the generation of NADH and FADH2 for the electron transport chain.

Phenyllactate: The direct effects of phenyllactate on mitochondrial respiration are less clear. Some studies suggest it can act as an antioxidant at lower concentrations, potentially protecting mitochondria from oxidative damage.[7][8] However, at higher concentrations, it has been shown to induce lipid peroxidation, which could indirectly impair mitochondrial membrane integrity and function.[9]

Phenethylamine: An in silico study has suggested that phenethylamine may inhibit mitochondrial complex I and complex III of the electron transport chain.[10][11] This inhibition could lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress.

Table 1: Comparative Effects on Mitochondrial Respiration

MetaboliteTargetEffectOrganism/System
This compound (as Glyoxalate) Phosphate TransportInhibitionIsolated Rat Liver Mitochondria[1]
State 3 RespirationInhibitionIsolated Rat Liver Mitochondria[1]
Phenylpyruvate Pyruvate Dehydrogenase ComplexCompetitive InhibitionHuman and Rat Skeletal Muscle Mitochondria[4]
Mitochondrial Pyruvate TransportInhibitionRat Liver and Brain Mitochondria[6]
Phenyllactate Mitochondrial ROS ProductionInhibition (Antioxidant)Rat Liver Mitochondria[7][8]
Phenethylamine Mitochondrial Complex I & IIIInhibition (in silico)Bovine Mitochondria (modeled)[10][11]
Glycolysis

Glycolysis is the metabolic pathway that converts glucose into pyruvate. Its regulation is critical for cellular energy homeostasis.

dot

Impact on Glycolysis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP Phosphofructokinase GAP GAP F16BP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Phenylpyruvate Phenylpyruvate Pyruvate_Kinase Pyruvate_Kinase Phenylpyruvate->Pyruvate_Kinase Inhibits

Caption: Phenylpyruvate's inhibitory action on the glycolytic pathway.

This compound: There is currently a lack of direct experimental data on the effects of this compound on the glycolytic pathway in mammalian cells.

Phenylpyruvate: Phenylpyruvate is a known inhibitor of glycolysis. It acts as a competitive inhibitor of pyruvate kinase, the enzyme that catalyzes the final step of glycolysis.[12][13] This inhibition leads to an accumulation of glycolytic intermediates upstream of pyruvate kinase and a reduction in the overall flux through the pathway.

Phenyllactate and Phenethylamine: The direct effects of phenyllactate and phenethylamine on glycolytic enzymes have not been extensively studied.

Table 2: Comparative Effects on Glycolysis

MetaboliteTargetEffectOrganism/System
This compound -Data not available-
Phenylpyruvate Pyruvate KinaseCompetitive InhibitionRat Cerebral Cortex[12][13]
Phenyllactate -Data not available-
Phenethylamine -Data not available-
Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is implicated in the pathophysiology of many diseases.

dot

Impact on Oxidative Stress ROS Reactive Oxygen Species (ROS) Antioxidant_Defense Antioxidant Defense (e.g., NADPH, GSH) Lipid_Peroxidation Lipid Peroxidation Phenylpyruvate Phenylpyruvate Phenylpyruvate->Antioxidant_Defense Decreases NADPH (via G6PD Inhibition) Phenyllactate Phenyllactate Phenyllactate->ROS Decreases (Antioxidant effect) Phenyllactate->Lipid_Peroxidation Increases Phenethylamine Phenethylamine Phenethylamine->ROS Increases (via mitochondrial inhibition)

Caption: Contrasting effects of phenylalanine metabolites on oxidative stress.

This compound: As a metabolite of styrene, which is known to induce oxidative DNA damage, this compound is implicated in oxidative stress pathways.[2] However, direct studies on its pro-oxidant or antioxidant properties in isolated cellular systems are lacking.

Phenylpyruvate: Phenylpyruvate can contribute to oxidative stress by inhibiting glucose-6-phosphate dehydrogenase (G6PD).[14][15] G6PD is the primary source of NADPH, which is essential for regenerating the antioxidant glutathione. By reducing NADPH levels, phenylpyruvate impairs the cell's ability to counteract oxidative damage.

Phenyllactate: Phenyllactate exhibits a dual role in oxidative stress. At lower concentrations, it can act as an antioxidant by scavenging ROS.[7][8] Conversely, at higher concentrations, it has been shown to promote lipid peroxidation, a hallmark of oxidative damage.[9]

Phenethylamine: The potential of phenethylamine to inhibit mitochondrial complexes I and III suggests it could lead to increased production of superoxide (B77818) radicals, a major source of cellular ROS.[10][11] An in silico study also indicated that it might inhibit DT-diaphorase, an antioxidant enzyme.[10]

Table 3: Comparative Effects on Oxidative Stress

MetaboliteEffectMechanismOrganism/System
This compound Implicated in oxidative stressMetabolite of styrene, which causes oxidative damageIn vivo (styrene exposure)[2]
Phenylpyruvate Pro-oxidantInhibition of Glucose-6-Phosphate DehydrogenaseRat Brain Homogenates[14][15]
Phenyllactate Antioxidant (low conc.) / Pro-oxidant (high conc.)ROS scavenging / Induction of lipid peroxidationRat Liver Mitochondria / Rat Cerebral Cortex[7][8][9]
Phenethylamine Pro-oxidant (in silico)Inhibition of Mitochondrial Complex I & III and DT-diaphoraseBovine Mitochondria (modeled)[10][11]

Experimental Protocols

Phenylpyruvate Inhibition of Pyruvate Dehydrogenase Complex

Objective: To determine the effect of phenylpyruvate on pyruvate oxidation in isolated mitochondria.

Methodology (based on Loo et al., 1972):

  • Mitochondria Isolation: Skeletal muscle from rats or humans is homogenized in a buffer containing sucrose, EDTA, and Tris-HCl. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in an appropriate buffer.

  • Oxygen Consumption Measurement: Mitochondrial respiration is measured polarographically using a Clark-type oxygen electrode in a reaction chamber maintained at a constant temperature.

  • Assay Conditions: Mitochondria are incubated in a reaction medium containing buffer, potassium chloride, magnesium chloride, phosphate buffer, and the respiratory substrates pyruvate and malate.

  • State 3 and State 4 Respiration: State 4 respiration (substrate-dependent, ADP-limited) is measured first. State 3 respiration (ADP-stimulated) is initiated by adding a known amount of ADP.

  • Inhibition Assay: Phenylpyruvate at various concentrations is added to the reaction chamber before the addition of substrates or ADP to assess its effect on both State 4 and State 3 respiration.

  • Kinetic Analysis: To determine the type of inhibition, varying concentrations of pyruvate are used in the presence of a fixed concentration of phenylpyruvate, and the data are analyzed using Lineweaver-Burk plots.[4]

Phenethylamine's Neuromodulatory Effects

Objective: To assess the impact of phenethylamine on neurotransmitter release.

Methodology (based on Sabelli and Javaid, 1995):

  • Animal Model: Wistar rats are used in the study.

  • Drug Administration: Phenethylamine is administered to the animals, often in conjunction with a monoamine oxidase inhibitor (MAOI) like selegiline (B1681611) to prevent its rapid degradation.

  • Microdialysis: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the striatum.

  • Sample Collection: Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.

  • Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in neurotransmitter levels from baseline following phenethylamine administration are calculated and statistically analyzed.[1]

Conclusion

The metabolic effects of phenylalanine metabolites are diverse and context-dependent. Phenylpyruvate emerges as a significant inhibitor of key energy-producing pathways, namely mitochondrial pyruvate utilization and glycolysis. Phenethylamine primarily exerts its effects on the central nervous system through the modulation of neurotransmitter systems, with potential implications for mitochondrial function and oxidative stress. Phenyllactate displays a complex, concentration-dependent role in oxidative stress.

The metabolic profile of this compound in mammalian systems remains the least understood among these metabolites. While its association with styrene-induced neurotoxicity and the effects of the related compound glyoxalate on mitochondria suggest a potential for metabolic disruption, further direct experimental evidence is required to fully elucidate its impact on cellular energy metabolism. Future research should focus on in vitro studies using cultured cells and isolated mitochondria to systematically evaluate the effects of this compound on glycolysis, the TCA cycle, mitochondrial respiration, and oxidative stress parameters, directly comparing its potency and mechanisms of action with other key phenylalanine metabolites. Such studies will be invaluable for a more complete understanding of its toxicological profile and its potential role in metabolic and neurological disorders.

References

A Comparative Guide to Phenylglyoxylate Detection: Benchmarking a Novel Whole-Cell Biosensor Against Traditional Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phenylglyoxylate, a key α-keto acid involved in various metabolic pathways and a biomarker for certain industrial exposures, is critical for advancing research in toxicology, disease diagnostics, and drug development. While established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer reliable detection, they often involve laborious sample preparation, long analysis times, and require sophisticated instrumentation. This guide provides a comprehensive comparison of these traditional methods with a novel, genetically engineered whole-cell biosensor designed for rapid and sensitive this compound detection. We present a side-by-side analysis of their performance metrics, detailed experimental protocols, and a visual representation of their respective workflows and signaling pathways.

Performance Comparison of this compound Detection Methods

The selection of an appropriate analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the required instrumentation and sample preparation. The following tables summarize the quantitative performance of the new whole-cell biosensor against HPLC-UV, HPLC-MS/MS, and GC-MS based on published literature and hypothetical performance data for the novel sensor.

Table 1: Quantitative Performance Comparison

ParameterNew this compound Whole-Cell BiosensorHPLC-UVHPLC-MS/MSGC-MS
Linearity Range 0.1 - 50 µM5 - 200 mg/L10 - 1000 ng/mL[1]1.25 - 160 µg/mL[2]
Limit of Detection (LOD) 0.05 µM0.5 mg/L[3]0.081 ng/mL[1]-
Limit of Quantification (LOQ) 0.1 µM-0.269 ng/mL[1]1.25 µg/mL[2]
Precision (RSD) < 10%< 11%[3]< 5%[1]-
Accuracy/Recovery 90 - 110%84%[3]90.47% - 99.83%[1]84.88% - 91.46%[2]
Analysis Time per Sample ~ 2 hours (including incubation)20 - 30 minutes10 - 15 minutes25 - 35 minutes
Sample Preparation Minimal (dilution)Extensive (extraction, derivatization)Moderate (dilution, filtration)Extensive (extraction, derivatization)
Instrumentation Cost LowModerateHighHigh
Throughput High (plate-based assays)Low to ModerateModerateLow to Moderate

Table 2: Qualitative Performance Comparison

FeatureNew this compound Whole-Cell BiosensorHPLC-UVHPLC-MS/MSGC-MS
Selectivity High (engineered specificity)Moderate (potential for interferences)High (mass-based detection)High (mass-based detection)
Real-time Monitoring PossibleNoNoNo
Portability Potential for field-based assaysNoNoNo
Expertise Required Moderate (microbiology and molecular biology)High (chromatography)High (mass spectrometry)High (chromatography and mass spectrometry)

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and procedural steps is crucial for understanding and comparing these diverse analytical techniques.

G Signaling Pathway of the this compound Whole-Cell Biosensor cluster_cell E. coli Cell PGA This compound (PGA) Transport Membrane Transporter PGA->Transport Enters Cell PgaR_inactive Inactive PgaR Regulator Protein Transport->PgaR_inactive Binds to PgaR_active Active PgaR-PGA Complex PgaR_inactive->PgaR_active Conformational Change P_pga PgaR-responsive Promoter (P_pga) PgaR_active->P_pga Binds and Activates GFP Green Fluorescent Protein (GFP) P_pga->GFP Drives Expression Fluorescence Fluorescence Signal GFP->Fluorescence Emits

This compound Biosensor Signaling Pathway

G Experimental Workflow: this compound Whole-Cell Biosensor start Start culture Culture Biosensor Cells start->culture prepare_sample Prepare Sample (Dilution) culture->prepare_sample incubate Incubate Cells with Sample prepare_sample->incubate measure Measure Fluorescence (Plate Reader) incubate->measure analyze Data Analysis measure->analyze end End analyze->end

Whole-Cell Biosensor Experimental Workflow

G Experimental Workflow: HPLC-UV / HPLC-MS/MS start Start sample_prep Sample Preparation (Extraction/Derivatization for UV) start->sample_prep hplc HPLC Separation (C18 Column) sample_prep->hplc detection Detection (UV or MS/MS) hplc->detection data_analysis Data Analysis (Chromatogram Integration) detection->data_analysis end End data_analysis->end

HPLC-based Methods Experimental Workflow

G Experimental Workflow: GC-MS start Start sample_prep Sample Preparation (Extraction & Derivatization) start->sample_prep gc GC Separation (Capillary Column) sample_prep->gc ms MS Detection gc->ms data_analysis Data Analysis (Mass Spectra Interpretation) ms->data_analysis end End data_analysis->end

GC-MS Experimental Workflow

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. Below are outlines of the key steps for each of the compared analytical methods.

New this compound Whole-Cell Biosensor

Principle: This hypothetical biosensor is an E. coli-based system genetically engineered to produce a fluorescent reporter protein (e.g., GFP) in the presence of this compound. A constitutively expressed regulatory protein (PgaR) is designed to bind this compound, which then activates a specific promoter, leading to the transcription of the reporter gene. The resulting fluorescence intensity is proportional to the this compound concentration.

Protocol:

  • Culture Preparation: Inoculate a single colony of the biosensor strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into fresh M9 minimal medium and grow to an OD600 of 0.4-0.6.

  • Sample Preparation: Prepare standards and unknown samples by diluting them in M9 minimal medium.

  • Assay Setup: In a 96-well microplate, add 180 µL of the biosensor cell culture to each well.

  • Induction: Add 20 µL of the prepared standards or samples to the respective wells.

  • Incubation: Incubate the microplate at 37°C for 2 hours with shaking.

  • Measurement: Measure the fluorescence (Excitation: 485 nm, Emission: 515 nm) and cell density (OD600) using a microplate reader.

  • Data Analysis: Normalize the fluorescence signal by the cell density (Fluorescence/OD600) and plot against the concentration of the standards to generate a calibration curve. Determine the concentration of unknown samples from this curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates this compound from other components in a sample using a reversed-phase HPLC column. The quantification is achieved by detecting the UV absorbance of this compound at a specific wavelength.

Protocol:

  • Sample Preparation: To 200 µL of urine, add an internal standard and saturate with sodium chloride. Acidify with HCl and extract with ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[3]

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of water and methanol (B129727) (e.g., 90:10 v/v) with 0.5% acetic acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm.

  • Injection: Inject 20 µL of the prepared sample into the HPLC system.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration by integrating the peak area and comparing it to a calibration curve prepared from this compound standards.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: This highly sensitive and selective method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This compound is separated on an HPLC column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification.

Protocol:

  • Sample Preparation: Dilute urine samples with the initial mobile phase and filter through a 0.22 µm syringe filter.[1] For some applications, an isotopic-labeled internal standard is added.[4]

  • HPLC-MS/MS System:

    • Column: C18 reversed-phase column (e.g., Waters HSS T3).[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample into the LC-MS/MS system.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for volatile or semi-volatile compounds. Phenylglyoxylic acid requires derivatization to increase its volatility before injection into the GC system. The separated derivative is then detected by a mass spectrometer.

Protocol:

  • Sample Preparation and Derivatization: Extract phenylglyoxylic acid from the sample using an organic solvent. Dry the extract and derivatize the analyte using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form a volatile silyl (B83357) ester.[5]

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5MS).[5]

    • Carrier Gas: Helium.

    • Injection: Splitless injection mode.

    • Temperature Program: A temperature gradient to separate the derivatized analytes.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the derivatized this compound peak by its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized standards.

Conclusion

The choice of an analytical method for this compound determination depends on the specific requirements of the study. Traditional methods like HPLC-MS/MS offer the highest sensitivity and selectivity, making them the gold standard for trace-level quantification in complex matrices.[1][4] HPLC-UV provides a more accessible and cost-effective alternative, suitable for applications where lower sensitivity is acceptable.[3] GC-MS is a robust technique, particularly for volatile metabolites, but requires a derivatization step.[5]

The new this compound whole-cell biosensor represents a promising alternative, offering several advantages, including high throughput, low cost, and minimal sample preparation. Its potential for real-time monitoring and development into portable devices could revolutionize on-site and continuous analysis. However, as a biological system, it may be susceptible to matrix effects and requires careful optimization and validation. For researchers in drug discovery and metabolic engineering, this biosensor could serve as a powerful high-throughput screening tool, while analytical laboratories may find it a valuable complementary technique to established chromatographic methods. The continued development and validation of such biosensors will undoubtedly expand the analytical toolbox for researchers in various scientific disciplines.

References

A Comparative Genomic Guide to Phenylglyoxylate Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylglyoxylate is a key metabolic intermediate in the degradation of various aromatic compounds, including the amino acid phenylalanine and the environmental pollutant phenylacetate (B1230308). Understanding the diverse enzymatic strategies and genomic architectures that bacteria employ to process this alpha-keto acid is crucial for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents. This guide provides a comparative analysis of the genomics and biochemistry of this compound metabolism in several key bacterial genera, offering insights into the underlying pathways and experimental approaches for their characterization.

Organismal Comparison of this compound Metabolism

The ability to metabolize this compound is distributed across a range of bacteria, primarily within the Proteobacteria and Actinobacteria phyla. These organisms have evolved sophisticated enzymatic machinery, often encoded in distinct gene clusters, to channel this compound into central metabolism. Below is a comparative summary of key organisms and the characteristics of their this compound metabolic pathways.

OrganismPhylumMetabolic ContextKey Enzyme(s)Gene Cluster
Azoarcus evansii ProteobacteriaAnaerobic phenylalanine and phenylacetate degradationThis compound:NAD+ oxidoreductase (CoA benzoylating)Not explicitly defined in searches
Thauera aromatica ProteobacteriaAnaerobic phenylalanine and phenylacetate degradationPhenylacetyl-CoA:acceptor oxidoreductase, this compound:acceptor oxidoreductaseImplied within phenol (B47542) and phenylalanine degradation clusters.[1][2][3][4]
Pseudomonas putida ProteobacteriaAerobic degradation of various aromatic compoundsPutative dehydrogenases and oxidoreductases within the paa pathway.[5][6][7]paa gene cluster.[5]
Burkholderia xenovorans LB400 ProteobacteriaAerobic degradation of aromatic compounds, including PCBsEncoded within the paa gene clustersThree non-contiguous paa gene clusters.
Acinetobacter baumannii ProteobacteriaPhenylacetic acid catabolism, linked to virulence and stress responseEncoded within the paa operonpaa operon.[8][9][10]
Rhodococcus sp. RHA1 ActinobacteriaAerobic degradation of aromatic compoundsEncoded within the paa gene clusterpaa gene cluster.[11][12][13][14][15]

Metabolic Pathway Overview

The central pathway for this compound metabolism, particularly in the context of phenylacetate degradation, involves the conversion of phenylacetyl-CoA to benzoyl-CoA. This transformation is a critical step that links the degradation of various aromatic compounds to the benzoyl-CoA pathway, a central hub in anaerobic aromatic metabolism.

Phenylglyoxylate_Metabolism Phenylalanine Phenylalanine Phenylacetate Phenylacetate Phenylalanine->Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA PaaK This compound This compound Phenylacetyl_CoA->this compound PaaGHIJK/PaaABCDE Benzoyl_CoA Benzoyl-CoA This compound->Benzoyl_CoA This compound Oxidoreductase Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Benzoyl-CoA Pathway

Caption: Core metabolic pathway of this compound formation and degradation.

Comparative Enzyme Kinetics

The efficiency of this compound metabolism is dictated by the kinetic properties of the key enzymes involved. While comprehensive comparative data is limited, studies on individual organisms provide valuable insights.

OrganismEnzymeSubstrateKm (µM)kcat (s-1)Optimal pH
Azoarcus evansii This compound:NAD+ oxidoreductaseThis compound4546 (with benzyl (B1604629) viologen)8.0[16]
Coenzyme A55--[16]
Pseudomonas putida Sulfoquinovose dehydrogenaseSulfoquinovose-->9.5

Note: Data for enzymes directly acting on this compound from a wider range of organisms is needed for a more comprehensive comparison.

Experimental Protocols

Gene Knockout via Homologous Recombination in Pseudomonas

This protocol describes the generation of a markerless gene deletion in Pseudomonas species using a suicide vector-based two-step allelic exchange.[17][11][13][14]

Materials:

  • Pseudomonas strain of interest

  • Suicide vector (e.g., pT18mobsacB)

  • E. coli cloning strain (e.g., DH5α)

  • Restriction enzymes

  • T4 DNA ligase

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Antibiotics (e.g., tetracycline (B611298) for selection)

  • Sucrose (B13894) for counter-selection

Procedure:

  • Construct the knockout vector:

    • Amplify the upstream and downstream homologous regions (500-1000 bp) of the target gene using PCR.

    • Clone these fragments into the suicide vector.

  • Introduce the vector into Pseudomonas:

    • Transform the constructed vector into an appropriate E. coli strain for conjugation.

    • Transfer the vector into the target Pseudomonas strain via biparental mating.

  • Select for single-crossover mutants:

    • Plate the conjugation mixture on selective agar (B569324) containing an antibiotic for the suicide vector and a counter-selective agent for the E. coli donor.

    • Colonies that grow are putative single-crossover mutants where the plasmid has integrated into the chromosome.

  • Select for double-crossover mutants:

    • Inoculate single-crossover mutants into a non-selective liquid medium to allow for the second recombination event.

    • Plate the culture onto agar containing sucrose to select for the loss of the sacB gene located on the vector backbone.

  • Verify the knockout:

    • Screen sucrose-resistant colonies for the desired deletion using PCR with primers flanking the target gene and by sequencing.

Gene_Knockout_Workflow cluster_vector Knockout Vector Construction cluster_recombination Homologous Recombination cluster_verification Verification PCR_up PCR amplification of upstream flanking region Ligation Ligation into suicide vector PCR_up->Ligation PCR_down PCR amplification of downstream flanking region PCR_down->Ligation Conjugation Conjugation into Pseudomonas Ligation->Conjugation Single_Crossover Selection for single crossover (antibiotic resistance) Conjugation->Single_Crossover Second_Crossover Growth in non-selective medium Single_Crossover->Second_Crossover Double_Crossover Counter-selection for double crossover (sucrose sensitivity) Second_Crossover->Double_Crossover PCR_Screen PCR screening of potential mutants Double_Crossover->PCR_Screen Sequencing DNA sequencing of deletion site PCR_Screen->Sequencing

Caption: Experimental workflow for gene knockout by homologous recombination.
Metabolite Analysis using LC-MS

This protocol outlines a general workflow for the extraction and analysis of intracellular metabolites from bacterial cultures to identify intermediates in a degradation pathway.[8][9][15][18]

Materials:

  • Bacterial culture grown under desired conditions

  • Quenching solution (e.g., -20°C 60% methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Metabolite standards

Procedure:

  • Rapid Sampling and Quenching:

    • Quickly withdraw a sample of the bacterial culture.

    • Immediately quench metabolic activity by mixing with a cold quenching solution.

  • Cell Separation:

    • Separate the cells from the medium by centrifugation at a low temperature.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent.

    • Lyse the cells (e.g., by bead beating or sonication) to release intracellular metabolites.

    • Centrifuge to pellet cell debris.

  • LC-MS Analysis:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Inject the sample into the LC-MS system.

    • Separate metabolites using a suitable chromatography column and method.

    • Detect and identify metabolites based on their mass-to-charge ratio (m/z) and retention time, comparing to known standards and databases.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify metabolic intermediates.

    • Compare metabolite profiles between wild-type and mutant strains or under different growth conditions.

Conclusion

The metabolism of this compound is a key feature of aromatic compound degradation in a variety of bacteria. While the general pathway involving the conversion of phenylacetyl-CoA to benzoyl-CoA is conserved, the specific enzymes, gene organization, and regulation exhibit significant diversity. This comparative guide provides a foundation for further research into this important metabolic pathway. The detailed experimental protocols offer a starting point for researchers to investigate the function of specific genes and to elucidate the complete metabolic network in their organisms of interest. Future comparative genomic and proteomic studies across a wider range of this compound-metabolizing organisms will be crucial for a deeper understanding of the evolution and biotechnological potential of this catabolic pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenylglyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Phenylglyoxylate and its derivatives, classified as esters and ketones, require strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are operating in a well-ventilated area with immediate access to an eyewash station and a safety shower.[1] In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water, removing all contaminated clothing. If irritation develops, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[1][2][3]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2][3]

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE CategorySpecification
Eye Protection Goggles compliant with European standard EN 166 or equivalent.
Hand Protection Protective gloves, such as nitrile rubber.
Body Protection Appropriate protective clothing to prevent skin exposure.

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed chemical waste disposal company.[1] Under no circumstances should it be poured down the drain or mixed with regular trash.[1][3][4]

  • Segregation and Storage of Waste:

    • Store waste this compound in a designated, well-ventilated, and secure area.

    • Use a container that is compatible with the chemical. For solids, a robust, sealed plastic or glass container is suitable.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Handling Spills:

    • For small liquid spills (<50ml), absorb the material onto an inert substance like vermiculite, perlite, or sand.[2][4]

    • For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust formation.[1]

    • For larger liquid spills (>50ml), contain the spill and absorb it with an inert material. Scoop the mixture into a sealed container for disposal.[2]

  • Preparing for Disposal:

    • Ensure the waste container is tightly sealed and the exterior is clean.

    • If the original container is used for waste, ensure the label is not obscured. If a new container is used, it must be properly labeled.

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to schedule a pickup.[1]

    • Provide them with accurate information about the waste material.

Chemical waste generators are responsible for correctly classifying their waste in accordance with local, regional, and national regulations.[4][5]

This compound Derivatives: Physical and Chemical Properties

The following table summarizes key quantitative data for common this compound derivatives. This information is crucial for understanding their potential hazards and ensuring safe handling.

PropertyEthyl this compoundPhenylglyoxylic Acid
Molecular Formula C₁₀H₁₀O₃[3][4]C₈H₆O₃[6][7]
Molecular Weight 178.19 g/mol [3][4]150.13 g/mol [6][7]
Appearance Green Liquid[4]Colorless Solid[7]
Melting Point 158°C[3]62-66°C[6][7]
Boiling Point 138-139°C @ 18 mmHg[3][4]Not available
Flash Point > 113°C[3][4]Not applicable[6]
Specific Gravity 1.122 g/cm³[4]Not available

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Compatible, Labeled Container B->C D Spill Occurs? C->D E Clean Spill with Absorbent Material D->E Yes F Store Waste Container in a Secure, Ventilated Area D->F No E->C G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Waste Pickup G->H I End: Proper Disposal Complete H->I

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Protocols for Handling Phenylglyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for managing Phenylglyoxylate and its derivatives, such as Phenylglyoxylic acid and Ethyl this compound, in a laboratory setting. The following procedural guidance, operational plans, and disposal methods are designed to ensure a safe working environment and compliance with safety regulations.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Phenylglyoxylic acid is classified as a skin and eye irritant.[1][2][3] Therefore, appropriate protective gear is mandatory.

PPE Category Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] Provides a barrier against splashes and airborne particles.
Skin Protection Chemical-resistant Gloves (Nitrile or Neoprene)While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to weak acids.[4] It is crucial to inspect gloves for any signs of degradation before use and to replace them immediately if contamination occurs.
Lab CoatA standard laboratory coat should be worn to protect street clothing and skin from accidental spills.
Respiratory Protection N95 Dust Mask (if applicable)Recommended when handling the solid form of Phenylglyoxylic acid to prevent inhalation of dust particles. Not typically required for liquids if handled in a well-ventilated area or fume hood.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound from receipt to disposal is critical to minimize risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the chemical.[1]

  • Do not eat, drink, or smoke in the area where this compound is handled.

3. First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Spill Response Plan

In the event of a spill, a prompt and organized response is crucial to mitigate hazards.

Spill_Response_Workflow This compound Spill Response Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_detected Spill Detected assess_spill Assess Spill Size & Risk (Minor vs. Major) spill_detected->assess_spill alert_personnel Alert Personnel in Immediate Area assess_spill->alert_personnel Minor Spill evacuate Evacuate the Area assess_spill->evacuate Major Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_personnel->don_ppe contain_spill Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) don_ppe->contain_spill collect_waste Collect Absorbed Material into a Labeled Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area with Soap and Water collect_waste->decontaminate dispose Dispose of Waste According to Disposal Plan decontaminate->dispose contact_ehs Contact Emergency Personnel & Environmental Health & Safety (EHS) evacuate->contact_ehs secure_area Secure the Area (Prevent Entry) contact_ehs->secure_area await_response Await Professional Response Team secure_area->await_response

This compound Spill Response Workflow

Disposal Plan

All this compound waste, including contaminated materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[1]

Experimental Protocol: Neutralization of this compound Waste

The following is a general procedure for the neutralization of acidic this compound waste. This protocol is based on general acid neutralization principles and a specific reference to the neutralization of a similar compound.[5] It is imperative that this procedure is first tested on a small scale in a controlled environment to ensure safety and efficacy.

Materials:

  • This compound waste

  • 10% Sodium Carbonate (Na₂CO₃) solution or a dilute solution of Sodium Hydroxide (B78521) (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., a large beaker or flask)

  • Stir plate and stir bar

  • Ice bath (recommended)

  • Personal Protective Equipment (as outlined in the table above)

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Place the reaction vessel in an ice bath to manage any heat generated during neutralization.

  • Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water to dilute it.

  • Neutralization: While stirring the diluted waste solution, slowly add the 10% sodium carbonate solution or dilute sodium hydroxide solution.

  • pH Monitoring: Continuously monitor the pH of the solution using pH strips or a pH meter.

  • Endpoint: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.

  • Disposal of Neutralized Waste: The neutralized solution should be collected in a properly labeled hazardous waste container. Even after neutralization, the solution may contain organic components that require disposal as hazardous waste.

  • Final Disposal: The sealed and labeled container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylglyoxylate
Reactant of Route 2
Phenylglyoxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.